molecular formula C14H17N5O3S B127075 Disperse Blue 106 CAS No. 68516-81-4

Disperse Blue 106

Cat. No.: B127075
CAS No.: 68516-81-4
M. Wt: 335.38 g/mol
InChI Key: UIHYHADQHHUIOF-UHFFFAOYSA-N
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Description

Disperse Blue 106 (CAS 68516-81-4) is a monoazo-based dye primarily used for coloring synthetic textiles such as polyester and acetate, as well as their blends . It is commonly applied to fabrics in dark shades including blue, black, brown, green, violet, and purple . Beyond its industrial applications, this compound holds significant value in dermatological and biomedical research. This compound, along with the closely related Disperse Blue 124, is a well-characterized and common cause of allergic contact dermatitis, often referred to as textile dermatitis . Its prevalence as a contact allergen makes it essential for patch test screening to diagnose delayed hypersensitivity to topical allergens . Researchers utilize this dye to study the mechanisms of allergic reactions and skin sensitization. The standard preparation for patch testing is at a concentration of 0.25% in petrolatum (pet) . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHYHADQHHUIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80864324
Record name C.I. Disperse Blue 106
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Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68516-81-4, 12223-01-7
Record name Disperse Blue 106
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Record name C.I. 111935
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Record name Disperse Blue 106
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Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Blue 106
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Record name 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol
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Record name Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE BLUE 106
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Disperse Blue 106?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Disperse Blue 106, a monoazo disperse dye. The document details its chemical structure, synthesis, and analytical methods, with a particular focus on its role as a significant contact allergen in textiles.

Chemical Identity and Structure

This compound is a synthetic dye characterized by a nitrothiazole azo group linked to an N-alkylaniline derivative. Its chemical structure is fundamental to its dyeing properties and its allergenic potential.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(Ethyl{3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethanol
CAS Number 68516-81-4 (current), 12223-01-7 (replaced)[1]
Molecular Formula C₁₄H₁₇N₅O₃S[2][3]
Canonical SMILES CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)--INVALID-LINK--=O)C[4]
InChIKey UIHYHADQHHUIOF-UHFFFAOYSA-N[4]

The structure of this compound, featuring both electron-donating and electron-withdrawing groups, is responsible for its characteristic blue color.

Physicochemical Properties

The physicochemical properties of this compound influence its application in dyeing processes and its behavior in biological systems.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 335.38 g/mol [2][3]
Appearance Very dark blue to black solid[1]
Boiling Point 550.8 °C at 760 mmHg
Flash Point 286.9 °C
Density 1.38 g/cm³
Solubility Insoluble in water; soluble in acetone, ethanol, and DMSO.[5]

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye chemistry, involving a two-step process of diazotization followed by an azo coupling reaction.

Synthesis Workflow

G Synthesis Workflow of this compound A 2-Amino-5-nitrothiazole (B118965) C Diazotization (0-5 °C) A->C B Nitrosylsulfuric Acid (in Sulfuric Acid) B->C D Thiazole Diazonium Salt C->D F Azo Coupling (in acidic medium with Sodium Acetate) D->F E 2-[Ethyl(3-methylphenyl)amino]ethanol E->F G Crude this compound F->G H Filtration, Washing, and Drying G->H I Pure this compound H->I

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound based on established azo dye chemistry.

  • Diazotization:

    • Dissolve 2-amino-5-nitrothiazole in concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of nitrosylsulfuric acid while maintaining the temperature below 5 °C.

    • Stir the reaction mixture until the diazotization is complete, which can be monitored by testing for the absence of the starting amine.

  • Azo Coupling:

    • In a separate vessel, dissolve 2-[ethyl(3-methylphenyl)amino]ethanol (the coupling component) in an acidic aqueous solution.

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the diazonium salt solution to the solution of the coupling component.

    • Add a buffering agent, such as sodium acetate, to maintain a weakly acidic pH to facilitate the coupling reaction.

    • Stir the mixture at a low temperature until the reaction is complete. The formation of the dye is indicated by the appearance of a deep blue precipitate.

  • Isolation and Purification:

    • Filter the crude this compound precipitate.

    • Wash the filter cake with cold water until the filtrate is neutral to remove any remaining acid and unreacted salts.

    • Dry the purified dye in an oven at a controlled temperature.

Analytical Methodologies

The detection and quantification of this compound, particularly in textile matrices, are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Analytical Workflow: HPLC-based Quantification in Textiles

G HPLC Analysis of this compound in Textiles A Textile Sample B Extraction with Methanol (B129727) (Ultrasonication at 50 °C) A->B C Centrifugation B->C D Supernatant C->D E Filtration (0.22 µm PTFE filter) D->E F Evaporation and Reconstitution E->F G HPLC-UV/Vis or LC-MS/MS Analysis F->G H Quantification G->H

Caption: Analytical workflow for this compound.

Experimental Protocol: HPLC Analysis

The following protocol is based on methods for the analysis of disperse dyes in textiles.

  • Sample Preparation:

    • Weigh approximately 1.0 g of the textile material.

    • Add 20 mL of methanol to the textile sample.

    • Extract the dye using ultrasonication at 50 °C for 30 minutes.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

    • Flow Rate: Typically around 0.5-1.0 mL/min.

    • Detection: UV-Vis detection at the maximum absorption wavelength (λmax) of this compound, or mass spectrometry (MS) for higher selectivity and sensitivity.

    • Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

Allergic Contact Dermatitis

This compound is a well-documented cause of allergic contact dermatitis, a type IV delayed-type hypersensitivity reaction. This is a significant concern for consumers and a focus of research in dermatology and toxicology.

Mechanism of Allergic Contact Dermatitis

G Mechanism of Allergic Contact Dermatitis to this compound A Textile with this compound B Leaching of Dye onto Skin (facilitated by sweat and friction) A->B C Dye (Hapten) Penetrates the Epidermis B->C D Hapten Binds to Skin Proteins (forming a Hapten-Protein Complex) C->D E Uptake by Langerhans Cells (Antigen-Presenting Cells) D->E F Migration to Lymph Nodes E->F G Antigen Presentation to T-cells F->G H Sensitization Phase: Clonal Expansion of Memory T-cells G->H I Elicitation Phase (Re-exposure) H->I J Activation of Memory T-cells I->J K Release of Cytokines J->K L Inflammatory Response (Eczema/Dermatitis) K->L

Caption: Pathogenesis of this compound allergy.

The allergenic potential of this compound is attributed to its ability to act as a hapten. Upon contact with the skin, the small dye molecule can penetrate the stratum corneum and covalently bind to endogenous proteins. This hapten-protein conjugate is then recognized as a foreign antigen by the immune system, leading to the sensitization of T-lymphocytes. Subsequent exposure to the dye triggers an inflammatory response, manifesting as contact dermatitis.

Conclusion

This compound remains a dye of significant interest due to its widespread use and its potential to cause allergic reactions. A thorough understanding of its chemical properties, synthesis, and analytical detection is essential for researchers in the fields of chemistry, toxicology, and dermatology. Further research into the development of less allergenic alternative dyes is an ongoing area of investigation.

References

In-Depth Technical Guide to Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification and Properties

Disperse Blue 106 is a monoazo disperse dye recognized for its use in coloring synthetic textiles and its notable role as a contact allergen. Ambiguity exists regarding its primary CAS number, with both 12223-01-7 and 68516-81-4 being frequently cited in scientific literature and commercial listings.[1][2][3][4][5] For the purposes of this guide, both numbers are acknowledged. The dye is also known by other names including C.I. 111935.[1]

Chemically, it is identified as 2-[N-ethyl-3-methyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 12223-01-7 / 68516-81-4[1][2][3][4][5]
Molecular Formula C₁₄H₁₇N₅O₃S[1][3][5]
Molecular Weight 335.38 g/mol [4]
Melting Point Not definitively reported (often cited as N/A). A closely related compound, N,N-diethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline (CAS 70693-64-0), has a reported melting point of 42-43 °C.[5][6]
Boiling Point 550.8 °C at 760 mmHg[5]
Density 1.38 g/cm³[5]
Flash Point 286.9 °C[5]
Vapor Pressure 5.74 x 10⁻¹³ mmHg at 25 °C[5]
Refractive Index 1.659[5]
Solubility Generally considered insoluble in water but soluble in organic solvents such as acetone (B3395972) and ethanol (B145695).[7]

Synthesis and Manufacturing

The synthesis of this compound follows a conventional azo coupling reaction. The general manufacturing process involves two primary stages:

  • Diazotization: The process begins with the diazotization of 2-amino-5-nitrothiazole (B118965) in an acidic medium.

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1]

A detailed experimental protocol for laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-amino-5-nitrothiazole

  • Sodium nitrite (B80452)

  • Concentrated sulfuric acid

  • 3-(Ethyl(m-tolyl)amino)propanenitrile

  • Acetic acid

  • Ice

  • Sodium hydroxide (B78521) solution

  • Filtration apparatus

  • Beakers and stirring equipment

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of 2-amino-5-nitrothiazole in concentrated sulfuric acid at a low temperature (typically 0-5 °C) in a beaker surrounded by an ice bath.

    • Slowly add a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) dropwise to the cooled mixture while maintaining the low temperature and stirring continuously.

    • Continue stirring for a set period to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, dissolve an equimolar amount of the coupling component, 3-(Ethyl(m-tolyl)amino)propanenitrile, in a suitable solvent such as glacial acetic acid.

    • Cool the coupling component solution in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture for several hours to allow for complete coupling. The formation of the colored dye product will be observed.

  • Isolation and Purification:

    • Pour the reaction mixture into a large volume of cold water or onto crushed ice to precipitate the crude this compound.

    • Filter the precipitate using a Buchner funnel and wash it thoroughly with water to remove any unreacted starting materials and acids.

    • The pH of the filtrate should be checked and neutralized if necessary.

    • The filter cake is then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to obtain the final product.

Analytical Methodologies

The detection and quantification of this compound in various matrices, particularly textiles, are crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Experimental Protocol: HPLC-UV/DAD Analysis of this compound in Textiles

1. Sample Preparation (Extraction):

  • Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces.

  • Place the sample in a conical flask and add 20 mL of a suitable extraction solvent (e.g., methanol (B129727), dimethylformamide, or a mixture of methanol and dichloromethane).

  • Extract the dye by ultrasonication for 30 minutes at 50 °C.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • If necessary, evaporate the solvent and reconstitute the residue in the mobile phase.

2. HPLC-UV/DAD Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with a higher proportion of water and increase the proportion of acetonitrile over the course of the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

  • Detector: UV/Diode Array Detector (DAD) set to monitor at the maximum absorption wavelength (λmax) of this compound.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration in the sample extract can be determined by comparing its peak area to the calibration curve.

Toxicological Profile: Allergic Contact Dermatitis

This compound is a well-documented and potent sensitizer, frequently implicated in allergic contact dermatitis (ACD) from textiles.[8][9] This is a Type IV delayed hypersensitivity reaction mediated by T-cells.

Signaling Pathway of Allergic Contact Dermatitis

The mechanism of sensitization and elicitation of ACD by haptens like this compound involves a complex interplay between skin cells and immune cells.

ACD_Pathway cluster_skin Epidermis/Dermis cluster_lymph Lymph Node cluster_reexposure Elicitation Phase (Re-exposure) Hapten This compound (Hapten) Keratinocytes Keratinocytes Hapten->Keratinocytes Activation Protein Skin Proteins Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein Langerhans_Cells Langerhans Cells (Immature DCs) Hapten_Protein->Langerhans_Cells Uptake & Processing Cytokines_KC IL-1α, IL-1β, TNF-α Keratinocytes->Cytokines_KC Release Mature_DCs Mature DCs Langerhans_Cells->Mature_DCs Maturation & Migration Naive_T_Cell Naive T-Cell Mature_DCs->Naive_T_Cell Antigen Presentation (MHC-TCR) Cytokines_KC->Langerhans_Cells Activation Effector_T_Cell Effector T-Cell (Th1/Tc1) Naive_T_Cell->Effector_T_Cell Proliferation & Differentiation Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell Generation Cytokines_T IFN-γ, TNF-α Memory_T_Cell->Cytokines_T Release Hapten2 This compound Inflammation Inflammation (Dermatitis) Cytokines_T->Inflammation Induction

Caption: Signaling pathway of allergic contact dermatitis to this compound.

Experimental Workflow for Assessing Skin Sensitization Potential

The potential of a substance to cause skin sensitization is often evaluated using a combination of in vitro and in vivo methods. The following workflow represents a typical approach.

Sensitization_Workflow cluster_invitro In Vitro/In Chemico cluster_invivo In Vivo cluster_human Human Data DPRA Direct Peptide Reactivity Assay LLNA Local Lymph Node Assay (Mouse) DPRA->LLNA Provides data on hapten-protein binding KeratinoSens KeratinoSens™ KeratinoSens->LLNA Assesses keratinocyte activation hCLAT human Cell Line Activation Test hCLAT->LLNA Evaluates dendritic cell activation GPMT Guinea Pig Maximization Test LLNA->GPMT Confirmatory testing Patch_Test Patch Testing GPMT->Patch_Test Predicts human sensitization potential Clinical_Data Clinical Case Reports Patch_Test->Clinical_Data Confirms clinical relevance

Caption: Experimental workflow for skin sensitization assessment.

References

In-Depth Technical Guide: Physicochemical Properties of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the monoazo dye, Disperse Blue 106. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, including textile chemistry, toxicology, and analytical science. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for its synthesis and analysis.

Core Physicochemical Data

This compound, a synthetic dye used in the textile industry, possesses distinct physicochemical characteristics that govern its behavior in various systems. The following tables summarize these key properties.

Table 1: Identification and Structural Information for this compound

ParameterValueReference
Chemical Name 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol[1][2]
C.I. Name C.I. This compound[1][3][4]
CAS Number 68516-81-4[1][2][5]
Molecular Formula C₁₄H₁₇N₅O₃S[1][2]
Molecular Weight 335.38 g/mol [1][2]
Alternate Names C.I. Disperse Blue 357[1]

Table 2: Key Physicochemical Properties of this compound

PropertyValueReference
Melting Point Not available[6]
Boiling Point 550.8 °C at 760 mmHg[6]
Density 1.4 g/cm³[7]
Water Solubility Sparingly soluble/Insoluble (Quantitative data not available)[7][8]
Partition Coefficient (LogP) 4.116
Vapor Pressure 5.74E-13 mmHg at 25°C[6]
Flash Point 286.9 °C[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of disperse dyes like this compound are outlined below. These protocols are based on internationally recognized guidelines and standard laboratory practices.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The water solubility of this compound can be determined using the flask method, which is suitable for substances with low solubility.[9][10][11][12][13]

Principle: A supersaturated solution of the dye in water is prepared and allowed to equilibrate. The concentration of the dye in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a flask containing deionized water.

  • Place the flask in a constant temperature bath set at 20 ± 0.5 °C.

  • Stir the mixture vigorously for 24 hours to ensure equilibration.

  • After 24 hours, cease stirring and allow the mixture to stand for at least another 24 hours to allow for phase separation.

  • Centrifuge the solution at a high speed to sediment any undissolved particles.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Analyze the concentration of this compound in the aliquot using a validated HPLC method.

  • Repeat the determination at least twice.

Determination of Octanol-Water Partition Coefficient (LogP) (Adapted from OECD Guideline 107)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined by the shake flask method.[14][15][16][17][18]

Principle: The compound is partitioned between n-octanol and water. The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.

Apparatus:

  • Separatory funnels with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable detector

Procedure:

  • Prepare a stock solution of this compound in n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing a known volume of water.

  • Shake the funnel vigorously for a predetermined time (e.g., 1 hour) in a mechanical shaker at a constant temperature (20-25 °C).

  • Allow the phases to separate. If an emulsion forms, it may be broken by centrifugation.

  • Withdraw aliquots from both the n-octanol and water phases.

  • Determine the concentration of this compound in each aliquot using a validated HPLC method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Synthesis Workflow for this compound

The synthesis of this compound typically involves a two-step process: diazotization of a heterocyclic amine followed by a coupling reaction with an aniline (B41778) derivative.[3][5][19]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2_Amino_5_nitrothiazole 2-Amino-5-nitrothiazole Diazonium_Salt_Formation Formation of Diazonium Salt 2_Amino_5_nitrothiazole->Diazonium_Salt_Formation Nitrosylsulfuric_Acid Nitrosylsulfuric Acid in Sulfuric Acid Nitrosylsulfuric_Acid->Diazonium_Salt_Formation Coupling_Reaction Azo Coupling Reaction Diazonium_Salt_Formation->Coupling_Reaction Coupling_Component 3-(Ethyl(m-tolyl)amino) propanenitrile Coupling_Component->Coupling_Reaction Final_Product This compound Coupling_Reaction->Final_Product

Caption: Synthesis of this compound via diazotization and azo coupling.

Analytical Workflow for this compound

The analysis of this compound in various matrices often employs chromatographic techniques for separation and identification.[20][21][22][23][24][25][26][27][28][29]

Analytical_Workflow Sample_Preparation Sample Preparation (e.g., Extraction from textile) Chromatographic_Separation Chromatographic Separation Sample_Preparation->Chromatographic_Separation TLC Thin-Layer Chromatography (TLC) Chromatographic_Separation->TLC HPLC High-Performance Liquid Chromatography (HPLC) Chromatographic_Separation->HPLC Detection Detection TLC->Detection HPLC->Detection UV_Vis UV-Vis Spectroscopy Detection->UV_Vis Mass_Spectrometry Mass Spectrometry (MS) Detection->Mass_Spectrometry Data_Analysis Data Analysis and Quantification UV_Vis->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: Analytical workflow for the identification and quantification of this compound.

References

An In-Depth Technical Guide to the Toxicological Profile of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a disperse dye used in the textile industry to color synthetic fibers such as polyester (B1180765) and acetate.[1][2] Due to its potential for human exposure through contact with dyed textiles, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe products. This technical guide provides a comprehensive overview of the available safety data for this compound, with a focus on its toxicological endpoints, experimental methodologies, and known mechanisms of action.

Chemical Identification

ParameterValue
Chemical Name 2-[ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethanol
CAS Number 12223-01-7[3]
Molecular Formula C14H17N5O3S

Toxicological Profile Summary

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is a known skin sensitizer (B1316253) and can cause serious eye irritation.[3] There is limited publicly available data on its genotoxicity, carcinogenicity, and aquatic toxicity, with safety data sheets indicating that it is not classified as a germ cell mutagen or a carcinogen.[3]

Acute Toxicity

Experimental Protocols

Standardized guidelines for acute toxicity testing are provided by the Organisation for Economic Co-operation and Development (OECD).

Oral Toxicity (as per OECD Guideline 401, now obsolete, or OECD 420, 423, 425): An acute oral toxicity study is typically conducted on rats or mice. The test substance is administered in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem examination is performed on all animals. The LD50 value, the dose estimated to cause mortality in 50% of the test animals, is then calculated.

Dermal Toxicity (as per OECD Guideline 402): In an acute dermal toxicity study, the test substance is applied to the shaved skin of rats or rabbits for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality. The dermal LD50 is determined at the end of the study.

Inhalation Toxicity (as per OECD Guideline 403): For an acute inhalation toxicity study, rats are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period, typically 4 hours. The animals are then observed for 14 days. The LC50, the concentration in the air that is estimated to cause mortality in 50% of the animals, is calculated.

Skin and Eye Irritation

This compound is classified as causing serious eye irritation (Eye Irrit. 2).[3] Information regarding its potential for skin irritation is less definitive, with some safety data sheets stating it shall not be classified as a skin irritant.[3]

Skin Sensitization

This compound is a well-documented and potent skin sensitizer, classified as Skin Sensitization Category 1.[3] It is a frequent cause of allergic contact dermatitis from textiles.[4][5][6][7]

Quantitative Data for Skin Sensitization
Test MethodSpeciesVehicleEndpointResultSensitizing Potency
Biphasic Murine Local Lymph Node Assay (LLNA)MouseDMSOLowest concentration causing a significant increase in lymph node cell number0.003%Strong

Data sourced from a biphasic murine local lymph node assay study.

Experimental Protocol: Biphasic Murine Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay (LLNA) is an in vivo method for assessing the skin sensitization potential of a substance. The biphasic protocol involves a sensitization and a challenge phase.

LLNA_Workflow cluster_sensitization Sensitization Phase cluster_rest Resting Period cluster_challenge Challenge Phase cluster_analysis Analysis Phase sensitization_prep Shave ~2 cm² area on the backs of mice sensitization_application Apply 50 µL of test solution daily for 3 days sensitization_prep->sensitization_application rest No treatment for 11 days (Days 4-14) sensitization_application->rest challenge_application Apply 25 µL of test solution to the dorsum of both ears daily for 3 days (Days 15-17) rest->challenge_application euthanasia Euthanize mice on Day 19 challenge_application->euthanasia lymph_node_excision Excise and weigh draining auricular lymph nodes euthanasia->lymph_node_excision cell_proliferation Measure lymph node cell count lymph_node_excision->cell_proliferation flow_cytometry Analyze lymphocyte subpopulations cell_proliferation->flow_cytometry

Biphasic Murine Local Lymph Node Assay (LLNA) Workflow

The sensitization potential is determined by measuring the proliferation of lymphocytes in the draining lymph nodes. A significant increase in cell proliferation in treated animals compared to vehicle-treated controls indicates that the substance is a sensitizer.

Genotoxicity

Experimental Protocols

Standard in vitro and in vivo tests are used to assess the genotoxic potential of a substance.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The bacteria are exposed to the test substance with and without metabolic activation. If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis start Start bacterial_strains Select bacterial strains (e.g., S. typhimurium, E. coli) start->bacterial_strains test_substance Prepare test substance at various concentrations start->test_substance s9_mix Prepare S9 mix for metabolic activation start->s9_mix exposure_with_s9 Mix bacteria, test substance, and S9 mix bacterial_strains->exposure_with_s9 exposure_without_s9 Mix bacteria and test substance (no S9) bacterial_strains->exposure_without_s9 test_substance->exposure_with_s9 test_substance->exposure_without_s9 s9_mix->exposure_with_s9 plating Plate mixtures on minimal agar exposure_with_s9->plating exposure_without_s9->plating incubation Incubate plates at 37°C for 48-72 hours plating->incubation colony_counting Count revertant colonies incubation->colony_counting data_analysis Compare with negative and positive controls colony_counting->data_analysis conclusion Determine mutagenic potential data_analysis->conclusion

Ames Test (Bacterial Reverse Mutation Assay) Workflow

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473): This test assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells. Cells are exposed to the test substance, and then chromosomes are examined for aberrations during the metaphase stage of cell division.

Carcinogenicity

According to available safety data sheets, this compound "shall not be classified as carcinogenic."[3] However, long-term carcinogenicity bioassay data for this compound are not publicly available.

Experimental Protocol: Carcinogenicity Study (as per OECD Guideline 451)

Carcinogenicity studies are long-term in vivo assays, typically conducted in two rodent species (e.g., rats and mice). Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats). The study involves detailed clinical observations, body weight and food consumption measurements, and a comprehensive histopathological examination of all organs and tissues at the end of the study to identify any neoplastic lesions.

Aquatic Toxicity

Experimental Protocols

Standardized tests are used to determine the toxicity of substances to aquatic organisms.

Fish, Acute Toxicity Test (as per OECD Guideline 203): This test determines the LC50 of a substance to fish, typically over a 96-hour exposure period.

Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202): This test evaluates the EC50 for immobilization of the freshwater invertebrate Daphnia magna over a 48-hour exposure.

Alga, Growth Inhibition Test (as per OECD Guideline 201): This test determines the effect of a substance on the growth of freshwater algae over a 72-hour period, with the EC50 for growth inhibition being the primary endpoint.

Conclusion

This compound is a chemical with a clear hazard profile for acute toxicity via oral, dermal, and inhalation routes, and it is a confirmed strong skin sensitizer. It is also classified as a serious eye irritant. While current classifications suggest a lack of concern for genotoxicity and carcinogenicity, the absence of publicly available, detailed study data for these endpoints, as well as for aquatic toxicity, represents a significant data gap. For a complete and robust risk assessment, particularly for scenarios involving potential for significant human or environmental exposure, further testing according to standardized guidelines would be necessary to fill these data gaps. Researchers and professionals in drug development should be aware of the sensitizing properties of this compound and handle it with appropriate protective measures.

References

Environmental fate and degradation pathways of Disperse Blue 106.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Disperse Blue 106

Introduction

This compound is a monoazo dye used in the textile industry for coloring synthetic fibers such as polyester (B1180765) and acetate.[1][2] Its chemical formula is C₁₄H₁₇N₅O₃S, and its synthesis involves the diazotization of 2-amino-5-nitrothiazole (B118965) followed by a coupling reaction with 3-(Ethyl(m-tolyl)amino)propanenitrile.[1][3] While effective for dyeing, the release of this compound into the environment is a concern due to the persistence of azo dyes and their potential toxic effects.[4] This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of this compound, targeting researchers, scientists, and drug development professionals. Given the limited specific data for this compound, this guide also incorporates information from studies on analogous azo and disperse dyes to provide a broader understanding of its potential environmental behavior and degradation mechanisms.

Environmental Fate and Ecotoxicity

The environmental fate of disperse dyes is largely dictated by their low water solubility and resistance to biodegradation.[5] this compound, being a disperse dye, is expected to partition into sediments and sludge in aquatic environments. While a safety data sheet suggests it shall not be classified as hazardous to the aquatic environment, the general ecotoxicity of azo dyes warrants caution.[6] The degradation of azo dyes can lead to the formation of aromatic amines, which can be more toxic than the parent compound.[7]

Degradation Pathways and Methodologies

The degradation of this compound can be achieved through various physical, chemical, and biological methods. The primary goal of these treatments is to break down the complex dye molecule, particularly the chromophoric azo bond (-N=N-), to decolorize the effluent and reduce its toxicity.

Coagulation-Flocculation

Coagulation-flocculation is a common physicochemical treatment method for textile wastewater. One study reported a significant removal of this compound using this method.

Table 1: Removal of this compound by Coagulation

Treatment MethodCoagulantpHRemoval Efficiency (%)Reference
CoagulationNot Specified4-597.7[9]

Experimental Protocol: Coagulation of Disperse Dyes

The following is a general protocol for the coagulation of disperse dyes, as specific details for the 97.7% removal of this compound were not available.

  • Reactor: Jar test apparatus.

  • Reactants: Disperse dye solution, coagulant (e.g., alum, ferric chloride, polyaluminum chloride).

  • Procedure:

    • Prepare a stock solution of the disperse dye.

    • Adjust the pH of the dye solution to the desired value (e.g., 4-5).

    • Add the coagulant at a specific dosage (e.g., 0.2 g/L).

    • Rapidly mix the solution for a short period (e.g., 1-2 minutes) to ensure thorough dispersion of the coagulant.

    • Slowly mix the solution for a longer period (e.g., 15-30 minutes) to promote floc formation.

    • Allow the flocs to settle for a specified time (e.g., 30-60 minutes).

  • Analysis: Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer to determine the color removal efficiency.

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading recalcitrant organic pollutants like azo dyes through the generation of highly reactive hydroxyl radicals (•OH). While specific quantitative data for this compound is scarce, studies on other disperse and azo dyes demonstrate the efficacy of AOPs such as Fenton, photo-Fenton, and ozonation.[10][11]

Table 2: Degradation of Analogous Disperse Dyes by AOPs

AOP MethodDyeCatalyst/OxidantInitial ConcentrationpHReaction TimeDegradation Efficiency (%)Reference
FentonDisperse Blue 79Fe²⁺/H₂O₂60 mg/L360 min85 (Color), 75 (COD)[10]
OzonationC.I. Direct Blue 106O₃600 mg/L~1260 min>95 (Color), 30 (TOC)[12]
PhotocatalysisDisperse Blue 94SrCrO₄3 x 10⁻⁵ M7.0Not SpecifiedEffective Degradation[13]

Experimental Protocol: Fenton Degradation of Azo Dyes

  • Reactor: Batch reactor with a magnetic stirrer.

  • Reactants: Azo dye solution, ferrous sulfate (B86663) (FeSO₄·7H₂O), and hydrogen peroxide (H₂O₂).

  • Procedure:

    • Adjust the pH of the dye solution to 3 using H₂SO₄ or NaOH.

    • Add a specific concentration of FeSO₄·7H₂O to the solution and stir.

    • Initiate the reaction by adding a specific concentration of H₂O₂.

    • Collect samples at regular intervals for analysis.

  • Analysis: Monitor the degradation by measuring the decrease in absorbance at the dye's maximum wavelength using a UV-Vis spectrophotometer. Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) analysis can be used to assess mineralization.[14]

Experimental Protocol: Ozonation of Azo Dyes

  • Reactor: Bubble column reactor.

  • Reactants: Azo dye solution, ozone gas.

  • Procedure:

    • Adjust the pH of the dye solution to the desired level (e.g., alkaline conditions often favor ozone decomposition into hydroxyl radicals).

    • Bubble ozone gas through the solution at a constant flow rate.

    • Collect samples at different time points.

  • Analysis: Analyze the samples for color removal (UV-Vis spectrophotometry) and mineralization (TOC analysis).[4][15]

Experimental Protocol: Photocatalytic Degradation of Azo Dyes

  • Reactor: Photoreactor equipped with a UV lamp or exposed to sunlight.

  • Reactants: Azo dye solution, photocatalyst (e.g., TiO₂).

  • Procedure:

    • Suspend the photocatalyst in the dye solution.

    • Adjust the pH to the optimal value.

    • Irradiate the suspension with a light source while stirring.

    • Take samples at regular intervals.

  • Analysis: Centrifuge or filter the samples to remove the catalyst before measuring the absorbance to determine the degradation rate. The kinetics often follow a pseudo-first-order model.[2][16][17]

AOP_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Dye_Solution Azo Dye Solution pH_Adjustment pH Adjustment Dye_Solution->pH_Adjustment Catalyst_Addition Catalyst/Reagent Addition pH_Adjustment->Catalyst_Addition Fenton Fenton Reaction (Fe²⁺/H₂O₂) Catalyst_Addition->Fenton AOPs Ozonation Ozonation (O₃) Catalyst_Addition->Ozonation Photocatalysis Photocatalysis (e.g., TiO₂/UV) Catalyst_Addition->Photocatalysis Sampling Sampling Fenton->Sampling Ozonation->Sampling Photocatalysis->Sampling UV_Vis UV-Vis Spectroscopy (Decolorization) Sampling->UV_Vis TOC_COD TOC/COD Analysis (Mineralization) Sampling->TOC_COD LC_MS LC-MS/MS (Intermediate ID) Sampling->LC_MS

A typical experimental workflow for Advanced Oxidation Processes (AOPs).
Biodegradation

Biodegradation offers an environmentally friendly approach to dye degradation. It typically involves a two-stage process: an initial anaerobic step to break the azo bond, followed by an aerobic step to degrade the resulting aromatic amines.[7][18] While no studies have specifically reported on the biodegradation of this compound, research on other azo dyes by bacterial and fungal consortia provides insights into the potential mechanisms.[1][19] Enzymes such as laccases and peroxidases play a crucial role in the fungal degradation of dyes.[20]

Table 3: Biodegradation of Azo Dyes by Microbial Consortia

MicroorganismDyeConditionsDecolorization Efficiency (%)TimeReference
Bacterial ConsortiumAzo-red100 ppm9096 h[1]
Bacterial ConsortiumAzo-blue100 ppm8096 h[1]
Bacterial ConsortiumReactive Red 12050 ppm1004 h[21]

Experimental Protocol: Bacterial Consortium for Azo Dye Degradation

  • Microorganisms: A consortium of bacterial strains isolated from textile effluent or other contaminated sites.

  • Medium: A suitable nutrient medium, which may be nitrogen-limited to encourage dye degradation, supplemented with the azo dye at a specific concentration (e.g., 100 ppm).

  • Procedure:

    • Inoculate the medium with the bacterial consortium.

    • Incubate under static (microaerophilic/anaerobic) conditions at an optimal temperature (e.g., 32°C ± 1°C) and pH.

    • Monitor the decolorization over time.

    • For complete mineralization, the effluent from the anaerobic stage can be subjected to an aerobic treatment with the same or a different microbial consortium.

  • Analysis: Measure the decrease in absorbance at the dye's maximum wavelength.[1] The degradation products can be analyzed using techniques like HPLC and LC-MS/MS.[3][22]

Biodegradation_Pathway DB106 This compound (Azo Dye) Anaerobic Anaerobic/ Microaerophilic Stage DB106->Anaerobic Amines Aromatic Amines (Potentially Toxic) Anaerobic->Amines Reductive Cleavage of Azo Bond Aerobic Aerobic Stage Amines->Aerobic Mineralization Mineralization Products (CO₂, H₂O, etc.) Aerobic->Mineralization Degradation of Aromatic Rings Enzymes Bacterial Azoreductases Enzymes->Anaerobic Oxidative_Enzymes Oxidative Enzymes Oxidative_Enzymes->Aerobic

A proposed sequential anaerobic-aerobic biodegradation pathway for this compound.

Analysis of Degradation Products

To fully understand the degradation pathway and the environmental impact of the treatment processes, it is crucial to identify the intermediate and final degradation products. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful tool for this purpose.[3][22][23] These techniques allow for the separation, identification, and quantification of the parent dye and its degradation products in complex matrices.

Experimental Protocol: LC-MS/MS Analysis of Azo Dye Degradation

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Ionization: Electrospray ionization (ESI) is commonly used for polar azo dyes.

  • Procedure:

    • Inject the collected samples from the degradation experiments into the LC-MS/MS system.

    • Acquire data in both full-scan and product-ion scan modes.

    • Identify the degradation products by comparing their mass spectra and fragmentation patterns with known standards or by interpreting the fragmentation data.

Analytical_Workflow Sample Degradation Sample HPLC HPLC Separation (Reverse Phase) Sample->HPLC MS Mass Spectrometry (e.g., ESI-MS/MS) HPLC->MS Data Data Analysis MS->Data Identification Intermediate Identification Data->Identification

A simplified workflow for the analysis of degradation products using LC-MS/MS.

Conclusion

The environmental fate and degradation of this compound are of significant concern due to its widespread use and the general persistence of azo dyes. While specific data on the degradation kinetics and pathways of this compound are limited, studies on analogous dyes suggest that a combination of physicochemical and biological methods can be effective for its removal from wastewater. Advanced oxidation processes show high potential for rapid degradation, while biodegradation offers a more sustainable approach. Further research is needed to determine the precise degradation intermediates and their ecotoxicity to develop optimized and environmentally sound treatment strategies for effluents containing this compound. The methodologies and pathways outlined in this guide, based on closely related compounds, provide a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Manufacturing Process and Synthesis of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and acetate.[1][2] Its manufacturing process is a classic example of azo dye synthesis, involving a two-step reaction sequence: diazotization followed by an azo coupling. This technical guide provides a detailed overview of the synthesis of this compound, including experimental protocols, data presentation, and process visualizations.

Chemical Data and Properties

The key chemical properties of the reactants and the final product, this compound, are summarized in the table below. This information is crucial for stoichiometric calculations, safety assessments, and the overall understanding of the chemical process.

CompoundRoleMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Nitro-2-aminothiazoleDiazo ComponentC₃H₃N₃O₂S145.14121-66-4
N-ethyl-N-(2-hydroxyethyl)-m-toluidineCoupling ComponentC₁₁H₁₇NO179.2691-84-9
Sodium Nitrite (B80452)Diazotizing AgentNaNO₂69.007632-00-0
Sulfuric AcidAcid MediumH₂SO₄98.087664-93-9
This compound Final Product C₁₄H₁₇N₅O₃S 335.38 12223-01-7

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage is the diazotization of an aromatic amine, 5-nitro-2-aminothiazole. The resulting diazonium salt is then coupled with N-ethyl-N-(2-hydroxyethyl)-m-toluidine in the second stage to form the final azo dye.

Stage 1: Diazotization of 5-Nitro-2-aminothiazole

The diazotization reaction involves the conversion of the primary aromatic amine, 5-nitro-2-aminothiazole, into a diazonium salt using nitrous acid. The nitrous acid is typically generated in situ by the reaction of sodium nitrite with a strong mineral acid, such as sulfuric acid, at a low temperature to ensure the stability of the diazonium salt.[3][4]

Experimental Protocol:

  • A mixture of concentrated sulfuric acid and water is prepared and cooled to 0-5 °C in an ice bath.

  • 5-Nitro-2-aminothiazole is slowly added to the cold sulfuric acid solution while maintaining the temperature below 5 °C.

  • A solution of sodium nitrite in water is then added dropwise to the mixture, ensuring the temperature does not exceed 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper).

  • The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt of 5-nitro-2-aminothiazole.

Stage 2: Azo Coupling Reaction

The diazonium salt solution is then slowly added to a solution of the coupling component, N-ethyl-N-(2-hydroxyethyl)-m-toluidine, which is dissolved in an acidic medium. The coupling reaction occurs via electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component, typically at the para position to the amino group.[3]

Experimental Protocol:

  • N-ethyl-N-(2-hydroxyethyl)-m-toluidine is dissolved in an aqueous acidic solution (e.g., acetic acid or dilute sulfuric acid) and cooled to 0-5 °C.

  • The freshly prepared diazonium salt solution is added slowly to the solution of the coupling component with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred for several hours, allowing the coupling reaction to go to completion. The pH of the mixture may be adjusted to be slightly acidic to neutral to facilitate the coupling.

  • The precipitated this compound dye is then collected by filtration.

Work-up and Purification

The crude this compound is washed thoroughly with water to remove any unreacted starting materials, salts, and acids. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a solvent mixture, to obtain a product of high purity. The purified dye is then dried under vacuum.

Process Visualizations

To better illustrate the synthesis and manufacturing process, the following diagrams have been generated using the DOT language.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction Steps 5-Nitro-2-aminothiazole 5-Nitro-2-aminothiazole Diazotization Diazotization 5-Nitro-2-aminothiazole->Diazotization N-ethyl-N-(2-hydroxyethyl)-m-toluidine N-ethyl-N-(2-hydroxyethyl)-m-toluidine Azo_Coupling Azo_Coupling N-ethyl-N-(2-hydroxyethyl)-m-toluidine->Azo_Coupling NaNO2 NaNO2 NaNO2->Diazotization H2SO4 H2SO4 H2SO4->Diazotization Diazotization->Azo_Coupling Diazonium Salt Disperse_Blue_106 Disperse_Blue_106 Azo_Coupling->Disperse_Blue_106 Final Product

Caption: Synthesis pathway of this compound.

Manufacturing_Workflow cluster_raw_materials Raw Materials cluster_manufacturing_steps Manufacturing Steps Amine 5-Nitro-2-aminothiazole Diazotization Diazotization Amine->Diazotization Coupler N-ethyl-N-(2-hydroxyethyl)-m-toluidine Coupling Coupling Coupler->Coupling Reagents NaNO2, H2SO4 Reagents->Diazotization Diazotization->Coupling Diazonium Salt Solution Filtration Filtration Coupling->Filtration Crude Dye Slurry Washing Washing Filtration->Washing Wet Dye Cake Drying Drying Washing->Drying Washed Dye Cake Final_Product Final_Product Drying->Final_Product Purified this compound

Caption: Manufacturing workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in the fundamental principles of azo dye chemistry. The successful and efficient production of this dye relies on the careful control of reaction conditions, particularly temperature, during the diazotization and coupling stages. This guide provides a comprehensive overview of the manufacturing process, offering valuable insights for researchers and professionals in the field of chemical synthesis and dye manufacturing. While the general procedures are outlined, specific quantitative data on reaction yields and purity can vary depending on the scale and specific conditions of the synthesis, and are not consistently reported in publicly available literature.

References

Disperse Blue 106: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Blue 106 (C.I. 111935; CAS No. 12223-01-7), a monoazo dye used in various industrial applications. This document compiles available quantitative and qualitative solubility data, details experimental protocols for determining solubility, and presents visual workflows to aid researchers in their studies.

Core Solubility Profile

This compound is characterized by its low aqueous solubility and a higher affinity for organic solvents. This property is fundamental to its application as a disperse dye for synthetic fibers. The solubility of this dye is a critical parameter in various research and development settings, influencing formulation, bioavailability, and environmental fate.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that publicly available data is limited, and these values should be considered as a reference point for further experimental determination.

SolventTemperatureSolubility
Water20 °C< 0.0001 g/L[1]
WaterNot Specified< 0.1 g/L[2]
AcetoneNot Specified5 - 10 g/L[2]

Note: A report from the Danish Ministry of the Environment mentions a water solubility of 310 mg/L at 25°C for a substance within a list that includes this compound, but it is not definitively clear if this value pertains specifically to this dye[3]. Another report concerning textiles notes a general water solubility of approximately 30 mg/L for disperse dyes[4].

Qualitative Solubility Information

Qualitative assessments indicate that this compound is soluble in several organic solvents. While precise quantitative data is not available in the cited literature for all solvents, the following have been identified as effective solvents for similar disperse dyes or for this compound itself:

  • Acetone : Confirmed as a good solvent[2][5].

  • Dimethyl Sulfoxide (DMSO) : Mentioned as a suitable solvent for creating stock solutions[5].

  • Dichloromethane (B109758) : A patent describes dissolving 4.00g of this compound in 300ml of dichloromethane for a chemical reaction, indicating significant solubility.

  • Ethanol : Generally considered a solvent for disperse dyes.

  • Toluene : Mentioned as a solvent for a structurally similar disperse dye[6].

  • Pyridine : Also mentioned as a solvent for a similar disperse dye[6].

  • Glacial Acetic Acid : Indicated as a solvent for a related disperse dye[6].

Experimental Protocols for Solubility Determination

A standardized and reliable method for determining the solubility of disperse dyes like this compound is through UV-Visible spectrophotometry. This method is based on the Beer-Lambert Law, which correlates the absorbance of light by a solution to the concentration of the solute.

UV-Visible Spectrophotometry Protocol

This protocol is adapted from established methods for other disperse dyes and can be readily applied to this compound.

Objective: To quantitatively determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials and Equipment:

  • High-purity this compound

  • Analytical grade organic solvents

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, solvent compatible)

  • Cuvettes (quartz or glass, suitable for the solvent and wavelength)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, non-saturated solution of this compound in the chosen solvent.

    • Scan the solution across a relevant wavelength range (e.g., 400-800 nm) to identify the λmax, the wavelength at which maximum absorbance occurs. This λmax will be used for all subsequent measurements.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of a known concentration (e.g., 100 mg/L) by accurately weighing the dye and dissolving it in a precise volume of the solvent.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container to create a slurry.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium solubility is achieved.

    • Allow the mixture to stand, permitting the excess solid to settle.

  • Measurement and Calculation of Solubility:

    • Carefully withdraw a sample of the clear supernatant.

    • Immediately filter the sample using a 0.45 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted, filtered, saturated solution at the λmax.

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent at the specified temperature.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflow for determining dye solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Determine λmax of this compound in Solvent B Prepare Stock & Standard Solutions A->B C Generate Calibration Curve (Absorbance vs. Concentration) B->C H Measure Absorbance of Diluted Solution at λmax C->H D Prepare Saturated Solution (Excess Dye + Solvent) E Equilibrate at Constant Temperature (e.g., 24-48h) D->E F Filter Supernatant (0.45 µm filter) E->F G Dilute Filtered Saturated Solution F->G G->H I Calculate Concentration using Calibration Curve H->I J Calculate Original Solubility (Concentration x Dilution Factor) I->J

Caption: Experimental workflow for determining dye solubility via UV-Vis spectrophotometry.

G start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sat_sol Prepare Saturated Solution start->prep_sat_sol gen_curve Generate Calibration Curve prep_standards->gen_curve calculate_sol Calculate Solubility gen_curve->calculate_sol measure_abs Measure Absorbance prep_sat_sol->measure_abs measure_abs->calculate_sol end End calculate_sol->end

Caption: Logical relationship of steps in solubility determination.

References

The Evolution of Azo Disperse Dyes: A Technical Guide to Their History, Chemistry, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the history, development, chemical principles, synthesis, and application of azo disperse dyes, the largest and most commercially significant class of colorants for hydrophobic synthetic fibers. From their inception in the early 20th century, driven by the advent of new materials like cellulose (B213188) acetate (B1210297), to their current status as the workhorse dyes for polyester (B1180765), this document details their fundamental chemistry, manufacturing processes, and performance characteristics. It includes detailed experimental protocols for synthesis and performance evaluation, alongside quantitative data and graphical representations of key processes to serve as a vital resource for researchers, scientists, and professionals in the fields of chemistry and materials science.

Introduction

Azo disperse dyes are non-ionic, organic colorants characterized by the presence of one or more azo groups (–N=N–), which act as the primary chromophore.[1] They are defined by their very low solubility in water and their application from a fine aqueous dispersion, which makes them uniquely suited for dyeing hydrophobic synthetic fibers such as polyester, cellulose acetate, and nylon.[1][2][3] The dyeing mechanism involves the transfer of individual dye molecules from the aqueous phase to the fiber surface, followed by diffusion into the amorphous regions of the polymer, where they are held by weak intermolecular forces like van der Waals forces and dipole-dipole interactions.[1][4] Accounting for over 60% of all dyes used, the azo class is paramount in the industry due to its cost-effective synthesis, which allows for a vast spectrum of colors and functionalities.[5] An estimated 85% of all disperse dyes are based on azo or anthraquinone (B42736) structures, with azo dyes constituting the clear majority.[1][6]

Historical Development

The history of disperse dyes is intrinsically linked to the emergence of synthetic fibers. While natural fibers could be colored with existing water-soluble dyes, the first hydrophobic synthetic fiber, cellulose acetate, developed in the 1920s, posed a significant dyeing challenge.[1]

A breakthrough occurred in 1922 when Green and Saunders developed "ionamines," a type of azo compound containing a temporary solubilizing group that hydrolyzed in the dyebath, allowing the insoluble colorant to dye the cellulose acetate fibers.[1][3][7] This concept was advanced in 1924 by Baddiley and Ellis, who introduced sulpho ricinoleic acid (SRA) as a dispersing agent, enabling water-insoluble dyes to be applied as a stable, fine aqueous dispersion.[1][3][7] This innovation marked the true beginning of the disperse dye industry, and for the next two decades, these colorants were known as "acetate dyes."[1]

With the rise of new hydrophobic fibers like polyester and nylon in the 1950s, the utility of these dyes expanded dramatically. In 1953, the class was officially renamed "Disperse Dyes" to reflect their broader applicability and unique mechanism of application.[1][7]

Historical_Development cluster_timeline Timeline of Azo Disperse Dye Development node_1922 1922 Green & Saunders develop 'ionamines' for cellulose acetate. node_1924 1924 Baddiley & Ellis introduce dispersing agents (SRA). 'Acetate Dyes' are born. node_1922->node_1924 node_1950s 1950s Commercialization of polyester and nylon fibers expands dye applications. node_1924->node_1950s node_1953 1953 Dyes are officially renamed 'Disperse Dyes' to reflect their mechanism. node_1950s->node_1953

Caption: Key milestones in the historical development of azo disperse dyes.

Chemical Principles and Classification

Azo disperse dyes are characterized by an aromatic structure containing the azo (–N=N–) chromophore. The color of the dye is determined by the specific aromatic rings (e.g., benzene, naphthalene) and the various substituent groups attached to them.[8] These dyes are non-ionic and have low water solubility, a critical property for their application mechanism.[2][9] They are generally classified based on their chemical structure (e.g., monoazo, diazo) or their energy level, which relates to their sublimation fastness and dyeing temperature.[2][10]

  • Low-energy dyes: Have lower molecular weight, dye at lower temperatures, but may have poorer sublimation fastness.[2]

  • High-energy dyes: Possess higher molecular weight, require higher dyeing temperatures (or a carrier), and exhibit excellent sublimation and wash fastness.[2]

Synthesis and Manufacturing

The synthesis of azo dyes is a versatile and economical two-step process that allows for immense structural variety.[1][11]

  • Diazotization: An aromatic primary amine, known as the diazo component, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic solution with sodium nitrite (B80452) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[5][12][13]

  • Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine.[5][12] This electrophilic aromatic substitution reaction forms the stable azo linkage and the final dye molecule.[5][14]

Azo_Synthesis General Synthesis of Azo Dyes cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine Aromatic Primary Amine (Diazo Component) Ar-NH₂ reagents1 + NaNO₂ + 2HX (0-5 °C) diazonium Diazonium Salt [Ar-N≡N]⁺ X⁻ coupler Coupling Component (Electron-rich aromatic, Ar'-H) diazonium->coupler Reacts with reagents2 + [Ar-N≡N]⁺ X⁻ azo_dye Azo Dye Ar-N=N-Ar'

Caption: The fundamental two-step process for synthesizing azo dyes.

Application in Textile Dyeing

The application of disperse dyes to hydrophobic fibers like polyester is a high-temperature process, typically carried out in pressurized vessels at around 130°C.[10][15]

The dyeing mechanism proceeds in several stages:

  • Dispersion: The insoluble dye is milled into fine particles and dispersed in the dyebath with the aid of dispersing agents.[4]

  • Adsorption: As the temperature rises, a small amount of dye dissolves in the water and the individual molecules are adsorbed onto the fiber surface.[10]

  • Diffusion: At high temperatures (above the glass transition temperature of the polymer, ~100-130°C for polyester), thermal agitation causes the polymer chains to become more mobile, creating temporary voids. This allows the small dye molecules to diffuse from the surface into the amorphous regions of the fiber.[10][15]

  • Fixation: Upon cooling, the polymer structure reverts to a more crystalline state, physically trapping the dye molecules inside. The dye is held in place by weak intermolecular forces.[2]

Dyeing_Mechanism start Dye particles suspended in aqueous dyebath with dispersing agent step1 Heating (130°C) Small amount of dye dissolves start->step1 1 step2 Adsorption Individual dye molecules move to fiber surface step1->step2 2 step3 Diffusion Dye penetrates into amorphous regions of the swollen fiber step2->step3 3 end Fixation Dye is trapped inside fiber upon cooling step3->end 4

Caption: Mechanism of disperse dyeing on hydrophobic polyester fibers.

Performance Characteristics and Evaluation

The performance of a disperse dye is assessed by its fastness properties, which measure the resistance of the color to various external factors during manufacturing and consumer use.[2] Ratings are typically given on a scale of 1 to 5 (for staining and color change) or 1 to 8 (for lightfastness), with higher numbers indicating better performance.[1][16]

  • Lightfastness: Resistance to fading upon exposure to light. Tested according to standards like ISO 105-B02 using a xenon arc lamp to simulate daylight.[17][18][19]

  • Wash Fastness: Resistance to color loss or staining of adjacent fabrics during washing.

  • Sublimation Fastness: Resistance of the dye to migrating out of the fiber and turning into a gas when subjected to heat, which is critical for processes like ironing, pressing, and finishing.[20][21][22]

Data Presentation

Table 1: Performance Characteristics of a Selected Azo Disperse Dye

Dye NameC.I. NameChemical ClassLight Fastness (1-8)Wash Fastness (1-5)Sublimation Fastness (1-5)
Disperse Blue 7911345Monoazo6-74-54-5

Data compiled from source[1]. Fastness ratings can vary based on dyeing depth and substrate.

Experimental Protocols

Protocol 7.1: Synthesis of a Monoazo Disperse Dye (C.I. Disperse Red 1)

This protocol describes the synthesis of Disperse Red 1 from 4-nitroaniline (B120555) and N-ethyl-N-(2-hydroxyethyl)aniline.[1][23]

Part A: Diazotization of 4-nitroaniline

  • In a 250 mL beaker, prepare a solution by dissolving 1.38 g (0.01 mol) of 4-nitroaniline in 3 mL of concentrated hydrochloric acid and 10 mL of water, heating gently to dissolve.[23]

  • Cool the solution to 0-5 °C in an ice-salt bath. The amine salt may precipitate.

  • Slowly add, dropwise, a pre-chilled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting diazonium salt solution for 15 minutes in the ice bath.

Part B: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.81 g (0.01 mol) of N-ethyl-N-(2-hydroxyethyl)aniline in 10 mL of a dilute HCl solution.[1]

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the coupling component solution with vigorous stirring.

  • Maintain the temperature below 5 °C. A colored precipitate of Disperse Red 1 will form immediately.[1]

  • Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the coupling reaction.[1]

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold water until the filtrate is neutral.

  • Dry the purified dye in an oven at 60 °C.

Synthesis_Workflow cluster_diazo Diazotization (0-5°C) cluster_couple Coupling (0-5°C) cluster_isolate Isolation & Purification d1 Dissolve 4-nitroaniline in HCl d2 Cool to 0-5°C d1->d2 d3 Slowly add NaNO₂ solution d2->d3 d4 Stir for 15 mins to form diazonium salt solution d3->d4 c2 Slowly add diazonium salt solution to coupling solution d4->c2 c1 Prepare cooled solution of N-ethyl-N-(2-hydroxyethyl)aniline c1->c2 c3 Stir for 1-2 hours c2->c3 i1 Vacuum filter the precipitate c3->i1 i2 Wash with cold water i1->i2 i3 Dry the dye product i2->i3

Caption: Experimental workflow for the synthesis of C.I. Disperse Red 1.

Protocol 7.2: Application of Azo Disperse Dye to Polyester Fabric

This protocol outlines a standard high-temperature exhaust dyeing method.[10][24]

  • Prepare Dyebath: Weigh 0.2 g of the synthesized dye (2% on weight of fabric for a 10 g fabric sample). Make a paste with a small amount of a dispersing agent (e.g., 1 g/L). Add this paste to a dyebath containing water (liquor ratio 20:1, i.e., 200 mL).

  • pH Adjustment: Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[10]

  • Dyeing: Place the polyester fabric sample in the dyebath at 60 °C. Seal the dyeing vessel.

  • Temperature Ramp: Increase the temperature to 130 °C at a rate of 2 °C/minute.

  • Hold: Maintain the temperature at 130 °C for 60 minutes to allow for dye diffusion and fixation.[10]

  • Cooldown: Cool the dyebath to 60 °C.

  • Rinsing: Remove the fabric and rinse thoroughly with hot and then cold water.

  • Reduction Clearing (Optional but Recommended): To improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydrosulphite and 2 g/L sodium hydroxide (B78521) at 60 °C for 10 minutes.[24] This step removes any dye adhering to the fiber surface.

  • Final Rinse and Dry: Rinse the fabric again and allow it to air dry.

Protocol 7.3: Evaluation of Lightfastness (Based on ISO 105-B02)

This protocol provides a summary of the method for determining color fastness to an artificial light source.[16][17][19]

  • Apparatus: A xenon arc fading lamp test apparatus equipped with filters to simulate natural daylight (D65).[19]

  • Reference Materials: A set of blue wool references (rated 1 to 8) with known lightfastness are required.[17]

  • Procedure: a. Mount the dyed fabric specimen on a card, partially covering it with an opaque mask. b. Place the specimen and the blue wool references in the test apparatus. c. Expose the samples to the xenon arc light under controlled conditions of temperature and humidity as specified by the standard.

  • Assessment: Periodically inspect the fading of the test specimen against the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar change in color (assessed using a standard Grey Scale for Assessing Change in Colour) as the test specimen.[16]

Modern Developments and Future Outlook

Current research in azo disperse dyes is focused on several key areas. There is a continuous drive to develop high-performance dyes with exceptional light and wet fastness properties to meet the demands of technical textiles and automotive applications.[1] Furthermore, significant effort is directed towards creating more environmentally friendly dyes and dyeing processes. This includes designing dyes that are free from banned aromatic amines and heavy metals, as well as developing alkali-clearable disperse dyes to replace harsh reduction clearing treatments, thereby reducing the environmental impact of effluent.[2][25] The development of dyes for digital inkjet printing and for dyeing at lower temperatures to conserve energy also remain active areas of innovation.[26]

References

Disperse Blue 106: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic azo dye, Disperse Blue 106. The document details its chemical and physical properties, toxicological data, and common industrial applications, with a focus on data relevant to scientific research and development.

Core Chemical and Physical Properties

This compound is a monoazo dye characterized by its use in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2][3] Its chemical structure and properties are summarized below.

PropertyValueReference
Molecular Formula C14H17N5O3S[1][4][5][6]
Molecular Weight 335.38 g/mol [5][6][7]
CAS Registry Number 12223-01-7[4][8]
Alternate CAS Number 68516-81-4[5][6]
Appearance Blue-brown solid granulate[9]
Boiling Point 550.8 °C at 760 mmHg[1][9]
Flash Point 286.9 °C[1][9]
Density 1.38 g/cm³[1]

Toxicological Profile

This compound is recognized as a contact allergen and has been implicated in cases of allergic contact dermatitis from textiles.[6] It is important to handle this compound with appropriate safety measures.

Toxicological EndpointResultReference
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[9]
Skin Corrosion/Irritation Not classified as corrosive/irritant to skin.[9]
Serious Eye Damage/Irritation Causes serious eye irritation.[9]
Skin Sensitization May cause an allergic skin reaction.[9]
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic.[9]
Carcinogenicity Shall not be classified as carcinogenic.[9]
Reproductive Toxicity Shall not be classified as a reproductive toxicant.[9]

Manufacturing and Application

The synthesis of this compound involves the diazo coupling of 5-Nitrothiazol-2-amine with 3-(Ethyl(m-tolyl)amino)propanenitrile.[4][8] Its primary application is in the dyeing of synthetic fibers, particularly polyester, due to its excellent color fastness and high intensity.[1][3]

A simplified workflow for the application of this compound in textile dyeing is outlined below.

G cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A This compound Powder D Mix and Disperse A->D B Water B->D C Dispersing Agents C->D E Prepared Dye Bath D->E G High Temperature & Pressure Dyeing E->G F Polyester Fabric F->G H Dyed Fabric G->H I Rinsing H->I J Reduction Clearing I->J K Final Washing & Drying J->K G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_application Application Characteristics A C14H17N5O3S B Molecular Weight (335.38 g/mol) A->B C Azo and Thiazole groups A->C D Limited Water Solubility C->D E Affinity for Polyester C->E F Requires Dispersing Agents D->F G High Color Fastness E->G

References

Methodological & Application

Analytical Methods for the Detection of Disperse Blue 106 in Textiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Disperse Blue 106 in textile matrices. The methodologies outlined are essential for quality control, regulatory compliance, and safety assessment of textile products.

This compound is an azo dye known to be a frequent cause of allergic contact dermatitis from textiles.[1] It is commonly used to dye synthetic fibers such as polyester (B1180765) and acetate (B1210297) a dark blue, black, brown, or purple color. Due to its allergenic potential, accurate and sensitive analytical methods are required to detect its presence and quantity in textile products. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Analytical Techniques and Performance

A variety of analytical methods can be employed for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The following table summarizes the quantitative performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a range of disperse dyes, including this compound.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Recovery
LC-MS/MSThis compound0.02 - 1.35 ng/mL0.06 - 4.09 ng/mL>0.99381.8% - 114.1%

II. Experimental Protocols

This section provides detailed protocols for the extraction of this compound from textile samples and its subsequent analysis by various chromatographic techniques.

Sample Preparation: Extraction of this compound from Textiles

The efficient extraction of the dye from the textile matrix is a critical first step for accurate analysis. Several solvent extraction methods have been reported, with the choice of solvent and extraction technique depending on the textile fiber type.

a) Methanol (B129727) Extraction using Ultrasonication

This method is suitable for a wide range of synthetic textiles.

  • Materials:

    • Textile sample

    • Methanol (HPLC grade)

    • Ultrasonic bath

    • Centrifuge

    • 0.22 µm PTFE syringe filter

    • Evaporator (e.g., rotary evaporator or nitrogen evaporator)

    • Reconstitution solvent (e.g., 95:5 water/methanol)

  • Protocol:

    • Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

    • Weigh 1.0 g of the cut textile sample into a screw-cap glass tube.

    • Add 20 mL of methanol to the tube.

    • Place the tube in an ultrasonic bath and sonicate at 50°C for 30 minutes.[2]

    • Centrifuge the sample at 10,000 rpm for 10 minutes.[2]

    • Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Evaporate the filtered extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the reconstitution solvent.

    • The sample is now ready for chromatographic analysis.

b) Acetone (B3395972) Extraction using an Ultrasonic Bath

This method is also effective for extracting disperse dyes from synthetic fabrics.

  • Materials:

    • Textile sample

    • Acetone (HPLC grade)

    • Ultrasonic bath

    • Rotary evaporator

    • Reconstitution solvent (e.g., acetone or mobile phase)

  • Protocol:

    • Cut a 20 cm x 20 cm piece of the textile into 1-2 cm pieces.

    • Place the pieces into a glass jar and add 150 mL of 100% acetone.

    • Perform the extraction in an ultrasonic bath for 15 minutes.

    • Vacuum-evaporate the extract to dryness using a rotary evaporator at 30°C.

    • Dilute the obtained residue in 1-2 mL of acetone for further analysis.

Analytical Methodologies

a) High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/Vis)

HPLC-UV/Vis is a widely used technique for the separation and quantification of dyes in textile extracts. While a specific validated method for only this compound was not found in the search results, a general approach based on methods for other disperse dyes can be adapted.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Visible or Photodiode Array (PDA) detector

  • Chromatographic Conditions (General):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the hydrophobic dye. A starting point could be 80% A and 20% B, moving to 20% A and 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: The maximum absorbance wavelength for this compound should be determined by running a UV-Vis scan of a standard solution. Based on its blue color, a wavelength in the range of 550-650 nm is expected.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards and the sample extracts into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample extracts from the calibration curve.

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it an excellent method for trace-level detection and confirmation of this compound.

  • Instrumentation:

    • UHPLC or HPLC system

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Kinetex C18 UHPLC column (100 x 2.1 mm, 1.7 µm)[2]

    • Mobile Phase A: Water with 0.1% formic acid[2]

    • Mobile Phase B: Methanol[2]

    • Flow Rate: 0.3 mL/min[2]

    • Gradient Elution: A suitable gradient program should be developed to separate this compound from other components in the extract.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Two MRM transitions (one for quantification and one for confirmation) should be optimized for this compound.

    • Source Parameters: Drying gas temperature, nebulizing gas pressure, and capillary voltage should be optimized for maximum signal intensity.

c) Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for the qualitative screening of this compound.

  • Materials:

    • TLC plates (e.g., silica (B1680970) gel 60 F254)

    • Developing chamber

    • Spotting capillaries

    • Mobile phase

    • This compound standard

  • Protocol:

    • Prepare a developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.

    • On a TLC plate, draw a faint pencil line about 1.5 cm from the bottom.

    • Using a capillary tube, spot the textile extract and a standard solution of this compound onto the starting line.

    • Allow the spots to dry completely.

    • Place the TLC plate in the developing chamber, ensuring the spots are above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry.

    • Visualize the separated spots. This compound will appear as a blue spot.

    • Calculate the Retention Factor (Rf) value for the standard and the spot in the sample extract (Rf = distance traveled by the spot / distance traveled by the solvent front). A matching Rf value provides a preliminary identification.

  • Mobile Phase: A mixture of chloroform (B151607) and acetonitrile (86:14 v/v) or 100% chloroform can be used as the mobile phase.

III. Visualized Workflows

The following diagrams illustrate the general experimental workflows for the detection of this compound in textiles.

General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results TextileSample Textile Sample Cutting Cutting into small pieces TextileSample->Cutting Extraction Solvent Extraction (e.g., Ultrasonication) Cutting->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration/ Evaporation Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution TLC TLC Analysis Reconstitution->TLC Qualitative HPLC HPLC-UV/Vis Analysis Reconstitution->HPLC Quantitative LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantitative/ Confirmatory Qualitative Qualitative Identification TLC->Qualitative Quantitative Quantitative Analysis HPLC->Quantitative LCMS->Quantitative

Caption: General workflow for the analysis of this compound in textiles.

HPLC_Workflow start Textile Extract injection Inject into HPLC start->injection separation Separation on C18 Column injection->separation detection UV/Vis Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification result Concentration of This compound quantification->result

Caption: Workflow for HPLC-UV/Vis analysis of this compound.

LCMSMS_Workflow start Textile Extract injection Inject into LC-MS/MS start->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis1 Quadrupole 1 (Precursor Ion Selection) ionization->mass_analysis1 fragmentation Quadrupole 2 (Collision Cell - CID) mass_analysis1->fragmentation mass_analysis2 Quadrupole 3 (Product Ion Selection) fragmentation->mass_analysis2 detection Detector mass_analysis2->detection data_analysis Data Analysis (MRM) detection->data_analysis result Confirmed Identification & Quantification data_analysis->result

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Standard Protocol for Polyester Dyeing with Disperse Blue 106: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed standard protocol for the dyeing of polyester (B1180765) substrates with Disperse Blue 106. The information is intended for use in research and development settings, offering a comprehensive guide to the experimental process, including data on expected outcomes and key procedural diagrams.

Overview and Dye Profile

This compound is a monoazo disperse dye characterized by its high intensity and is commonly used for achieving deep blue and navy shades on polyester and acetate (B1210297) fibers.[1][2] Due to its molecular structure, it is applied to hydrophobic fibers from an aqueous dispersion at high temperatures. Adherence to a standardized protocol is crucial for achieving optimal color yield, levelness, and fastness properties.

Chemical Information:

PropertyValue
C.I. NameThis compound
C.I. Number111935
CAS Number12223-01-7
Molecular FormulaC₁₄H₁₇N₅O₃S
Molecular Weight344.39 g/mol
ClassMonoazo

Experimental Protocols

A successful dyeing process involves three key stages: pre-treatment of the substrate, the dyeing cycle, and post-dyeing after-treatment to ensure fastness. The high-temperature exhaust method is the standard and most effective procedure for applying this compound to polyester.

Pre-treatment of Polyester Substrate

Objective: To remove impurities such as oils, waxes, and sizing agents from the polyester fabric, ensuring uniform dye uptake.

Procedure:

  • Prepare a scouring bath with a liquor ratio of 1:10 to 1:15.

  • Add a non-ionic detergent (e.g., 1 g/L) and soda ash (e.g., 1 g/L).

  • Immerse the polyester fabric in the bath and heat to 80°C.

  • Maintain the temperature for 30 minutes, ensuring gentle agitation.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse until a neutral pH is achieved.

High-Temperature Exhaust Dyeing Cycle

Objective: To diffuse and fix the this compound molecules within the polyester fiber matrix.

Dyeing Parameters:

ParameterRecommended Value
Dye Concentration (% owf)1.0 - 4.0 (depending on desired shade depth)
Liquor Ratio1:10 - 1:15
pH4.5 - 5.5
Dyeing Temperature130°C
Dwell Time at 130°C30 - 60 minutes
Heating Rate1.5 - 2.0°C / minute
Cooling Rate2.0°C / minute

Auxiliary Chemicals:

ChemicalConcentration (g/L)Purpose
Dispersing Agent1.0 - 2.0Prevents dye agglomeration and ensures a stable dispersion.
Leveling Agent0.5 - 1.0Promotes even dye distribution and prevents unlevel dyeing.
Acetic AcidAs requiredTo adjust and maintain the acidic pH of the dyebath.
Sequestering Agent0.5 (if using hard water)Chelates metal ions that can interfere with the dyeing process.

Procedure:

  • Set the dyebath at 50-60°C and adjust the pH to 4.5 - 5.5 using acetic acid.[3]

  • Add the dispersing agent, leveling agent, and sequestering agent (if needed).

  • Pre-disperse the required amount of this compound in a small amount of warm water and add it to the dyebath.

  • Introduce the pre-treated polyester fabric into the dyebath.

  • Raise the temperature to 130°C at a rate of 1.5 - 2.0°C per minute.[4]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.[4]

  • Cool the dyebath to 80°C at a rate of 2.0°C per minute.

Post-Dyeing After-Treatment (Reduction Clearing)

Objective: To remove any unfixed dye particles from the fiber surface, thereby improving the final colorfastness properties.[5]

Procedure:

  • Drain the dyebath.

  • Prepare a fresh bath at 70-80°C.

  • Add sodium hydrosulfite (1-2 g/L) and caustic soda (1-2 g/L).[6]

  • Treat the dyed fabric for 15-20 minutes.[6]

  • Rinse the fabric thoroughly with hot water.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5 - 1.0 g/L) in a fresh bath at 50°C for 10 minutes.[7]

  • Rinse with cold water and dry.

Expected Fastness Properties

The following table summarizes the typical colorfastness ratings for polyester dyed with this compound when the standard protocol is followed. Ratings are based on a scale of 1 to 5, where 5 represents the highest fastness.

Fastness PropertyTest MethodExpected Rating
Wash FastnessISO 105 C064-5
Light Fastness (Xenon Arc)ISO 105 B024-5
Rubbing Fastness (Dry)ISO 105 X124-5
Rubbing Fastness (Wet)ISO 105 X124
Perspiration Fastness (Acidic & Alkaline)ISO 105 E044-5
Sublimation FastnessISO 105 P014

Note: The light fastness of disperse dyes can be fair to good, typically with a rating of around 4-5.[8]

Visualization of Protocols and Relationships

Experimental Workflow

The following diagram illustrates the complete workflow for dyeing polyester with this compound.

G cluster_0 Pre-treatment cluster_1 Dyeing Cycle (High Temperature Exhaust) cluster_2 After-treatment Scouring Scouring (Non-ionic detergent, Soda Ash, 80°C, 30 min) Rinsing1 Hot & Cold Water Rinsing Scouring->Rinsing1 Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5, Auxiliaries, this compound) Rinsing1->Dye_Bath_Prep Dyeing Dyeing (Ramp to 130°C, Hold for 30-60 min) Dye_Bath_Prep->Dyeing Cooling Cooling to 80°C Dyeing->Cooling Reduction_Clearing Reduction Clearing (Sodium Hydrosulfite, Caustic Soda, 70-80°C, 15-20 min) Cooling->Reduction_Clearing Rinsing2 Hot Water Rinsing Reduction_Clearing->Rinsing2 Neutralization Neutralization (Acetic Acid, 50°C, 10 min) Rinsing2->Neutralization Final_Rinse Final Cold Water Rinse & Drying Neutralization->Final_Rinse End End Final_Rinse->End Start Start Start->Scouring

Fig. 1: Experimental Workflow for Polyester Dyeing
Key Factors Influencing Dyeing Outcome

This diagram illustrates the logical relationships between key parameters and their impact on the final quality of the dyed polyester fabric.

G cluster_0 Input Parameters cluster_1 Process cluster_2 Output Quality Temp Temperature Dye_Uptake Dye Uptake & Diffusion Temp->Dye_Uptake Reproducibility Reproducibility Time Time Time->Dye_Uptake pH pH pH->Dye_Uptake Auxiliaries Auxiliary Chemicals Auxiliaries->Dye_Uptake Levelness Levelness Auxiliaries->Levelness Fixation Dye Fixation Dye_Uptake->Fixation Dye_Uptake->Reproducibility Color_Yield Color Yield Levelness->Color_Yield Levelness->Reproducibility Fixation->Color_Yield Fastness Colorfastness Fixation->Fastness

Fig. 2: Factors Affecting Dyeing Outcome

References

Application Notes and Protocols: Disperse Blue 106 in Synthetic Fiber Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Disperse Blue 106 for dyeing synthetic fibers, particularly polyester (B1180765). The information is intended to support researchers and scientists in achieving consistent, high-quality results in their laboratory and development work.

This compound is a monoazo disperse dye known for its vibrant, reddish-blue shade and is commonly used for coloring polyester, acetate, and their blends.[1][2][3] It is also identified as C.I. This compound and has the CAS Registry Number 12223-01-7.[1] Due to its non-ionic nature and insolubility in water, it is applied from a fine aqueous dispersion.[4] The dyeing mechanism involves the transfer of the dye from the aqueous medium to the hydrophobic fiber, a process significantly influenced by temperature and the use of chemical auxiliaries.[5][6]

Data Presentation

The fastness properties of textiles dyed with this compound are critical for their end-use performance. The following tables summarize the typical fastness ratings of this compound on 100% polyester fabric when dyed to a medium shade depth. The ratings are based on standard ISO test methods.

Table 1: Colorfastness Properties of this compound on Polyester

Fastness PropertyTest MethodRating
Wash Fastness (Staining)ISO 105-C064-5
Wash Fastness (Change in Color)ISO 105-C064-5
Light FastnessISO 105-B025-6
Sublimation FastnessISO 105-P013-4
Perspiration Fastness (Acidic & Alkaline)ISO 105-E044-5
Rubbing Fastness (Dry & Wet)ISO 105-X124-5

Experimental Protocols

Several methods are employed for the application of this compound to polyester fibers. The choice of method depends on the available equipment, desired shade depth, and production scale. For optimal results across all methods, the dye bath should be weakly acidic, with a pH range of 4.5 to 5.5, typically maintained using acetic acid.[5]

High-Temperature Exhaust Dyeing

This is a common and effective method for achieving excellent dye penetration and fastness properties on polyester. It requires a high-temperature, high-pressure (HTHP) dyeing apparatus.

Protocol:

  • Fabric Preparation: Ensure the polyester fabric is thoroughly scoured to remove any impurities, oils, or sizes.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the goods to the volume of the dye liquor) to 1:10.

    • Add a dispersing agent (1-2 g/L) to the water.

    • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

    • Prepare a stock dispersion of this compound by pasting the required amount of dye with a small amount of dispersing agent and cold water, then adding warm water (40-50°C) to create a fine dispersion.

    • Add the dye dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C per minute.[5]

    • Hold the temperature at 130°C for 45-60 minutes, depending on the target shade depth.

    • Cool the dye bath down to 70°C at a rate of 2°C per minute.

  • After-treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath at 70-80°C containing:

      • Sodium Hydrosulfite: 2 g/L

      • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Treat the dyed fabric in this solution for 15-20 minutes to remove any unfixed dye from the fiber surface.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralization and Drying:

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

    • Rinse with cold water and dry.

High_Temperature_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after Post-Treatment A Fabric Scouring B Dye Bath Preparation (pH 4.5-5.5) A->B C Load Fabric @ 60°C B->C D Ramp to 130°C C->D E Hold @ 130°C (45-60 min) D->E F Cool to 70°C E->F G Reduction Clearing (70-80°C) F->G H Hot & Cold Rinse G->H I Neutralization H->I J Drying I->J Carrier_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after Post-Treatment A Fabric Scouring B Dye Bath Preparation (with Carrier, pH 4.5-5.5) A->B C Load Fabric @ 60°C B->C D Ramp to 90-100°C C->D E Hold @ 90-100°C (60-90 min) D->E F Cool to 60°C E->F G Thorough Rinsing F->G H Reduction Clearing G->H I Final Rinse & Drying H->I Thermosol_Dyeing_Workflow A Padding with Dye Liquor B Drying (~100°C) A->B C Thermofixation (190-220°C, 60-90s) B->C D Washing & Reduction Clearing C->D E Final Rinse & Drying D->E

References

Application Notes and Protocols for the Treatment of Disperse Blue 106 Effluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various wastewater treatment techniques effective in the remediation of effluents containing Disperse Blue 106, a common anthraquinone-based textile dye. The information compiled herein is intended to guide researchers and professionals in selecting and implementing appropriate treatment strategies.

Introduction

This compound is a synthetic dye extensively used in the textile industry for coloring polyester (B1180765) fibers. Due to its low water solubility and complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. The discharge of untreated or inadequately treated effluent containing this dye can lead to aesthetic pollution of water bodies, reduce light penetration affecting aquatic ecosystems, and some disperse dyes have been associated with allergic contact dermatitis.[1][2] This necessitates the application of effective treatment technologies for its removal from industrial wastewater. This document outlines several advanced and viable techniques for the degradation and removal of this compound and similar disperse dyes.

Data Presentation: Comparative Efficiency of Treatment Techniques

The following tables summarize the quantitative data on the efficiency of various treatment methods for Disperse Blue dyes. It is important to note that the efficiency of each technique is highly dependent on the specific experimental conditions.

Table 1: Advanced Oxidation Processes (AOPs)

Treatment MethodTarget DyeInitial ConcentrationKey ParametersRemoval EfficiencyReference
OzonationDisperse Violet 93450 mg/LpH: 12, Time: 120 min61.05% COD Reduction[3]
OzonationDisperse Blue 79450 mg/LpH: 10, Time: 120 min72.88% COD Reduction[3]
OzonationC.I. Direct Blue 106600 mg/LpH: ~12, Time: 60 min~85% COD Reduction[4]
Fenton ProcessDisperse Blue 7960 mg/LpH: 3, Time: 60 min85% Color Removal, 75% COD Removal[5]
Photo-Fenton (UV)Bezathrene Blue RSNot SpecifiedpH: 3, Time: 3 hours77.09% Degradation[5]
Helio-Photo-FentonBezathrene Blue RSNot SpecifiedpH: 3, Time: 3 hours97.84% Degradation[5]
Photocatalysis (UV/TiO₂/H₂O₂)C.I. Disperse Blue 1Not SpecifiedOptimal conditionsEffective degradation[6]
Photocatalysis (SrCrO₄)Disperse Blue 943 x 10⁻⁵ MpH: 7.0, Catalyst: 0.25g/100mLMaximum degradation rate at pH 7[7]

Table 2: Adsorption

AdsorbentTarget DyeInitial ConcentrationKey ParametersRemoval Efficiency/CapacityReference
Iraqi Date Palm Seeds Activated CarbonDisperse Blue20 ppmpH: 7, Adsorbent Dose: 0.3 g/100mL66.47% Removal[8]
Commercial Activated CarbonDisperse Blue20 ppmpH: 7, Adsorbent Dose: 0.3 g/100mL54.33% Removal[8]
Pomegranate Peel Activated CarbonDirect Blue 106Not SpecifiedpH: 2Maximum adsorption at pH 2[9]
Oxidized Multi-Walled Carbon NanotubesDirect Blue 10630-350 mg/LpH: 2.0, Time: 15 minMax. Adsorption Capacity: 500 mg/g[10]
CenosphereDisperse Blue 79:1Not SpecifiedOptimized conditionsUp to 78% Reduction[2]

Table 3: Biological Treatment

MicroorganismTarget DyeTreatment TimeKey ParametersRemoval EfficiencyReference
Trametes versicolorDisperse Blue-I3 daysOptimized biochemical parameters>80% Degradation[11]
Trametes gibbosaDisperse Blue-I6 days0.01% dye conc., pH: 6, Temp: 30°C>80% Degradation[12]
Pycnoporus laccaseEleven disperse dyesNot Specified50 mg/L dye, 0.15 mM HBT, 65°C, pH 451-96% Decolorization[13]
Fungal Consortium (Aspergillus flavus & Fusarium oxysporum)Real Textile Effluent7 dayspH: 6-8~27% Decolorization[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the tables above.

Protocol 1: Ozonation of this compound Effluent

This protocol is based on the ozonation of C.I. Direct Blue 106.[4]

1. Materials and Equipment:

  • Ozone generator (e.g., Opal OS1 model, 3 g/h production rate)

  • Glass batch reactor (e.g., 500 mL cylindrical vessel) with a gas diffuser at the bottom

  • Magnetic stirrer and thermometer

  • pH meter

  • Spectrophotometer for color measurement

  • COD analysis kit

  • This compound effluent

  • Sodium hydroxide (B78521) (NaOH) and/or Hydrochloric acid (HCl) for pH adjustment

2. Experimental Procedure:

  • Prepare a synthetic effluent by dissolving this compound in distilled water to a concentration of 600 mg/L.

  • Transfer a known volume (e.g., 500 mL) of the dye solution into the glass reactor.

  • Adjust the initial pH of the solution to approximately 12 using 0.1 M NaOH.

  • Place the reactor on a magnetic stirrer and begin stirring to ensure a homogenous solution.

  • Turn on the ozone generator and bubble ozone gas through the solution via the gas diffuser at a constant flow rate.

  • Collect samples at regular time intervals (e.g., 0, 10, 20, 30, 40, 50, and 60 minutes).

  • For each sample, immediately measure the absorbance at the maximum wavelength of this compound using a spectrophotometer to determine the extent of decolorization.

  • Analyze the Chemical Oxygen Demand (COD) of the initial and final samples to determine the mineralization efficiency.

3. Data Analysis:

  • Calculate the percentage of color removal at each time point.

  • Calculate the overall percentage of COD reduction.

Protocol 2: Fenton Treatment of this compound Effluent

This protocol is adapted from the treatment of Disperse Blue 79.[5]

1. Materials and Equipment:

  • Batch reactor (e.g., beaker)

  • Magnetic stirrer

  • pH meter

  • This compound effluent (e.g., 60 mg/L)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer and COD analysis kit

2. Experimental Procedure:

  • Prepare a 60 mg/L solution of this compound in the batch reactor.

  • Adjust the pH of the solution to 3.0 using H₂SO₄ or NaOH.

  • While stirring, add a predetermined amount of FeSO₄·7H₂O to the solution.

  • Initiate the Fenton reaction by adding a specific volume of H₂O₂.

  • Continue stirring the solution at a constant speed for a set reaction time (e.g., 60 minutes).

  • After the reaction period, quench the reaction by raising the pH to neutral or slightly basic, which will precipitate the iron catalyst.

  • Collect a sample of the supernatant for analysis.

  • Measure the final color intensity and COD of the treated effluent.

Protocol 3: Adsorption of this compound using Activated Carbon

This protocol is based on the adsorption of a disperse blue dye onto activated carbon derived from Iraqi date palm seeds.[8][15]

1. Materials and Equipment:

  • Conical flasks or beakers

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Spectrophotometer

  • Activated carbon (prepared from a suitable precursor or commercially sourced)

  • This compound solution (e.g., 20 ppm)

  • HCl and NaOH for pH adjustment

2. Experimental Procedure:

  • Prepare a 20 ppm solution of this compound.

  • Adjust the pH of the dye solution to the desired value (e.g., pH 7).[8]

  • In a series of flasks, add a fixed volume of the dye solution (e.g., 100 mL).

  • Add varying amounts of activated carbon (e.g., 0.1 g to 0.35 g) to each flask.

  • Place the flasks on a shaker and agitate at a constant speed for a predetermined contact time to reach equilibrium (e.g., 60 minutes).[8]

  • After shaking, centrifuge the samples to separate the activated carbon from the solution.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound to determine the final dye concentration.

3. Data Analysis:

  • Calculate the percentage of dye removal for each adsorbent dosage.

  • The amount of dye adsorbed per unit mass of adsorbent (qₑ) can be calculated using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Protocol 4: Biological Treatment of this compound using White-Rot Fungi

This protocol is a generalized procedure based on the use of Trametes species for the degradation of disperse dyes.[11][12]

1. Materials and Equipment:

  • Pure culture of a white-rot fungus (e.g., Trametes versicolor or Trametes gibbosa)

  • Suitable liquid culture medium (e.g., Potato Dextrose Broth)

  • Shaker incubator

  • Sterile flasks

  • Spectrophotometer

  • This compound

2. Experimental Procedure:

  • Inoculate the white-rot fungus into a sterile liquid culture medium and incubate under optimal growth conditions (e.g., 30°C, pH 6) until sufficient biomass is produced (e.g., 3 days).[12]

  • After the initial incubation period, add this compound to the fungal culture to a final concentration of, for example, 0.01%.[12]

  • Continue the incubation under the same conditions for a specified period (e.g., 6 days), collecting samples at regular intervals.[12]

  • For each sample, centrifuge to separate the fungal biomass from the supernatant.

  • Measure the absorbance of the supernatant to determine the residual dye concentration and calculate the decolorization efficiency.

Visualizations

The following diagrams illustrate the workflows and conceptual relationships of the described wastewater treatment techniques.

Experimental_Workflow_AOPs cluster_ozonation Ozonation Process cluster_fenton Fenton Process O3_Start Effluent (this compound) O3_pH pH Adjustment (e.g., pH 12) O3_Start->O3_pH O3_React Ozonation (Ozone Bubbling) O3_pH->O3_React O3_Sample Sampling (Time Intervals) O3_React->O3_Sample O3_Analysis Analysis (Color, COD) O3_Sample->O3_Analysis O3_End Treated Effluent O3_Analysis->O3_End Fenton_Start Effluent (this compound) Fenton_pH pH Adjustment (pH 3) Fenton_Start->Fenton_pH Fenton_Fe Add FeSO₄ Fenton_pH->Fenton_Fe Fenton_H2O2 Add H₂O₂ Fenton_Fe->Fenton_H2O2 Fenton_React Reaction (Stirring) Fenton_H2O2->Fenton_React Fenton_Quench Quench Reaction (pH Neutralization) Fenton_React->Fenton_Quench Fenton_Analysis Analysis (Color, COD) Fenton_Quench->Fenton_Analysis Fenton_End Treated Effluent Fenton_Analysis->Fenton_End

Caption: Experimental workflows for Advanced Oxidation Processes (AOPs).

Experimental_Workflow_Adsorption_Bio cluster_adsorption Adsorption Process cluster_biological Biological Treatment Ads_Start Effluent (this compound) Ads_pH pH Adjustment Ads_Start->Ads_pH Ads_Add Add Adsorbent (e.g., Activated Carbon) Ads_pH->Ads_Add Ads_Shake Agitation (Reach Equilibrium) Ads_Add->Ads_Shake Ads_Separate Separation (Centrifugation) Ads_Shake->Ads_Separate Ads_Analysis Analysis (Final Concentration) Ads_Separate->Ads_Analysis Ads_End Treated Effluent Ads_Analysis->Ads_End Bio_Start Fungal Culture (e.g., Trametes sp.) Bio_Incubate Initial Incubation (Biomass Growth) Bio_Start->Bio_Incubate Bio_AddDye Add Effluent (this compound) Bio_Incubate->Bio_AddDye Bio_Degrade Degradation (Further Incubation) Bio_AddDye->Bio_Degrade Bio_Sample Sampling & Separation Bio_Degrade->Bio_Sample Bio_Analysis Analysis (Decolorization) Bio_Sample->Bio_Analysis Bio_End Treated Effluent Bio_Analysis->Bio_End

Caption: Experimental workflows for Adsorption and Biological Treatment.

Signaling_Pathway_AOP AOP Advanced Oxidation Process Initiator (e.g., UV, O₃, Fe²⁺/H₂O₂) OH Hydroxyl Radicals (•OH) AOP->OH Generates Dye This compound (Complex Organic Molecule) OH->Dye Attacks & Oxidizes Intermediates Simpler Organic Intermediates Dye->Intermediates Degrades to EndProducts CO₂, H₂O, Mineral Salts Intermediates->EndProducts Further Oxidizes to

Caption: Generalized mechanism of dye degradation by AOPs.

References

Application Notes and Protocols: Laboratory Preparation of a Disperse Blue 106 Dyebath

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Blue 106 is an azo-type disperse dye used for coloring synthetic fibers, particularly polyester, acetate, and nylon.[1][2][3] Due to its low solubility in water, the dye is applied from a fine aqueous dispersion. The dyeing mechanism involves the transfer of dye molecules from the aqueous phase to the fiber, where they are held by physical forces.[3][4] The process typically requires high temperatures (around 100-130°C) to facilitate the expansion of fiber pores, allowing for the penetration and diffusion of the dye particles.[5] These application notes provide a detailed protocol for the laboratory-scale preparation of a this compound dyebath and the subsequent dyeing of synthetic fabrics.

Safety Precautions

This compound is classified as a hazardous substance.[6][7] It is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation and may lead to an allergic skin reaction or sensitization.[6][7][8] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, protective gloves, and a lab coat.[9][10] When handling the dye powder, work in a well-ventilated area or a fume hood to avoid dust inhalation.[7][10]

  • Handling: Avoid all personal contact with the chemical.[7] Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling.[10]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations, typically at an industrial combustion plant.[6]

Experimental Protocols

Protocol 1: Preparation of the Dyebath

This protocol details the steps for preparing a dyebath for dyeing a 100g synthetic fabric sample.

1.1 Materials and Equipment:

  • Chemicals:

    • This compound dye powder (CAS No: 12223-01-7)[1]

    • Dispersing agent (e.g., lignosulfonate-based)

    • Deionized or distilled water (soft water is preferred)

    • Water softener (e.g., Calgon), if using hard water[5]

    • Non-ionic detergent (e.g., Synthrapol) for scouring[5]

  • Equipment:

    • Laboratory-scale dyeing machine or a beaker with a magnetic stirrer and hot plate

    • Graduated cylinders and beakers

    • Analytical balance

    • Glass stirring rod

    • Thermometer

    • pH meter or pH indicator paper

1.2 Pre-treatment of Fabric (Scouring):

Before dyeing, it is crucial to remove any impurities like oils, starches, or sizing from the fabric, as these can interfere with dye uptake.[5]

  • Prepare a scouring bath by adding 5 ml of a non-ionic detergent to 2-3 liters of water for every 100g of fabric.[5]

  • Immerse the fabric in the bath and stir gently for 15 minutes at a moderate temperature (e.g., 60-70°C).

  • Rinse the fabric thoroughly with warm water and then cold water to remove all traces of the detergent.[5]

1.3 Dyebath Preparation:

  • Weighing: Accurately weigh the required amount of this compound dye powder. The amount depends on the desired shade depth (see Table 1).[5]

  • Pasting: In a small beaker, create a smooth paste by adding a small amount of tepid water to the dye powder and stirring with a glass rod. This step is critical to prevent the formation of agglomerates.

  • Dispersion: Add the dispersing agent to the paste and mix thoroughly. Slowly add more hot water (approx. 80-90°C) while stirring continuously to create a stable stock dispersion.[11]

  • Dye Bath Formulation: Fill the main dyeing vessel with the required volume of water (e.g., 3 liters for 100g of fabric). If the water is hard, add a water softener.[5]

  • Heat the water to approximately 50-60°C.

  • Add the prepared dye stock dispersion to the heated water and stir well to ensure uniform distribution. The dyebath is now ready for the dyeing process.

Protocol 2: Dyeing Procedure (Exhaust Dyeing)
  • Introduce the pre-scoured and wetted fabric into the prepared dyebath.

  • Raise the temperature of the dyebath to 100°C over a period of 30-45 minutes. For polyester, industrial dyeing is often performed under pressure at 130°C to achieve full color depth.[5]

  • Maintain the temperature at 100°C (or the target temperature) and continue dyeing for 45-60 minutes, ensuring the fabric is kept in gentle motion for level dyeing.

  • After the dyeing time has elapsed, cool the dyebath slowly to 70°C.

  • Remove the fabric from the dyebath and rinse it thoroughly, first with hot water and then with cold water, until the water runs clear.[11]

  • Wash the dyed fabric with a non-ionic detergent to remove any surface dye particles and improve wash fastness.

  • Finally, rinse the fabric again and allow it to air dry.

Data Presentation

The following tables summarize the quantitative data for the dyebath preparation and dyeing process.

Table 1: Dyebath Formulation per 100g of Fabric

ComponentQuantityPurpose
Fabric (Synthetic)100 gSubstrate for dyeing
Water Volume3 LitersDyeing medium
This compound0.4 g (Pale Shades) - 4.0 g (Deep Shades)Colorant[5]
Dispersing Agent3 gEnsures uniform dye dispersion[5]
Water Softener (optional)3 gSequesters hard water ions[5]

Table 2: Dyeing Process Parameters

ParameterValueNotes
Liquor Ratio30:1Ratio of water volume to fabric weight (3000 ml : 100 g)
Scouring Temperature60 - 70 °CPre-treatment to remove impurities
Initial Dyeing Temperature50 - 60 °CTemperature for adding fabric to the dyebath
Final Dyeing Temperature100 °CFor atmospheric dyeing; up to 130°C for high-temp dyeing
Rate of Temperature Rise~1.5 °C / minuteGradual increase to ensure level dyeing
Dyeing Time45 - 60 minutesTime at final dyeing temperature
Cooling Temperature70 °CTemperature for fabric removal after dyeing

Visualization

The following diagram illustrates the complete workflow for the laboratory preparation and application of a this compound dyebath.

DyeingWorkflow cluster_prep Phase 1: Preparation cluster_process Phase 2: Dyeing Process cluster_post Phase 3: Post-Treatment weigh_dye 1. Weigh Dye & Dispersing Agent paste_dye 4. Create Dye Paste (Dye + Water) weigh_dye->paste_dye scour_fabric 2. Scour Fabric (Clean & Rinse) add_fabric 6. Introduce Fabric to Dyebath scour_fabric->add_fabric prepare_bath 3. Prepare Dyebath (Water + Softener) disperse_dye 5. Add Dispersion to Dyebath prepare_bath->disperse_dye paste_dye->disperse_dye disperse_dye->add_fabric heat_bath 7. Heat to 100°C (Hold for 45-60 min) add_fabric->heat_bath cool_bath 8. Cool Dyebath to 70°C heat_bath->cool_bath rinse_fabric 9. Hot & Cold Rinse cool_bath->rinse_fabric wash_fabric 10. Soaping/Washing rinse_fabric->wash_fabric dry_fabric 11. Dry Fabric wash_fabric->dry_fabric final_product Final Dyed Fabric dry_fabric->final_product

Caption: Workflow for this compound Dyebath Preparation and Application.

References

Application Notes and Protocols for Disperse Blue 106 in Textile Contact Dermatitis Patch Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a significant contact allergen and a primary cause of textile contact dermatitis.[1][2][3][4] It is a dark blue textile dye commonly used in the coloring of synthetic fabrics such as polyester (B1180765) and acetate, particularly for dark shades like blue, black, brown, and purple.[1][5][6][7] Due to its allergenic potential, this compound is a crucial component of patch testing panels for patients with suspected textile allergies.[2][3][8] These application notes provide detailed protocols and data for the use of this compound in patch testing.

Data Presentation

The following tables summarize quantitative data from various studies on patch testing with this compound and textile dye mixes containing it.

Table 1: Sensitization Rates to this compound and Textile Dye Mixes

Study PopulationNumber of PatientsAllergen(s) TestedConcentrationPositive Reaction Rate
2907 consecutive dermatitis patients (12 clinics, 9 countries)2907Textile Dye Mix (containing this compound at 0.3%)6.6% in petrolatum3.6% (90 patients)
271 patients with suspected textile dye allergy271This compoundNot specified82.5% (33 of 40 patients who reacted to any textile dye)
209 patients with suspected textile dye contact allergy209This compound1.0%4.8%
6478 consecutive patients6478This compoundNot specifiedOne of the most common sensitizers among 7 textile dyes tested
2250 dermatitis patients2250Textile Dye Mix (containing this compound)6.6% in petrolatum2.4%

Table 2: Patch Test Concentrations for this compound

AllergenConcentration(s) in PetrolatumStudy Reference/Common Use
This compound (in Textile Dye Mix)0.3%Multicentre study[8]
This compound (individual testing)1.0%Retrospective cohort study[9]
This compound/124 Mix1.0%European study

It is important to note that commercial preparations of this compound may contain impurities.[10][11] Studies have shown that a significant percentage of patients may react to these impurities rather than the purified dye itself.[10][11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Allergen for Patch Testing

Objective: To prepare a standardized concentration of this compound in petrolatum for use in epicutaneous patch testing.

Materials:

  • This compound powder (ensure high purity)

  • White petrolatum (USP grade)

  • Glass mortar and pestle or ointment mill

  • Spatula

  • Weighing balance

  • Syringes for dispensing

Methodology:

  • Allergen Preparation (1.0% in petrolatum):

    • Accurately weigh 100 mg of this compound powder.

    • Weigh 9.9 g of white petrolatum.

    • Levigate the this compound powder with a small amount of the petrolatum in a glass mortar until a smooth, uniform paste is formed.

    • Gradually incorporate the remaining petrolatum, mixing continuously until the dye is evenly dispersed.

    • For larger batches, an ointment mill can be used to ensure homogeneity.

    • Transfer the final preparation into labeled syringes for storage and application.

Protocol 2: Application and Reading of this compound Patch Test

Objective: To perform epicutaneous patch testing with this compound to identify contact allergy.

Materials:

  • Prepared this compound allergen (e.g., 1.0% in petrolatum)

  • Patch test chambers (e.g., Finn Chambers® on Scanpor® tape)

  • Hypoallergenic adhesive tape

  • Skin marking pen

Methodology:

  • Patient Preparation:

    • Ensure the patient's upper back is clean, dry, and free of hair and any skin lesions.

    • Obtain informed consent from the patient.

  • Patch Test Application:

    • Apply a small amount of the this compound preparation into the patch test chamber.

    • Carefully apply the patch test unit to the patient's upper back, ensuring good adhesion.

    • Mark the location of the patch with a skin marking pen.

    • The patches are typically left in place for 48 hours.[8]

  • Patch Test Reading:

    • First Reading (Day 2 or 3):

      • The patches are removed after 48 hours.

      • The test site is allowed to rest for 30-60 minutes before the first reading.

      • Readings are performed according to the International Contact Dermatitis Research Group (ICDRG) guidelines.[8]

    • Second Reading (Day 4 or 5):

      • A second reading is crucial to detect delayed reactions.

    • Optional Third Reading (Day 6 or 7):

      • In some cases, a later reading may be performed.[8]

  • Interpretation of Results (ICDRG Scoring):

    • - : Negative reaction

    • ?+ : Doubtful reaction (faint erythema)

    • + : Weak positive reaction (erythema, infiltration, possibly papules)

    • ++ : Strong positive reaction (erythema, infiltration, papules, vesicles)

    • +++ : Extreme positive reaction (intense erythema, infiltration, coalescing vesicles, bullae)

    • IR : Irritant reaction ( sharply demarcated erythema, sometimes with a glazed or wrinkled appearance)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_app Application Phase cluster_read Reading Phase cluster_interp Interpretation Phase prep_allergen Prepare this compound (e.g., 1.0% in petrolatum) load_chamber Load Allergen into Patch Test Chamber prep_allergen->load_chamber apply_patch Apply Patch to Patient's Back load_chamber->apply_patch wait_48h Incubate for 48 Hours apply_patch->wait_48h remove_patch Remove Patch wait_48h->remove_patch read_d2_d3 First Reading (Day 2 or 3) remove_patch->read_d2_d3 read_d4_d5 Second Reading (Day 4 or 5) read_d2_d3->read_d4_d5 interpret_results Interpret Results (ICDRG) read_d4_d5->interpret_results

Caption: Experimental workflow for this compound patch testing.

signaling_pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) hapten This compound (Hapten) hapten_protein Hapten-Protein Complex hapten->hapten_protein protein Skin Proteins protein->hapten_protein langerhans Langerhans Cell (Antigen Presenting Cell) hapten_protein->langerhans t_cell_activation T-Cell Activation & Clonal Expansion langerhans->t_cell_activation memory_t_cell Memory T-Cells t_cell_activation->memory_t_cell memory_t_cell_activation Activation of Memory T-Cells memory_t_cell->memory_t_cell_activation re_exposure Re-exposure to This compound re_exposure->memory_t_cell_activation cytokine_release Cytokine Release (e.g., IFN-γ, TNF-α) memory_t_cell_activation->cytokine_release inflammation Inflammation & Contact Dermatitis cytokine_release->inflammation

Caption: Generalized signaling pathway for Type IV hypersensitivity in textile contact dermatitis.

References

Spectrophotometric Analysis of Disperse Blue 106: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of Disperse Blue 106 concentration using UV-Visible spectrophotometry. This compound is an azo-type disperse dye primarily utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and acetate.[1][2][3] The protocols detailed herein are designed to enable researchers to accurately determine the concentration of this compound in solution, a critical aspect of quality control, formulation development, and toxicological studies. This guide covers the principles of the method, instrument parameters, detailed experimental procedures for determining the wavelength of maximum absorbance (λmax) and generating a calibration curve, and data analysis.

Introduction

This compound is a synthetic dye characterized by its dark blue color and its application in coloring various textiles, including clothing, bedding, and nylon stockings.[2][4] It is classified as an azo dye, containing the characteristic -N=N- functional group.[1] While widely used, this compound is also recognized as a common contact allergen, making its quantification important for safety and regulatory purposes.[5][6] UV-Visible spectrophotometry offers a rapid, cost-effective, and accurate method for determining the concentration of chromophoric compounds like this compound in solution.[7][8][9][10] This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to developing a robust analytical method.

PropertyValueReference
Chemical Name2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanolN/A
CAS Number12223-01-7[1]
Molecular FormulaC14H17N5O3S[1]
Molecular Weight335.38 g/mol [11]
TypeAzo-type disperse dye[1][12]

Experimental Protocols

Materials and Equipment
  • This compound (analytical standard)

  • Spectrophotometric grade solvent (e.g., Acetone, Dichloromethane (B109758), or N,N-Dimethylformamide)

  • Calibrated UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated analytical balance

  • Class A volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

  • Class A pipettes (various sizes)

  • Beakers and other standard laboratory glassware

Selection of an Appropriate Solvent

The choice of solvent is critical for accurate spectrophotometric analysis. The ideal solvent should:

  • Completely dissolve this compound.

  • Be transparent (have minimal absorbance) in the wavelength range where this compound absorbs light.

  • Be of high purity (spectrophotometric grade).

Acetone and dichloromethane have been noted as solvents for this compound in other applications and can be considered for this analysis.[12] A preliminary scan of the solvent's absorbance spectrum is recommended to ensure it does not interfere with the analysis.

Preparation of Stock and Standard Solutions

3.1. Preparation of a Primary Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10.0 mg of the this compound analytical standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed dye into a 100 mL volumetric flask.

  • Add a small amount of the selected solvent to the flask and swirl to dissolve the dye completely.

  • Once dissolved, dilute to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogeneous solution. This is the 100 µg/mL primary stock solution.

3.2. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the primary stock solution. The following is an example of how to prepare a set of standards.

StandardConcentration (µg/mL)Volume of Stock/Previous Standard to be DilutedFinal Volume (mL)
Working Stock1010 mL of 100 µg/mL Primary Stock100
Standard 111 mL of 10 µg/mL Working Stock10
Standard 222 mL of 10 µg/mL Working Stock10
Standard 344 mL of 10 µg/mL Working Stock10
Standard 466 mL of 10 µg/mL Working Stock10
Standard 588 mL of 10 µg/mL Working Stock10
Determination of Maximum Absorbance Wavelength (λmax)
  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

  • Set the spectrophotometer to scan a wavelength range appropriate for colored dyes (e.g., 400 nm to 700 nm).

  • Fill a quartz cuvette with the selected solvent to serve as the blank.

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction.

  • Rinse the cuvette with a small amount of one of the mid-range standard solutions (e.g., 4 µg/mL).

  • Fill the cuvette with the same standard solution and place it in the sample holder.

  • Perform a wavelength scan to obtain the absorbance spectrum.

  • The wavelength at which the highest absorbance is observed is the λmax. Record this value.

Generation of a Calibration Curve
  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Use the solvent to zero the instrument (autozero).

  • Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.

  • Rinse the cuvette with the next standard solution before each measurement.

  • Record the absorbance value for each standard concentration.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be calculated. An R² value close to 1.0 indicates a strong linear relationship.

Analysis of an Unknown Sample
  • Prepare the unknown sample in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration curve. Dilution may be necessary.

  • Measure the absorbance of the unknown sample at the λmax.

  • Use the equation of the calibration curve (y = mx + c) to calculate the concentration of this compound in the sample, where 'y' is the measured absorbance and 'x' is the concentration.

Data Presentation

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Absorbance at λmax
1[Example Absorbance 1]
2[Example Absorbance 2]
4[Example Absorbance 3]
6[Example Absorbance 4]
8[Example Absorbance 5]

Table 2: Linear Regression Analysis Results

ParameterValue
λmax[Determined Wavelength] nm
Slope (m)[Calculated Slope]
Y-intercept (c)[Calculated Intercept]
Coefficient of Determination (R²)> 0.99

Visualizations

Spectrophotometric_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Solvent & Create Stock Solution A->B C Perform Serial Dilutions to Create Standards B->C D Determine λmax using a Standard Solution C->D E Measure Absorbance of all Standards at λmax D->E G Plot Calibration Curve (Abs vs. Conc) E->G F Measure Absorbance of Unknown Sample I Calculate Concentration of Unknown F->I H Perform Linear Regression G->H H->I Beer_Lambert_Law_Relationship cluster_0 Beer-Lambert Law cluster_1 Equation A Absorbance (A) epsilon Molar Absorptivity (ε) A->epsilon is proportional to b Path Length (b) A->b is proportional to c Concentration (c) A->c is proportional to Equation A = εbc

References

Application Notes and Protocols for the Chromatographic Separation of Disperse Blue 106 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the chromatographic analysis of the textile dye Disperse Blue 106 and a proposed approach for the separation and identification of its potential metabolites. The protocols are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chromatographic Analysis of this compound

This section details a robust method for the quantification and identification of this compound in various matrices, based on established high-performance liquid chromatography (HPLC) techniques.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_proc Data Processing sample Textile/Matrix Sample extraction Solvent Extraction (e.g., Methanol (B129727)/Chloroform) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV/MS Analysis filtration->hplc data_acq Data Acquisition hplc->data_acq peak_id Peak Identification (Retention Time & m/z) data_acq->peak_id quant Quantification (Calibration Curve) peak_id->quant report report quant->report Final Report

Figure 1: Experimental workflow for the analysis of this compound.
Experimental Protocol: HPLC-UV/MS Analysis of this compound

This protocol is adapted from methods used for the analysis of disperse dyes in consumer products, such as the DIN 54231 standard procedure.[1]

a) Sample Preparation

  • Extraction: Extract a known weight of the sample matrix (e.g., textile) with a suitable solvent. A mixture of methanol and chloroform (B151607) is often effective. Sonication can be used to improve extraction efficiency.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

b) HPLC Conditions

  • Instrument: A high-performance liquid chromatography system with a UV-Vis or Photodiode Array (PDA) detector and a mass spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 80% A, 20% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to initial conditions (80% A, 20% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

c) Detection

  • UV-Vis/PDA Detector: Monitor at the wavelength of maximum absorbance for this compound (approximately 620 nm).

  • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound (m/z 336).[1][2]

Data Presentation

The following table summarizes the expected chromatographic and mass spectrometric data for this compound.

CompoundRetention Time (min)UV λmax (nm)[M+H]⁺ (m/z)
This compound~12.5~620336

Note: The retention time is an approximation and may vary depending on the specific HPLC system, column, and mobile phase conditions.

Chromatographic Separation of this compound Metabolites

While specific metabolites of this compound are not well-documented in the literature, a plausible metabolic pathway involves the reductive cleavage of the azo bond, a common transformation for azo dyes, often carried out by skin or gut microbiota.[1][2][3][4][5] This would result in the formation of two primary aromatic amine metabolites.

Proposed Metabolic Pathway

The diagram below illustrates the proposed reductive cleavage of this compound.

metabolism cluster_metabolites Proposed Metabolites DB106 This compound (C14H17N5O3S) metabolite1 2-amino-5-nitrothiazole DB106->metabolite1 Azo Bond Reduction (e.g., by skin microbiota azoreductase) metabolite2 N-ethyl-N-(2-hydroxyethyl) -2-methyl-p-phenylenediamine DB106->metabolite2 Azo Bond Reduction (e.g., by skin microbiota azoreductase)

Figure 2: Proposed metabolic pathway of this compound.
Experimental Protocol: Method Development for Metabolite Separation

This protocol provides a starting point for developing a method to separate and identify the proposed metabolites of this compound.

a) Sample Preparation

  • In Vitro Metabolism: Incubate this compound with a relevant biological matrix (e.g., skin microbiome culture, liver microsomes) under conditions that promote metabolism.

  • Extraction: After incubation, stop the reaction and extract the metabolites using a suitable organic solvent (e.g., ethyl acetate).

  • Concentration and Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the sample through a 0.45 µm syringe filter.

b) HPLC-MS/MS Conditions (Method Development)

  • Instrument: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 or a mixed-mode column (e.g., C18 with phenyl-hexyl properties) to provide alternative selectivity for the polar metabolites.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient Elution: Start with a shallow gradient (e.g., 5-50% B over 20 minutes) to screen for the retention of the parent compound and potential metabolites. The gradient can then be optimized to improve resolution.

  • Flow Rate: 0.3 - 0.5 mL/min for UHPLC.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

c) Mass Spectrometry Detection

  • Ionization: ESI in positive ion mode.

  • Scan Mode:

    • Full Scan: To identify the m/z of potential metabolites.

    • Product Ion Scan (MS/MS): To fragment the parent ion and the potential metabolite ions to obtain structural information.

    • Multiple Reaction Monitoring (MRM): Once metabolites are tentatively identified, develop an MRM method for sensitive and specific quantification.

Data Presentation (Hypothetical)

The following table presents the expected m/z for the proposed metabolites. Retention times would need to be determined experimentally.

CompoundProposed Structure[M+H]⁺ (m/z)
This compoundC14H17N5O3S336
Metabolite 12-amino-5-nitrothiazole146
Metabolite 2N-ethyl-N-(2-hydroxyethyl)-2-methyl-p-phenylenediamine196

Conclusion

The provided protocols offer a comprehensive approach to the chromatographic analysis of this compound and a strategic framework for the investigation of its potential metabolites. The HPLC-UV/MS method for the parent compound is well-established, while the analysis of its metabolites requires further method development and validation. The proposed metabolic pathway and analytical strategy serve as a valuable starting point for researchers in toxicology, dermatology, and drug metabolism to further investigate the biotransformation of this widely used dye.

References

Application Notes and Protocols for Assessing the Ecotoxicity of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a synthetic anthraquinone (B42736) dye used extensively in the textile industry for coloring polyester (B1180765) and acetate (B1210297) fabrics.[1][2] Due to its chemical stability and low water solubility, it can persist in the environment, posing a potential risk to aquatic ecosystems.[3] The release of textile effluents containing such dyes can lead to water pollution, affecting aquatic organisms.[4][5] Furthermore, this compound is a known contact allergen in humans, highlighting the need for a thorough toxicological evaluation.[1][6]

These application notes provide a framework for assessing the ecotoxicity of this compound using standardized methods. The protocols outlined below are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data quality and comparability.

Ecotoxicological Profile of this compound

While specific quantitative ecotoxicity data for this compound is limited in publicly available literature, the general toxicological profile of disperse and anthraquinone dyes suggests potential for adverse effects on aquatic life.[7][8] Disperse dyes, as a class, have been shown to be toxic to various aquatic organisms.[9] Their presence in water bodies can reduce light penetration, thereby inhibiting photosynthesis in aquatic plants and algae.[10][11]

Data Presentation

The following tables are structured to summarize the quantitative data that would be generated from the experimental protocols described in this document. These tables are essential for a clear comparison of the ecotoxicological endpoints.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Test OrganismTest GuidelineEndpointResult (mg/L)95% Confidence Limits (mg/L)
Daphnia magnaOECD 20248h EC50Data not availableData not available
Danio rerio (embryo)OECD 23696h LC50Data not availableData not available

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

Test OrganismTest GuidelineEndpointResult (mg/L)
Raphidocelis subcapitataOECD 20172h ErC50 (growth rate)Data not available
Raphidocelis subcapitataOECD 20172h EyC50 (yield)Data not available
Raphidocelis subcapitataOECD 20172h NOEC (growth rate)Data not available

Experimental Protocols

The following are detailed protocols for key experiments to assess the ecotoxicity of this compound.

Protocol 1: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

1.1. Principle

This test determines the effect of this compound on the growth of a freshwater green alga, typically Raphidocelis subcapitata. Exponentially growing algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours. The inhibition of growth is measured by changes in cell density over time.

1.2. Materials and Methods

  • Test Organism: Raphidocelis subcapitata (formerly Selenastrum capricornutum and Pseudokirchnerella subcapitata).

  • Culture Medium: OECD Test Guideline 201 specified medium.

  • Test Substance: this compound, dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) if necessary, due to its low water solubility. A solvent control must be included.

  • Test Concentrations: A geometric series of at least five concentrations (e.g., 0.1, 0.32, 1.0, 3.2, 10 mg/L) and a control.

  • Test Conditions:

    • Temperature: 21-24°C

    • Lighting: Continuous, cool white fluorescent, 60-120 µE·m⁻²·s⁻¹

    • pH: 8.1 ± 0.2

    • Duration: 72 hours

  • Procedure:

    • Prepare the test solutions by adding the appropriate amount of this compound stock solution to the culture medium.

    • Inoculate each test flask with an initial cell concentration of approximately 10⁴ cells/mL.

    • Incubate the flasks under the specified conditions.

    • Measure the algal biomass (cell concentration) at 24, 48, and 72 hours using a particle counter or spectrophotometer.

  • Data Analysis:

    • Calculate the average specific growth rate for each concentration and the control.

    • Determine the concentration that causes a 50% reduction in growth rate (ErC50) and yield (EyC50).

    • Determine the No Observed Effect Concentration (NOEC).

1.3. Experimental Workflow

prep Prepare Test Solutions (this compound) inoculate Inoculate with Algae (R. subcapitata) prep->inoculate incubate Incubate for 72h (Controlled Conditions) inoculate->incubate measure Measure Algal Biomass (24, 48, 72h) incubate->measure analyze Calculate EC50 and NOEC measure->analyze

Workflow for OECD 201 Algal Growth Inhibition Test.

Protocol 2: Daphnia sp. Acute Immobilisation Test (OECD 202)

2.1. Principle

This test assesses the acute toxicity of this compound to Daphnia magna. Young daphnids are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnids are immobilized is determined.

2.2. Materials and Methods

  • Test Organism: Daphnia magna, neonates (<24 hours old).

  • Test Medium: Reconstituted hard water as per OECD 202 guidelines.

  • Test Substance: this compound.

  • Test Concentrations: At least five concentrations in a geometric series and a control.

  • Test Conditions:

    • Temperature: 20 ± 1°C

    • Photoperiod: 16h light / 8h dark

    • pH: 7.8 ± 0.2

    • Duration: 48 hours

  • Procedure:

    • Place 20 daphnids (in groups of 5) into test vessels containing the test solutions.

    • Incubate under the specified conditions.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis:

    • Calculate the percentage of immobilized daphnids at each concentration.

    • Determine the 48-hour EC50 value using probit analysis or other suitable statistical methods.

2.3. Experimental Workflow

expose Expose Daphnia magna neonates to this compound incubate Incubate for 48h (Controlled Conditions) expose->incubate observe Observe Immobilisation (24h and 48h) incubate->observe calculate Calculate 48h EC50 observe->calculate

Workflow for OECD 202 Daphnia Acute Immobilisation Test.

Protocol 3: Fish Embryo Acute Toxicity (FET) Test (OECD 236)

3.1. Principle

The FET test evaluates the acute toxicity of this compound on the embryonic stages of the zebrafish (Danio rerio). Fertilized eggs are exposed to the test substance for 96 hours, and lethal effects are observed.

3.2. Materials and Methods

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Test Medium: Reconstituted water as per OECD 236 guidelines.

  • Test Substance: this compound.

  • Test Concentrations: A minimum of five concentrations in a geometric series and a control.

  • Test Conditions:

    • Temperature: 26 ± 1°C

    • Photoperiod: 16h light / 8h dark

    • Duration: 96 hours

  • Procedure:

    • Collect newly fertilized zebrafish eggs.

    • Place individual embryos into the wells of a 24-well plate containing the test solutions.

    • Incubate under the specified conditions.

    • Observe the embryos at 24, 48, 72, and 96 hours for four apical endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

  • Data Analysis:

    • Record the number of embryos exhibiting any of the lethal endpoints at each observation time.

    • Calculate the cumulative mortality at 96 hours for each concentration.

    • Determine the 96-hour LC50 value using appropriate statistical methods.

3.3. Experimental Workflow

expose Expose Zebrafish Embryos to this compound incubate Incubate for 96h (Controlled Conditions) expose->incubate observe Observe Lethal Endpoints (24, 48, 72, 96h) incubate->observe calculate Calculate 96h LC50 observe->calculate

Workflow for OECD 236 Fish Embryo Acute Toxicity Test.

Potential Signaling Pathways of Toxicity

The precise molecular mechanisms of this compound toxicity in aquatic organisms are not well-documented. However, for many xenobiotic compounds, including some dyes, a common pathway of toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

DB106 This compound Cell Aquatic Organism Cell DB106->Cell ROS Increased ROS Production Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPerox Lipid Peroxidation OxidativeStress->LipidPerox DnaDamage DNA Damage OxidativeStress->DnaDamage ProteinOx Protein Oxidation OxidativeStress->ProteinOx CellDamage Cellular Damage LipidPerox->CellDamage DnaDamage->CellDamage ProteinOx->CellDamage Apoptosis Apoptosis / Necrosis CellDamage->Apoptosis Toxicity Observed Toxicity Apoptosis->Toxicity

Generalized signaling pathway for xenobiotic-induced toxicity.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only, as specific ecotoxicity values for this compound were not found in the reviewed literature. The provided protocols are intended as a guide for generating this data in a controlled laboratory setting. The signaling pathway diagram represents a generalized mechanism of toxicity and may not be specific to this compound. Further research is required to elucidate the precise mechanisms of its ecotoxicity.

References

Application Notes and Protocols for Disperse Blue 106 in Printing on Acetate and Polyester Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 106 is a monoazo dye utilized in the textile industry for coloring synthetic fibers, particularly polyester (B1180765) and acetate (B1210297), as well as their blends.[1] It is instrumental in achieving dark shades such as navy blue, black, brown, purple, and some greens.[1] This document provides detailed application notes and protocols for the use of this compound in printing on acetate and polyester blend fabrics, targeting professionals in research and development.

Physicochemical Properties

  • Dye Class: Disperse Dye

  • Chemical Structure: Monoazo[1]

  • Solubility: Limited solubility in water, applied as a fine dispersion.

  • Application: Suitable for hydrophobic fibers like polyester and cellulose (B213188) acetate.[2][3]

Data Presentation

While specific quantitative data for this compound on polyester/acetate blends is not widely published, the following table provides expected performance characteristics based on the general behavior of disperse dyes on these fibers. Actual values should be determined empirically for specific blend ratios and application processes.

PropertyPolyesterAcetatePolyester/Acetate Blend (Expected)ISO Test Method
Light Fastness Good to ExcellentModerate to GoodGoodISO 105-B02
Wash Fastness ExcellentFair to ModerateModerate to GoodISO 105-C06
Rubbing Fastness (Crocking) - Dry Good to ExcellentModerateGoodISO 105-X12
Rubbing Fastness (Crocking) - Wet GoodModerateModerate to GoodISO 105-X12
Sublimation Fastness Good to ExcellentPoor to ModerateModerate to GoodISO 105-P01
Dye Uptake (K/S Value) HighModerateModerate to HighSpectrophotometry

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing

This method is suitable for achieving deep shades on polyester and its blends.

Materials and Equipment:

  • Polyester/Acetate blend fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to maintain pH 4.5-5.5)[3]

  • High-temperature laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Fabric Preparation: Scour and pre-heat set the fabric to ensure cleanliness and dimensional stability.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 10:1 to 15:1.[4]

    • Add 1-2% o.w.f. (on weight of fabric) this compound.

    • Add 1 g/L dispersing agent.

    • Adjust the pH to 4.5-5.5 using acetic acid.[3]

  • Dyeing Cycle:

    • Introduce the fabric into the dye bath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.[4]

    • Hold at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

    • Cool the dye bath to 70°C.

  • Post-Treatment:

    • Rinse the fabric thoroughly.

    • Perform reduction clearing (2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, 1 g/L dispersing agent) at 70-80°C for 20 minutes to remove surface dye and improve fastness.

    • Rinse and neutralize with a weak acetic acid solution.

    • Dry the fabric.

Protocol 2: Thermosol Dyeing

A continuous method suitable for large-scale production.

Materials and Equipment:

  • Polyester/Acetate blend fabric

  • This compound

  • Padding mangle

  • Drying unit (e.g., infrared pre-dryer and hot flue)

  • Thermofixation unit (Thermosol oven)

Procedure:

  • Padding:

    • Prepare a padding liquor containing this compound, a migration inhibitor, and a wetting agent.

    • Pad the fabric through the liquor to achieve a wet pick-up of 60-70%.

  • Drying:

    • Pre-dry the fabric using an infrared dryer.

    • Final dry in a hot flue dryer at 100-120°C.[5]

  • Thermofixation:

    • Pass the dried fabric through a Thermosol oven at 190-220°C for 60-90 seconds.[5][6] This high temperature allows the dye to sublime and diffuse into the polyester fibers.

  • After-treatment:

    • Rinse and perform reduction clearing as described in the high-temperature dyeing protocol to remove unfixed dye.

Protocol 3: Heat Transfer (Sublimation) Printing

This method involves printing the dye onto paper first and then transferring it to the fabric using heat.

Materials and Equipment:

  • Polyester/Acetate blend fabric

  • This compound

  • Thickener (e.g., sodium alginate)[2]

  • Dispersing agent[2]

  • Urea and other printing auxiliaries

  • Screen printing equipment

  • Heat press

Printing Paste Formulation (Illustrative): [2]

ComponentQuantity (parts)
This compound4
Dispersing Agent2
Thickener (e.g., 8% sodium alginate solution)83
Ammonium Sulfate (acid liberating agent)0.7
Sodium Chlorate (oxidizing agent)0.2
WaterAs required

Procedure:

  • Paste Preparation: Prepare the printing paste by mixing the components thoroughly.

  • Printing on Paper: Screen print the design onto a suitable transfer paper.

  • Drying: Allow the printed paper to dry completely.

  • Heat Transfer:

    • Place the printed paper in contact with the fabric.

    • Use a heat press at a temperature of 190-210°C for 30-60 seconds. The heat causes the dye to sublime and transfer from the paper to the fabric.[7]

  • Post-Treatment: The print is fixed during the heat transfer process. A light wash may be performed to remove any residual chemicals.

Visualizations

dyeing_workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment prep Scour & Pre-heat Set dye_bath Prepare Dye Bath (pH 4.5-5.5) prep->dye_bath dyeing Dyeing at 130°C dye_bath->dyeing rinse1 Rinse dyeing->rinse1 reduction Reduction Clearing rinse1->reduction rinse2 Rinse & Neutralize reduction->rinse2 dry Dry rinse2->dry

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester/Acetate Blends.

thermosol_workflow cluster_application Dye Application cluster_fixation Drying & Fixation cluster_post Post-Treatment padding Pad with Dye Liquor drying Dry at 100-120°C padding->drying thermofix Thermofixation (190-220°C) drying->thermofix after_treatment Rinse & Reduction Clear thermofix->after_treatment final_dry Final Dry after_treatment->final_dry

Caption: Continuous Thermosol Dyeing Workflow for Polyester/Acetate Blends.

printing_workflow start Prepare Print Paste print_paper Screen Print on Transfer Paper start->print_paper dry_paper Dry Printed Paper print_paper->dry_paper heat_press Heat Press onto Fabric (190-210°C) dry_paper->heat_press end Finished Print heat_press->end

Caption: Heat Transfer (Sublimation) Printing Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Dyeing Process for Disperse Blue 106 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and scientists with a comprehensive guide to successfully dyeing polyester (B1180765) with Disperse Blue 106. It includes frequently asked questions for a foundational understanding, a detailed troubleshooting guide for common experimental issues, and standardized protocols for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a single azo-type disperse dye.[1] Like other disperse dyes, it is a non-ionic, organic colorant with low water solubility, making it suitable for dyeing hydrophobic synthetic fibers such as polyester.[2][3] It is known for its high color intensity and good fastness properties when applied correctly.[4]

Q2: Why is polyester fiber challenging to dye? A2: Polyester presents unique dyeing challenges due to its chemical and physical structure. The fiber is hydrophobic (repels water) and has a highly crystalline, tightly packed molecular structure with no specific dye sites.[5][6][7][8] This makes it difficult for dye molecules to penetrate the fiber matrix without the aid of high temperatures or chemical auxiliaries.[5][9][10] Dyeing is typically ineffective below 70-80°C.[9][10]

Q3: What is the optimal dyeing method for this compound on polyester? A3: The most effective and common method is the High-Temperature, High-Pressure (HT-HP) exhaust dyeing process.[3] This method involves heating the dye bath to temperatures between 120°C and 135°C under pressure.[11][12] The high temperature increases the energy of the dye molecules and swells the amorphous regions of the polyester fiber, facilitating dye diffusion and fixation within the fiber.[12][13]

Q4: What are the most critical parameters in the dyeing process? A4: Success in dyeing polyester with this compound hinges on the precise control of several parameters:

  • Temperature: Essential for dye diffusion into the polyester fiber. The optimal range is typically 130-135°C.[6][12]

  • pH: The dye bath must be maintained in a slightly acidic range, typically pH 4.5-5.5, using a buffer like acetic acid.[3][14][15] Alkaline conditions can destroy the azo dye molecule, leading to poor color yield.[16]

  • Dye Dispersion: As disperse dyes are insoluble in water, they must be finely and stably dispersed using a high-quality dispersing agent to prevent aggregation and dye spots.[6][16]

  • Heating and Cooling Rate: A controlled rate of temperature rise (e.g., 1-2°C/minute) is crucial to prevent uneven dye uptake.[12] Slow cooling is also important to avoid shocking the fabric, which can cause creases.[3]

Q5: What is "reduction clearing" and why is it a necessary step? A5: Reduction clearing is a critical post-dyeing treatment to remove any unfixed disperse dye particles adhering to the fiber surface.[17][18][19] The process uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) at 70-80°C to strip these surface dyes.[3][17] This step is essential for achieving good wash, rub, and sublimation fastness, especially in medium to dark shades.[3][19][20]

Experimental Workflow for Polyester Dyeing

DyeingWorkflow prep_node prep_node process_node process_node post_node post_node final_node final_node A Fabric Preparation (Scouring) B Dye Bath Preparation A->B Clean Fabric C High-Temp Dyeing (Ramp to 130°C, Hold) B->C Load Fabric & Bath D Controlled Cooling (Cool to 80°C) C->D Dye Fixation Complete E Reduction Clearing (70-80°C) D->E Drain & Refill F Rinsing & Neutralization E->F Surface Dye Removed G Drying F->G Clean & Neutral Fabric

Caption: High-level workflow for the exhaust dyeing of polyester fabric.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Uneven Dyeing, Streaking, or Patchiness 1. Improper fabric pre-treatment (scouring).2. Rapid rate of temperature rise.[12]3. Inadequate dye dispersion or dye aggregation.[20]4. Poor circulation of dye liquor in the machine.5. Incorrect pH of the dyebath.1. Ensure thorough pre-treatment to achieve uniform absorbency.2. Control the heating rate, especially in the critical temperature range for polyester (80°C to 130°C), to a slow and steady rise (e.g., 1-2°C/minute).[12]3. Use a high-quality dispersing agent and ensure the dye is fully dispersed before adding to the bath.4. Avoid overloading the dyeing machine to allow for proper fabric movement and liquor circulation.[12]5. Maintain a consistent acidic pH (typically 4.5-5.5) throughout the process using a non-volatile buffer.[3]
Poor Color Fastness (Wash, Rub) 1. Incomplete removal of unfixed surface dye.[20]2. Dye migration during drying or storage.[21]3. Presence of oligomers on the fabric surface.1. Perform an effective reduction clearing process after dyeing to strip surface dyes.[17][19]2. Optimize the reduction clearing temperature and time (e.g., 70-80°C for 15-20 minutes).[3]3. Ensure proper rinsing after reduction clearing to remove all residual chemicals.
Dye Spots or Specks 1. Agglomeration of dye particles due to poor dispersion.[8][22]2. Hard water, which can cause dye precipitation.[9]1. Improve dye dispersion by pre-mixing the dye with a dispersing agent and warm water before adding to the main bath.2. Use a sequestering agent if the process water has high hardness to chelate metal ions like Ca²⁺ and Mg²⁺.[12]
Poor Shade Reproducibility 1. Inconsistent pre-treatment of the substrate.2. Variations in dyeing parameters (temperature, time, pH, liquor ratio).[9]3. Inconsistent weighing of dyes and chemicals.1. Standardize the fabric pre-treatment process for all batches.2. Implement strict process controls to ensure all parameters are identical for each run.3. Use calibrated weighing equipment and document all additions meticulously.
Duller or Weaker Shade than Expected 1. Incorrect pH (alkaline conditions can degrade azo dyes).[16]2. Dyeing temperature was too low or hold time was too short.3. Excessive amount of dispersing or leveling agent.[16]1. Double-check and maintain the dye bath pH between 4.5 and 5.5.2. Ensure the dyeing machine reaches and holds the target temperature (130°C) for the specified time (30-60 minutes).[3]3. Optimize the concentration of auxiliaries; excess agents can keep the dye in the bath rather than allowing it to exhaust onto the fiber.

Key Process Parameters & Recipe

The tables below summarize the recommended starting parameters and a typical recipe for dyeing polyester with this compound. Optimization may be required based on the specific equipment and substrate.

Table 1: Recommended Dyeing Process Parameters

ParameterRecommended ValueRationale
Dyeing Temperature 130 - 135 °COpens up the polyester fiber structure to allow for dye penetration and diffusion.[12]
Dyeing Time 30 - 60 minutes (at top temp)Ensures sufficient time for dye migration and fixation within the fiber.
Dye Bath pH 4.5 - 5.5Optimizes dye stability and prevents fiber degradation at high temperatures.[15]
Heating Rate 1 - 2 °C / minutePrevents rapid, uneven initial dye uptake, promoting level dyeing.[12]
Cooling Rate 1.5 - 2.5 °C / minuteAvoids thermal shock which can lead to permanent creasing of the fabric.
Liquor Ratio 1:5 to 1:15Dependent on machine type; a lower liquor ratio is more efficient but requires good circulation.

Table 2: Typical High-Temperature Dyeing Recipe

ComponentConcentration (% owf)Function
This compound X%Colorant
Dispersing Agent 0.5 - 1.5 g/LKeeps dye particles suspended and prevents agglomeration.[3]
Leveling Agent 0.5 - 1.0 g/LPromotes uniform dye distribution and migration. (Optional)[3]
Acetic Acid (or buffer) q.s. to pH 4.5-5.5Sets and maintains the required acidic pH.[3]
Sequestering Agent 0.5 g/LUsed if process water is hard to prevent interference from metal ions.
owf = on the weight of fabric

Troubleshooting Logic Diagram

Troubleshooting problem_node problem_node cause_node cause_node solution_node solution_node A Poor Color Fastness B Cause: Surface Dye? A->B C Cause: Oligomers? A->C D Solution: Implement/Optimize Reduction Clearing B->D E Solution: Thorough Rinsing Post-Clearing B->E F Solution: Pre-scour at >130°C or use oligomer remover C->F

Caption: Decision-making flow for addressing poor color fastness.

Detailed Experimental Protocols

Fabric Preparation (Scouring)

This step is crucial to remove any oils, sizes, and impurities from the polyester fabric that could hinder uniform dyeing.

  • Prepare a scouring bath with a liquor ratio of 1:15.

  • Add 1.0 g/L of a non-ionic detergent and 1.0 g/L of soda ash (Na₂CO₃).

  • Immerse the polyester fabric in the bath.

  • Raise the temperature to 80°C and hold for 30 minutes.

  • Cool, drain, and rinse the fabric thoroughly with hot water, followed by cold water until the fabric is neutral (pH ~7.0).

High-Temperature Exhaust Dyeing Procedure
  • Set up the dyeing apparatus (e.g., a laboratory high-temperature beaker dyeing machine).

  • Prepare the dye bath in a beaker at a 1:10 liquor ratio. Fill with softened water.

  • Add the required amount of dispersing agent and sequestering agent (if needed). Stir to dissolve.

  • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

  • In a separate container, make a paste of the pre-weighed this compound dye with a small amount of water. Add this paste to the main dye bath while stirring to ensure it is well-dispersed.

  • Place the scoured polyester fabric into the beaker.

  • Seal the beaker and place it in the dyeing machine.

  • Program the machine with the following profile:

    • Start at 40°C.

    • Ramp the temperature from 40°C to 130°C at a rate of 2°C/minute.

    • Hold at 130°C for 45 minutes.

    • Cool the bath to 80°C at a rate of 2°C/minute.

  • Once the cycle is complete, remove the beaker and drain the dye bath.

Post-Dyeing Reduction Clearing
  • Prepare a new bath at a 1:15 liquor ratio with softened water.

  • Raise the temperature to 70°C.

  • Add 2.0 g/L Sodium Hydrosulfite (Na₂S₂O₄) and 2.0 g/L Caustic Soda (NaOH).

  • Immerse the dyed fabric in this bath.

  • Maintain the temperature at 70-80°C for 15 minutes.[3]

  • Drain the bath.

Final Rinsing and Drying
  • Rinse the fabric with hot water (around 60°C) for 10 minutes.

  • Neutralize the fabric by rinsing in a bath containing 1.0 g/L of acetic acid at 40°C for 5 minutes.

  • Perform a final cold water rinse.

  • Hydroextract the excess water and dry the fabric at a temperature not exceeding 120°C to prevent dye sublimation.

References

Addressing solubility issues of Disperse Blue 106 in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues associated with Disperse Blue 106 in aqueous and organic solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic azo dye belonging to the disperse class of dyes.[1] Its molecular structure renders it sparingly soluble in water, which can present challenges in achieving stable and consistent concentrations for experimental use.[2] For researchers, poor solubility can lead to inconsistent results, precipitation of the dye, and difficulties in preparing stock solutions.

Q2: What are the general solubility characteristics of this compound?

This compound is characterized by low solubility in water.[2] However, its solubility is known to increase significantly with a rise in temperature. One source suggests that the solubility of a similar disperse blue dye in water at 80°C can be 37 times higher than at 25°C. While specific quantitative data is not extensively published, it is known to be more soluble in some organic solvents.

Q3: In which organic solvents can I dissolve this compound?

For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for preparing stock solutions of this compound.[3] If solubility issues persist, other solvents such as ethanol (B145695) and Dimethylformamide (DMF) can be tested.[3] It is always advisable to start with a small amount of the dye to test solubility in a new solvent before proceeding with larger quantities.

Q4: Is this compound used in drug development?

While the primary application of this compound is in the textile industry for dyeing synthetic fabrics like polyester (B1180765) and acetate[4][5][6], its classification as a fluorescent dye and a tool for chemical stain analysis suggests potential use in biological research for visualization purposes.[7] Some suppliers provide information on formulating this compound for in vivo studies, for instance, by creating a suspension in corn oil or carboxymethyl cellulose.[3] However, it is not commonly used as a therapeutic agent itself.

Q5: How does pH affect the solubility and stability of this compound?

For disperse dyes in general, maintaining a weakly acidic pH, typically between 4.5 and 5.5, is recommended for preparing stable aqueous dispersions, especially in dyeing applications. This pH range helps to prevent the degradation of the dye and maintain the stability of the dispersion.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitate forms when adding an aqueous buffer to a DMSO stock solution of this compound. The concentration of the dye in the final aqueous solution exceeds its solubility limit. DMSO is a good solubilizing agent, but the dye can crash out when the solution becomes predominantly aqueous.- Increase the proportion of DMSO in the final solution.- Lower the concentration of the dye in the stock solution.- Warm the aqueous buffer before adding the DMSO stock solution, but be mindful of the thermal stability of other components in your experiment.- Consider using a non-ionic surfactant to improve aqueous dispersibility.
The color of the prepared solution appears weak or inconsistent. - Incomplete dissolution of the dye.- Degradation of the dye.- Ensure the dye is fully dissolved in the initial solvent before any dilution. Gentle heating and sonication can aid dissolution.- Protect the solution from prolonged exposure to light.- Prepare fresh solutions for each experiment to ensure consistency.
Insoluble particles are observed in the aqueous dispersion. Agglomeration of dye particles.- Use a dispersing agent, such as a lignosulfonate or a naphthalene (B1677914) sulfonate condensate, to create a more stable dispersion.- Employ physical methods like ultrasonication to break down particle agglomerates.
Difficulty in achieving a desired concentration for an experiment. Low intrinsic solubility of this compound in the chosen solvent system.- Refer to the experimental protocol below to determine the maximum solubility in various solvents to identify the most suitable one for your needs.- Consider using a co-solvent system (e.g., a mixture of an organic solvent and water).

Quantitative Data on Solubility

Specific quantitative solubility data for this compound is not widely available in published literature. Researchers are encouraged to determine the solubility in their specific solvent systems experimentally. The following table is provided as a template to record experimentally determined values.

Solvent Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Water25User-determinedUser-determined
Water50User-determinedUser-determined
PBS (pH 7.4)25User-determinedUser-determined
DMSO25User-determinedUser-determined
Ethanol25User-determinedUser-determined
DMF25User-determinedUser-determined
Add other solvents as needed

Experimental Protocols

Protocol 1: Determination of this compound Solubility using UV-Visible Spectrophotometry

This protocol provides a methodology for quantitatively determining the solubility of this compound in a specific solvent.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Principle: The concentration of a colored compound in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert Law. By creating a calibration curve with known concentrations, the concentration of an unknown saturated solution can be determined from its absorbance.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, water, ethanol)

  • UV-Visible Spectrophotometer

  • Cuvettes appropriate for the chosen solvent

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sealed containers (e.g., screw-cap vials)

  • Agitator/shaker

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (solvent-compatible, e.g., 0.22 µm)

Procedure:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the λmax.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

    • Plot a graph of absorbance versus concentration. This is the calibration curve. The relationship should be linear. Determine the equation of the line (y = mx + c).

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the undissolved solid to settle.

  • Measurement and Calculation:

    • Carefully withdraw a sample of the clear supernatant.

    • Filter the sample using a syringe filter to remove any remaining solid particles.

    • Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to determine the solubility of this compound in that solvent at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement & Analysis start Start det_lambda Determine λmax of this compound in chosen solvent start->det_lambda prep_saturated Prepare saturated solution (excess dye + solvent) start->prep_saturated prep_standards Prepare standard solutions of known concentrations det_lambda->prep_standards measure_standards Measure absorbance of standard solutions prep_standards->measure_standards measure_saturated Filter and measure absorbance of diluted saturated solution prep_saturated->measure_saturated plot_curve Plot calibration curve (Absorbance vs. Concentration) measure_standards->plot_curve calculate Calculate concentration using calibration curve and dilution factor plot_curve->calculate measure_saturated->calculate end_node End: Solubility Determined calculate->end_node

Caption: Workflow for determining the solubility of this compound.

troubleshooting_workflow start Issue: this compound not dissolving q_solvent Is the solvent appropriate? (e.g., DMSO, DMF, Ethanol) start->q_solvent a_solvent_no Switch to a recommended organic solvent like DMSO. q_solvent->a_solvent_no No q_physical Have physical methods been used? q_solvent->q_physical Yes a_solvent_no->q_physical a_physical_yes Consider increasing temperature or adding a co-solvent or surfactant. q_physical->a_physical_yes Yes a_physical_no Apply gentle heating (e.g., to 40-50°C) and/or ultrasonication. q_physical->a_physical_no No q_precipitate Is precipitation occurring upon addition to aqueous solution? a_physical_yes->q_precipitate a_physical_no->q_precipitate a_precipitate_yes Lower the final concentration or increase the organic co-solvent ratio. q_precipitate->a_precipitate_yes Yes end_node Stable solution/dispersion achieved q_precipitate->end_node No a_precipitate_yes->end_node

Caption: Troubleshooting decision tree for dissolving this compound.

References

Technical Support Center: Enhancing the Color Fastness of Fabrics Dyed with Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are encountering challenges with the color fastness of fabrics dyed with Disperse Blue 106.

Troubleshooting Guide

Poor color fastness in fabrics dyed with this compound can manifest as color loss during washing (wash fastness), fading upon exposure to light (light fastness), or color transfer through rubbing (crocking). This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Poor Wash Fastness

Q1: My fabric dyed with this compound is showing significant color bleeding and staining on adjacent white fabrics during washing. What is the primary cause and how can I fix it?

A1: The most common reason for poor wash fastness in disperse-dyed polyester (B1180765) is the presence of unfixed dye molecules on the fiber surface.[1] this compound, being a small molecule, can have some dye particles that adhere to the surface without properly diffusing into and being trapped within the polyester fiber matrix.[2]

Primary Solution: Reduction Clearing

A crucial post-dyeing step called "reduction clearing" is necessary to remove this surface dye.[3] This process uses a reducing agent to chemically destroy the dye on the surface, making it soluble and easy to wash off, without affecting the dye that has penetrated the fiber.[4]

Recommended Actions:

  • Implement a thorough reduction clearing process: If you are not already doing so, this is the most critical step to improve wash fastness.

  • Optimize your reduction clearing protocol: Ensure you are using the correct concentration of reducing agent (e.g., sodium hydrosulfite), alkali (e.g., sodium hydroxide), temperature, and time.[5] For dark shades, a second clearing cycle may be necessary.[6]

Issue 2: Poor Light Fastness

Q2: The color of my fabric dyed with this compound fades noticeably when exposed to light. How can I improve its light fastness?

A2: this compound is an azo-type disperse dye. Azo dyes are known to have generally lower light fastness compared to other classes like anthraquinone (B42736) dyes because the azo chromophore is more susceptible to degradation by UV radiation.[7]

Primary Solutions:

  • Application of UV Absorbers: These chemical compounds can be applied as a finishing treatment. They work by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the dye molecules from photodegradation. Benzotriazole-type UV absorbers are particularly effective for polyester.[8][9]

  • Dyeing at a Deeper Shade: Lighter shades of a color tend to have poorer light fastness because the dye molecules are more spread out on the fiber surface, increasing their exposure to light. Increasing the dye concentration to achieve a deeper shade can improve the light fastness rating.

Recommended Actions:

  • Apply a UV absorber post-dyeing: This can significantly improve the light fastness, often by 1 to 2 points on the blue wool scale.

  • Evaluate the depth of shade: If a lighter shade is not critical, consider increasing the dye concentration.

Issue 3: Poor Crocking (Rubbing) Fastness

Q3: The color from my fabric dyed with this compound transfers to other fabrics when rubbed, especially when wet. What causes this and how can it be prevented?

A3: Poor crocking fastness, like poor wash fastness, is primarily caused by unfixed dye on the surface of the fabric.[10] Wet rubbing fastness is usually lower than dry rubbing fastness because moisture can act as a solvent for the unfixed dye, facilitating its transfer.[11]

Primary Solutions:

  • Effective Reduction Clearing: As with improving wash fastness, a thorough reduction clearing is the most effective way to remove the surface dye that causes poor crocking fastness.[4]

  • Application of a Cationic Fixing Agent: These after-treatment agents are positively charged molecules that form a film on the fiber surface, encapsulating the dye molecules and improving their adhesion, which can enhance rubbing fastness.[12][13]

Recommended Actions:

  • Ensure a thorough reduction clearing process has been performed.

  • Apply a suitable cationic fixing agent after dyeing and reduction clearing. This can also contribute to improved wash fastness.

Frequently Asked Questions (FAQs)

Q4: What are the typical fastness ratings for this compound on polyester, and what level of improvement can I expect with after-treatments?

A4: The fastness properties of this compound can vary depending on the dyeing process and the depth of the shade. The following table provides an estimate of the fastness ratings before and after recommended after-treatments.

Fastness PropertyStandard Test MethodTypical Rating (Untreated)Expected Rating (After Treatment)
Wash Fastness (Staining) ISO 105 C062-34-5
Light Fastness AATCC 16 (Xenon Arc)3-45-6
Crocking Fastness (Wet) ISO 105 X122-34

Note: These are representative values and can vary based on specific experimental conditions, fabric type, and depth of shade.

Q5: Can the dyeing process itself be optimized to improve the color fastness of this compound?

A5: Yes, optimizing the dyeing process is a critical first step. Key parameters include:

  • Temperature and Time: Ensure that the dyeing is carried out at the optimal temperature (typically 130°C for polyester) for a sufficient duration to allow for complete diffusion and fixation of the dye within the fibers.

  • pH Control: Maintaining an acidic pH (around 4.5-5.5) in the dyebath is crucial for the stability of the disperse dye and for promoting its exhaustion onto the polyester.

  • Dispersing Agents: Using an effective dispersing agent is essential to prevent dye agglomeration and ensure a uniform application, which indirectly contributes to better fastness after proper after-treatments.

Q6: Are there any alternative, more environmentally friendly reduction clearing agents to sodium hydrosulfite?

A6: Yes, research is ongoing into more eco-friendly alternatives to conventional reduction clearing. Some alternatives that have been explored include:

  • Formamidine sulfinic acid and hydroxy acetone: These have shown improved stability and biodegradability compared to sodium dithionite.[4]

  • Electrochemical methods: These methods use an electric current to reduce and remove surface dyes.[4]

  • Enzymatic treatments: Certain enzymes are being investigated for their ability to decolorize unfixed disperse dyes.

Experimental Protocols

Experimental Protocol 1: Alkaline Reduction Clearing

Objective: To remove unfixed this compound from the surface of a dyed polyester fabric to improve wash and crocking fastness.

Materials:

  • Polyester fabric dyed with this compound

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Sodium Hydroxide

  • Non-ionic detergent

  • Acetic Acid

  • Laboratory dyeing apparatus (e.g., Launder-Ometer or similar)

  • Beakers, graduated cylinders, and a pH meter

Procedure:

  • Initial Rinse: After dyeing, thoroughly rinse the polyester fabric in cold water to remove loose surface dye and residual chemicals.

  • Preparation of Reduction Clearing Bath:

    • Prepare a bath with a liquor-to-goods ratio of 20:1.

    • Add 2 g/L Sodium Hydroxide.

    • Add 2 g/L Sodium Hydrosulfite.

    • Add 1 g/L of a non-ionic detergent.

  • Treatment:

    • Introduce the rinsed fabric into the bath at approximately 50°C.

    • Raise the temperature to 70-80°C and maintain for 15-20 minutes.[5]

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (60°C).

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L of Acetic Acid.

    • Perform a final cold rinse until the water runs clear.

  • Drying: Dry the fabric at a temperature not exceeding 100°C.

Experimental Protocol 2: Application of a UV Absorber

Objective: To improve the light fastness of a polyester fabric dyed with this compound.

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Benzotriazole-based UV absorber

  • Dispersing agent

  • Padding machine or laboratory dyeing apparatus

Procedure:

  • Preparation of Finishing Bath: Prepare a finishing bath containing the UV absorber (e.g., 2-4% on weight of fabric) and a suitable dispersing agent. Adjust the pH of the bath to be slightly acidic (pH 5-6).

  • Application:

    • Padding Method: Pad the fabric through the finishing bath to achieve a wet pick-up of 70-80%.

    • Exhaust Method: Immerse the fabric in the bath and run for 20-30 minutes at 40-50°C.

  • Drying and Curing:

    • Dry the treated fabric at 100-120°C.

    • Cure the fabric at a higher temperature (e.g., 150-170°C) for 1-2 minutes to fix the UV absorber.

Experimental Protocol 3: Application of a Cationic Fixing Agent

Objective: To improve the wash and crocking fastness of a polyester fabric dyed with this compound.

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Cationic fixing agent

  • Laboratory dyeing apparatus

Procedure:

  • Preparation of the Fixing Bath: After dyeing and reduction clearing, prepare a fresh bath with a liquor-to-goods ratio of 10:1 to 20:1. Add the cationic fixing agent (typically 1-3% on weight of fabric). Adjust the pH to be slightly acidic (around 5.5-6.5).[14]

  • Treatment:

    • Introduce the fabric into the fixing bath at 40°C.

    • Raise the temperature to 50-60°C and run for 15-30 minutes.[14]

  • Rinsing and Drying:

    • Drain the bath.

    • Rinse the fabric with cold water.

    • Dry the fabric at a moderate temperature.

Visualizations

G Troubleshooting Workflow for Poor Color Fastness start Poor Fastness Observed (Wash, Light, or Crocking) check_rc Was a thorough reduction clearing performed? start->check_rc implement_rc Implement/Optimize Reduction Clearing (Protocol 1) check_rc->implement_rc No check_fastness_type Identify Primary Fastness Issue check_rc->check_fastness_type Yes re_evaluate Re-evaluate Fastness implement_rc->re_evaluate problem_solved Problem Solved? re_evaluate->problem_solved end Fastness Improved problem_solved->end Yes further_investigation Further Investigation problem_solved->further_investigation No poor_light Poor Light Fastness check_fastness_type->poor_light Light poor_crocking Poor Crocking/ Wash Fastness check_fastness_type->poor_crocking Wash/Crocking apply_uv Apply UV Absorber (Protocol 2) poor_light->apply_uv apply_fixative Apply Cationic Fixing Agent (Protocol 3) poor_crocking->apply_fixative apply_uv->re_evaluate apply_fixative->re_evaluate

Caption: Troubleshooting workflow for addressing poor color fastness issues.

G Experimental Workflow for Improving Color Fastness start Start: Dyed Fabric rc Reduction Clearing (Protocol 1) start->rc fastness_issue Identify Fastness Requirement rc->fastness_issue light_fastness Improve Light Fastness fastness_issue->light_fastness Light wash_crock_fastness Improve Wash/ Crocking Fastness fastness_issue->wash_crock_fastness Wash/Crocking uv_absorber UV Absorber Application (Protocol 2) light_fastness->uv_absorber cationic_fixer Cationic Fixing Agent Application (Protocol 3) wash_crock_fastness->cationic_fixer final_fabric End: Fabric with Improved Fastness uv_absorber->final_fabric cationic_fixer->final_fabric

Caption: General experimental workflow for after-treatments to improve color fastness.

References

Causes and solutions for uneven dyeing with Disperse Blue 106.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the dyeing of polyester (B1180765) and other synthetic fibers with Disperse Blue 106. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to uneven dyeing with this compound.

Q1: What are the most common causes of uneven dyeing (streaking, patchiness, or shade variation) with this compound?

Uneven dyeing with this compound on polyester and other synthetic fibers can arise from several factors throughout the dyeing process. The primary causes can be categorized as follows:

  • Improper Dye Dispersion: The most frequent cause is the agglomeration or clumping of dye particles in the dyebath. Disperse dyes have low water solubility and exist as fine particles. If not properly dispersed, these larger particles can lead to spots and uneven color.[1][2]

  • Inadequate Temperature Control: A rapid or inconsistent temperature rise during the critical dyeing phase (typically between 80°C and 130°C) can cause the dye to "rush" onto the fiber surface, resulting in poor leveling and unevenness.[3][4]

  • Incorrect pH of the Dyebath: Disperse dyes are most stable in a weakly acidic environment. Significant deviations from the optimal pH range can affect the dye's stability and its rate of uptake by the fiber.[4]

  • Poor Fabric or Substrate Preparation: The presence of residual oils, sizing agents, or other impurities on the material can act as a barrier, preventing uniform dye penetration.[4][5]

  • Inappropriate Auxiliary Selection and Concentration: The choice and amount of dispersing and leveling agents are critical. An insufficient amount of dispersing agent can lead to dye aggregation, while an incorrect leveling agent can fail to control the dye uptake rate.[1][4]

  • Water Hardness: The presence of calcium and magnesium ions in the process water can interfere with dispersing agents and may lead to the precipitation of some dyes, causing unevenness.[6]

  • Poor Liquor Circulation: Inadequate agitation or circulation of the dyebath can result in localized temperature and chemical concentration differences, leading to uneven dyeing.[1]

Q2: My dyed material has specks or color spots. What is the likely cause and how can I fix it?

Color spots are typically a result of dye agglomeration.[3] This can be due to:

  • Poor Dye Dispersion: The dye was not properly dispersed before being added to the dyebath.

  • Low-Quality Dye: The dye itself may have poor dispersion stability.

  • Insufficient Dispersing Agent: Not enough dispersing agent was used to keep the dye particles suspended, especially at high temperatures.

Solution:

  • Ensure Proper Dye Dispersion: Pre-disperse the dye by making a paste with a small amount of warm water and a dispersing agent before adding it to the main dyebath.

  • Verify Dye Quality: Conduct a dispersion stability test on the dye.

  • Optimize Dispersing Agent Concentration: Increase the concentration of a high-temperature dispersing agent.

  • Filter the Dyebath: If possible, filter the dye solution before it enters the dyeing machine.

Q3: The color of my material is lighter than expected. What could be the reason?

A pale or light shade can be caused by:

  • Insufficient Dye Uptake: This can be due to the dyeing temperature not reaching the required level (typically 130°C for high-temperature dyeing) or not being held for a sufficient amount of time.[4]

  • Incorrect pH: If the dyebath pH is outside the optimal acidic range (e.g., 4.5-5.5), dye uptake can be reduced.[4]

  • Inaccurate Dye Measurement: The amount of dye used was insufficient for the weight of the material being dyed.

Solution:

  • Verify Dyeing Parameters: Ensure that the temperature, time, and pH of the dyeing process are within the recommended ranges.

  • Check Dye Calculation: Double-check the calculation for the amount of dye required based on the weight of the fabric.

Q4: After dyeing, the color is bleeding or has poor wash fastness. What should I do?

Poor wash fastness is usually due to unfixed dye remaining on the surface of the fibers.

Solution:

A thorough reduction clearing process after dyeing is essential to remove any unfixed surface dye.[7][8] This is followed by adequate rinsing to remove all residual chemicals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

The optimal pH for dyeing with most disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5.[4]

Q2: What is the role of a dispersing agent in the dyeing process?

A dispersing agent is a chemical auxiliary that helps to keep the water-insoluble disperse dye particles evenly suspended in the dyebath.[2] It prevents the dye particles from clumping together (agglomerating), which is crucial for achieving a uniform and spot-free dyeing.[2]

Q3: What is a leveling agent and when should I use it?

A leveling agent controls the rate at which the disperse dye is absorbed by the fiber.[9] It is particularly useful for preventing rapid, uneven dye uptake, especially with dyes that have a high strike rate or when dyeing materials that are prone to unlevelness. A high-temperature leveling agent is recommended for the high-temperature dyeing of polyester.[5]

Q4: How does water hardness affect dyeing with this compound?

Hard water contains dissolved minerals, primarily calcium and magnesium ions. These ions can react with dispersing agents, reducing their effectiveness and potentially leading to dye aggregation and uneven dyeing.[6] It is recommended to use soft water with a hardness of less than 50 ppm for dyeing.[10] If hard water must be used, a sequestering agent should be added to the dyebath to chelate the metal ions.

Q5: What is reduction clearing and why is it important?

Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the polyester fibers.[7] This process is critical for achieving good wash fastness and preventing color bleeding.[8] It typically involves treating the dyed material in an alkaline reducing bath, for example, with sodium hydrosulfite and caustic soda.[11][12]

Data Presentation

Table 1: Recommended Dyeing Parameters for this compound on Polyester

ParameterRecommended RangeNotes
Dyeing Temperature 120°C - 135°COptimal temperature is typically around 130°C for high-temperature method.[4]
pH of Dyebath 4.5 - 5.5Maintained with acetic acid or a suitable buffer system.[4]
Heating Rate 1°C - 2°C per minuteA slower rate is crucial in the critical temperature range (80°C - 130°C) to ensure even dye uptake.[13]
Dyeing Time 30 - 60 minutesDependent on the desired depth of shade.
Liquor Ratio 1:10 to 1:20The ratio of the weight of the dyebath to the weight of the material.

Table 2: Typical Concentrations of Dyeing Auxiliaries

AuxiliaryTypical ConcentrationPurpose
High-Temperature Dispersing Agent 0.5 - 2.0 g/LTo maintain a stable dispersion of the dye.
High-Temperature Leveling Agent 0.5 - 1.5 g/LTo control the rate of dye uptake and ensure evenness.[4]
Sequestering Agent 0.5 - 1.0 g/LUsed with hard water to chelate metal ions.
Acetic Acid As requiredTo adjust the pH to the 4.5 - 5.5 range.

Table 3: Typical Reduction Clearing Formulation

ChemicalConcentration
Sodium Hydrosulfite 1.0 - 2.0 g/L
Caustic Soda (Sodium Hydroxide) 1.0 - 2.0 g/L
Temperature 70°C - 80°C
Time 15 - 20 minutes

Experimental Protocols

1. Protocol for Testing Dispersion Stability of this compound

This test helps to evaluate the quality of the dye and its tendency to agglomerate at high temperatures.

Materials:

  • This compound

  • Distilled water

  • Acetic acid

  • Beaker

  • Glass rod

  • Constant temperature electric furnace or water bath

  • High-temperature, high-pressure dyeing apparatus

  • Filter paper (medium speed)

  • Buchner funnel and suction flask

Procedure:

  • Preparation of Dye Solution: Prepare a 10 g/L solution of this compound in distilled water. Adjust the pH to the desired dyeing range (e.g., 5.0) with acetic acid.[14]

  • Initial Fineness Check: Filter a portion of the prepared dye solution through the filter paper using the Buchner funnel and suction. Observe the filter paper for any large particles or specks.[14]

  • High-Temperature Treatment: Place a known volume (e.g., 400 mL) of the dye solution into the high-temperature dyeing apparatus.[14] Heat the solution to 130°C and hold for 60 minutes.[14]

  • Cooling: Allow the solution to cool down to 70-80°C.

  • Final Filtration: Filter the heat-treated dye solution through a fresh piece of filter paper.

  • Evaluation: Compare the filter paper from the final filtration to the one from the initial check. A significant increase in visible particles or a thick, pasty residue indicates poor high-temperature dispersion stability.[15][16]

2. Protocol for Determining Water Hardness (EDTA Titration Method)

This method quantifies the concentration of calcium and magnesium ions in the process water.

Materials:

  • Water sample

  • EDTA (ethylenediaminetetraacetic acid) standard solution (0.01 M)

  • Ammonia (B1221849) buffer solution

  • Eriochrome Black T indicator

  • Burette

  • Conical flask

  • Pipette

Procedure:

  • Sample Preparation: Pipette a 50 mL of the water sample into a conical flask.[17]

  • Buffering: Add 1-2 mL of ammonia buffer solution to the flask to adjust the pH to approximately 10.[17]

  • Indicator Addition: Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color if hardness is present.[17]

  • Titration: Titrate the sample with the 0.01 M EDTA standard solution from the burette. The endpoint is reached when the color of the solution changes from wine-red to a pure blue.[17]

  • Calculation: Calculate the total hardness in ppm of CaCO₃ using the following formula: Total Hardness (ppm CaCO₃) = (Volume of EDTA used in mL × 1000) / Volume of water sample in mL

3. Protocol for Evaluating the Performance of a Leveling Agent

This protocol assesses the ability of a leveling agent to promote even dye uptake.

Materials:

  • Polyester fabric samples (one for control, one for the test)

  • This compound

  • Leveling agent to be tested

  • Other standard dyeing auxiliaries (dispersing agent, acetic acid)

  • Laboratory dyeing machine

  • Spectrophotometer

Procedure:

  • Dye Bath Preparation: Prepare two identical dyebaths with this compound and all necessary auxiliaries, except for the leveling agent in the control bath. Add the specified amount of the leveling agent to the test bath.[18]

  • Dyeing: Place the polyester fabric samples in their respective dyebaths. Carry out the dyeing process under identical, controlled conditions (e.g., heating rate of 1.5°C/min to 130°C, hold for 45 minutes).

  • Sampling (Optional for Rate of Dyeing): To assess the retarding effect, small samples can be taken at various temperatures (e.g., 90°C, 100°C, 110°C, 120°C, 130°C) during the heating phase.

  • Post-Dyeing Treatment: After dyeing, subject both samples to the same reduction clearing and rinsing process.

  • Evaluation:

    • Visual Assessment: Visually compare the evenness of the control and test samples. Look for any reduction in streakiness or patchiness in the sample dyed with the leveling agent.[18]

    • Colorimetric Measurement: Use a spectrophotometer to measure the color strength (K/S values) at multiple points on each fabric sample. Calculate the color difference (ΔE) between different areas of the same sample. A lower ΔE value for the test sample indicates better leveling performance.[18]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Uneven Dyeing uneven_dyeing Uneven Dyeing Observed (Streaks, Patches, Spots) check_dispersion Check Dye Dispersion - Proper pre-dispersion? - Dye quality? uneven_dyeing->check_dispersion check_temp Review Temperature Profile - Heating rate too fast? - Correct final temperature? uneven_dyeing->check_temp check_ph Verify Dyebath pH - Within 4.5 - 5.5 range? uneven_dyeing->check_ph check_pretreatment Assess Substrate Preparation - Thoroughly scoured? - Free of impurities? uneven_dyeing->check_pretreatment check_auxiliaries Evaluate Auxiliaries - Correct dispersing/leveling agents? - Correct concentrations? uneven_dyeing->check_auxiliaries check_water Analyze Water Quality - Water hardness too high? uneven_dyeing->check_water solution_dispersion Solution: - Improve pre-dispersion - Use high-quality dye - Increase dispersing agent check_dispersion->solution_dispersion Problem Found solution_temp Solution: - Slow heating rate (1-2°C/min) - Ensure hold at 130°C check_temp->solution_temp Problem Found solution_ph Solution: - Adjust pH with acetic acid check_ph->solution_ph Problem Found solution_pretreatment Solution: - Re-scour the material check_pretreatment->solution_pretreatment Problem Found solution_auxiliaries Solution: - Use appropriate high-temp agents - Optimize concentrations check_auxiliaries->solution_auxiliaries Problem Found solution_water Solution: - Use soft water - Add sequestering agent check_water->solution_water Problem Found

Caption: Troubleshooting workflow for diagnosing and resolving uneven dyeing issues.

DyeingProcessFactors Key Factors Influencing Dyeing Uniformity cluster_dyebath Dyebath Parameters cluster_process Process Control cluster_substrate Substrate dyeing_uniformity Dyeing Uniformity dye_dispersion Dye Dispersion dye_dispersion->dyeing_uniformity ph_control pH Control (4.5-5.5) ph_control->dyeing_uniformity water_hardness Water Hardness water_hardness->dyeing_uniformity auxiliaries Auxiliaries (Dispersing/Leveling Agents) auxiliaries->dyeing_uniformity temp_profile Temperature Profile (Heating/Cooling Rate) temp_profile->dyeing_uniformity time Dyeing Time time->dyeing_uniformity circulation Liquor Circulation circulation->dyeing_uniformity pretreatment Pre-treatment (Scouring) pretreatment->dyeing_uniformity

References

Techniques for reduction clearing after dyeing with Disperse Blue 106.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reduction clearing process after dyeing with C.I. Disperse Blue 106. The information is tailored for researchers, scientists, and drug development professionals who may be using this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of reduction clearing after dyeing with this compound?

Reduction clearing is a critical post-treatment process designed to remove unfixed dye from the surface of the textile fibers.[1] Because disperse dyes, including this compound, have low water solubility, some dye particles may remain on the fiber surface after dyeing.[2] This residual dye can lead to poor wash fastness, crocking (color rubbing off), and inaccurate color assessment. The reduction clearing process chemically breaks down the surface dye, making it colorless and easier to wash away, which significantly improves the fastness properties of the dyeing.[1]

Q2: How does reduction clearing work on this compound?

This compound is classified as a single azo dye, meaning its molecular structure contains an azo group (-N=N-), which is responsible for its color.[3] The reduction clearing process utilizes a reducing agent, typically in an alkaline medium, to cleave this azo bond. This cleavage breaks the chromophore, destroying the color of the dye molecule. The resulting smaller, colorless compounds are more soluble and can be easily rinsed from the fiber surface.[4]

Q3: What are the standard chemicals used for reduction clearing?

The conventional and most common reduction clearing recipe involves:

  • Sodium Hydrosulfite (Sodium Dithionite): The primary reducing agent that breaks down the azo group of the disperse dye.[2]

  • Caustic Soda (Sodium Hydroxide): Creates the necessary alkaline environment for the sodium hydrosulfite to be effective.[2]

  • A Non-ionic Detergent: Helps to wet the fabric and aids in the removal of the decomposed dye products.[1]

Q4: Are there more environmentally friendly alternatives to sodium hydrosulfite?

Yes, due to environmental concerns related to the byproducts of sodium hydrosulfite, several greener alternatives are available. These include:

  • Thiourea Dioxide (TUD) / Formamidine Sulfinic Acid (FSA): A more stable reducing agent that can be used in both alkaline and acidic conditions.

  • Glucose-based reducing agents: An environmentally friendly option that leverages the reducing properties of glucose.[5]

  • Hydroxyacetone: Another organic reducing agent with improved biodegradability.

  • Enzymatic treatments: Utilizing enzymes that can decolorize the dye under milder conditions.

Troubleshooting Guide

Problem: Poor Wash Fastness After Reduction Clearing

Possible Cause Suggested Solution
Incomplete Removal of Surface Dye - Increase the concentration of the reducing agent and alkali. - Ensure the treatment temperature is within the optimal range (typically 70-80°C). - Extend the reduction clearing time. - For deep shades, a second reduction clearing cycle may be necessary.[1]
Low Reduction Bath Temperature - Verify the temperature of the reduction clearing bath. The optimal temperature is crucial for the chemical reaction.
Incorrect pH of the Bath - Measure and adjust the pH of the reduction clearing bath. For conventional alkaline clearing, the pH should be sufficiently high to activate the reducing agent.
Dye Migration During Drying or Finishing - Select disperse dyes with higher sublimation fastness if post-dyeing heat treatments are applied. - Lower the temperature of subsequent finishing processes if possible.[1]

Problem: Color Change or Fading of the Dyed Fabric

Possible Cause Suggested Solution
Excessive Reduction - Reduce the concentration of the reducing agent or the treatment time. - This may indicate that the dye fixed within the fiber is being affected.
Hydrolysis of the Dye Molecule - this compound, as an azo dye, can be susceptible to hydrolysis under harsh alkaline conditions.[6] - Consider a milder alkaline condition or explore acidic reduction clearing as an alternative.
Instability of the Dye to the Clearing Agent - Test alternative, milder reducing agents from the eco-friendly options listed in the FAQs.

Problem: Uneven Clearing or Spotty Appearance

Possible Cause Suggested Solution
Poor Circulation of the Reduction Bath - Ensure adequate agitation or circulation of the clearing liquor to allow for uniform chemical contact with the fabric.
Precipitation of Chemicals - Ensure all chemicals are fully dissolved before introducing the fabric to the bath.
Insufficient Wetting of the Fabric - Use an appropriate non-ionic wetting agent in the reduction clearing bath to ensure uniform penetration.

Experimental Protocols

Protocol 1: Standard Alkaline Reduction Clearing

This protocol describes a general procedure for the reduction clearing of polyester (B1180765) dyed with this compound.

  • Preparation of the Reduction Clearing Bath:

    • Set the liquor ratio to 20:1 (20 parts water to 1 part fabric by weight).

    • Add 2 g/L Sodium Hydrosulfite.

    • Add 2 g/L Sodium Hydroxide (Caustic Soda).

    • Add 1 g/L of a suitable non-ionic detergent.

  • Treatment Process:

    • Introduce the dyed polyester fabric into the bath at a temperature of 40-50°C.

    • Raise the temperature to 70-80°C at a rate of approximately 2°C per minute.

    • Maintain this temperature for 15-20 minutes with gentle agitation.[1][2]

  • Post-Clearing Rinsing:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (around 70°C) for 10 minutes.

    • Neutralize the fabric with a mild acid (e.g., 0.5 g/L acetic acid) if necessary.

    • Perform a final cold rinse.

Quantitative Data Summary

The following table provides typical parameters for different reduction clearing methods. These are general guidelines and should be optimized for specific experimental conditions.

Parameter Conventional Alkaline Clearing Acidic Clearing (with TUD) Alternative Agent (Glucose)
Reducing Agent Sodium Hydrosulfite (2-3 g/L)Thiourea Dioxide (1-2 g/L)Glucose (5-10 g/L)
Alkali / Acid Sodium Hydroxide (2-3 g/L)Acetic Acid (to pH 4-5)Sodium Hydroxide (to pH 10-11)
Temperature 70 - 80°C70 - 80°C80 - 95°C
Time 15 - 30 minutes15 - 30 minutes20 - 40 minutes
pH > 114 - 510 - 11

Visualized Workflows

ReductionClearingWorkflow cluster_prep Bath Preparation cluster_process Treatment Process cluster_rinsing Rinsing & Neutralization prep_bath Prepare Water at 40-50°C add_naoh Add Sodium Hydroxide prep_bath->add_naoh add_hydro Add Sodium Hydrosulfite add_naoh->add_hydro add_detergent Add Non-ionic Detergent add_hydro->add_detergent introduce_fabric Introduce Dyed Fabric add_detergent->introduce_fabric raise_temp Raise Temperature to 70-80°C introduce_fabric->raise_temp hold_temp Hold for 15-20 mins raise_temp->hold_temp drain_bath Drain Bath hold_temp->drain_bath hot_rinse Hot Rinse (70°C) drain_bath->hot_rinse neutralize Neutralize with Acetic Acid hot_rinse->neutralize cold_rinse Cold Rinse neutralize->cold_rinse dry Dry Fabric cold_rinse->dry

Caption: Workflow for a conventional alkaline reduction clearing process.

TroubleshootingWorkflow start Poor Wash Fastness Observed check_params Review Clearing Parameters (Temp, Time, Conc.) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust Parameters: - Increase Temp/Time/Conc. - Perform Second Clearing params_ok->adjust_params No check_migration High-Temp Finishing Step Used? params_ok->check_migration Yes re_evaluate Re-evaluate Wash Fastness adjust_params->re_evaluate migration_issue Potential Thermal Migration - Lower Finishing Temp - Select High Sublimation Dye check_migration->migration_issue Yes no_migration Consider Alternative Reducing Agents check_migration->no_migration No migration_issue->re_evaluate no_migration->re_evaluate

Caption: Troubleshooting decision tree for poor wash fastness.

References

Technical Support Center: Minimizing Dye Aggregation of Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the aggregation of Disperse Blue 106 in the dyebath.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a type of azo dye used for coloring synthetic fibers, particularly polyester (B1180765) and acetate.[1][2] It is known for its vibrant color and good fastness properties.[3] However, like many disperse dyes, it has low water solubility and a tendency to aggregate in the dyebath.[4]

Q2: What is dye aggregation and why is it a problem?

Dye aggregation is the process where individual dye particles in the dispersion clump together to form larger particles.[5] This can lead to several dyeing issues, including:

  • Uneven dyeing and streaking

  • Color spots and speckling on the substrate

  • Poor color yield and reduced dye uptake

  • Contamination of dyeing equipment

Q3: What are the main causes of this compound aggregation?

Several factors can contribute to the aggregation of this compound in the dyebath:

  • Incorrect pH: The stability of disperse dyes is highly sensitive to pH. A weakly acidic medium (pH 4.5-5.5) is generally optimal for most disperse dyes.[6][7]

  • High Temperature: While high temperatures (around 130°C) are necessary for dyeing polyester, rapid or uncontrolled heating can promote dye aggregation.[8]

  • Water Hardness: The presence of metal ions (e.g., calcium and magnesium) in hard water can lead to dye agglomeration.

  • Inadequate Dispersing Agent: Insufficient or ineffective dispersing agents will fail to keep the dye particles adequately separated.

  • High Dye Concentration: Higher concentrations of the dye can increase the likelihood of particle collision and aggregation.

  • Improper Dye Preparation: Not pre-dispersing the dye properly before adding it to the dyebath can lead to immediate aggregation.

Q4: How do dispersing agents work to prevent aggregation?

Dispersing agents are essential additives in disperse dyeing. They adsorb onto the surface of the dye particles, creating a protective layer that prevents the particles from sticking together through steric and/or electrostatic repulsion.[3] This ensures the dye remains as a fine, stable dispersion throughout the dyeing process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem 1: Color spots or speckling on the dyed fabric.

  • Question: My dyed fabric has noticeable color spots. What is the likely cause and how can I fix it?

  • Answer: Color spots are a classic sign of dye aggregation. The larger, aggregated dye particles are filtered out by the fabric, leading to localized dark spots.

    • Immediate Action: Check your dye dispersion under a microscope. If aggregates are visible, you will need to prepare a new dyebath.

    • Preventative Measures:

      • Ensure your dyebath pH is within the optimal range of 4.5-5.5 using an acetic acid buffer.[6]

      • Review the concentration and type of your dispersing agent. You may need to increase the concentration or switch to a more effective one.

      • Control the heating rate of the dyebath. A slower temperature ramp (e.g., 1-2°C per minute) is recommended.[8]

      • Use deionized or softened water to prepare your dyebath. If that is not possible, add a chelating agent like EDTA to sequester metal ions.

Problem 2: Uneven dyeing or poor color yield.

  • Question: The color of my fabric is not uniform, or the final shade is much lighter than expected. What could be the issue?

  • Answer: Both uneven dyeing and low color yield can result from dye aggregation. When dye particles aggregate, their effective concentration in the dyebath decreases, and the large aggregates cannot easily penetrate the fiber.

    • Troubleshooting Steps:

      • Verify the pH of your dyebath throughout the dyeing process. Fluctuations in pH can lead to aggregation and uneven dye uptake.[9]

      • Check for proper agitation and circulation in your dyeing apparatus to ensure a uniform distribution of the dye.

      • Confirm that your dyeing temperature is appropriate for polyester (typically 130°C for high-temperature methods).[8]

      • Evaluate the compatibility of all auxiliaries in your dyebath. Some chemicals can interfere with the stability of the dye dispersion.

Quantitative Data Summary

The following tables provide general guidelines for dyeing polyester with disperse dyes. These parameters should be optimized for your specific experimental conditions with this compound.

Table 1: Recommended Dyebath Parameters for Polyester Dyeing

ParameterRecommended RangeNotes
pH 4.5 - 5.5Maintained with an acetic acid/acetate buffer system.[6][7]
Temperature 125°C - 135°CFor high-temperature (HT) dyeing methods.[4]
Heating Rate 1 - 2°C / minuteA controlled ramp is crucial to prevent shock and aggregation.[8]
Dispersing Agent 0.5 - 2.0 g/LConcentration depends on the specific agent and dye concentration.
Chelating Agent 0.5 - 1.0 g/LRecommended when using water with moderate to high hardness.

Experimental Protocols

Protocol 1: Evaluation of Dyebath Stability by Filtration Test

This protocol provides a method to assess the dispersion stability of this compound under simulated dyeing conditions.

Methodology:

  • Preparation of Dyebath:

    • Prepare a stock solution of this compound (e.g., 10 g/L) by making a paste with a small amount of dispersing agent and then diluting with deionized water.

    • In a beaker, prepare the final dyebath with the desired concentration of this compound, dispersing agent, and pH buffer (acetic acid/acetate, pH 4.5-5.5).

  • Initial Filtration:

    • Take a 100 mL sample of the freshly prepared dyebath.

    • Filter the sample through a pre-weighed qualitative filter paper (e.g., Whatman No. 1) using a Büchner funnel under vacuum.

    • Observe the filter paper for any visible dye aggregates.

  • Thermal Stress:

    • Seal the remaining dyebath in a high-temperature dyeing vessel.

    • Heat the vessel to 130°C at a rate of 2°C/minute and hold for 60 minutes.

    • Cool the vessel down to room temperature.

  • Final Filtration:

    • Take a 100 mL sample of the heat-treated dyebath.

    • Filter the sample through a new pre-weighed qualitative filter paper.

    • Compare the amount of residue on the filter paper with the initial sample. A significant increase in residue indicates poor thermal stability and aggregation.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Problem Dyeing Defect Observed (e.g., Color Spots, Uneven Dyeing) CheckDispersion Visually Inspect Dyebath and Dyed Fabric Problem->CheckDispersion CheckParameters Verify Dyebath Parameters (pH, Temp, Auxiliaries) Problem->CheckParameters Aggregation Dye Aggregation Suspected CheckDispersion->Aggregation CheckParameters->Aggregation IncorrectpH Incorrect pH Aggregation->IncorrectpH pH out of range? RapidHeating Rapid Heating Rate Aggregation->RapidHeating Heating too fast? WrongDispersant Inadequate Dispersing Agent Aggregation->WrongDispersant Dispersant issue? WaterHardness High Water Hardness Aggregation->WaterHardness Using hard water? AdjustpH Adjust pH to 4.5-5.5 IncorrectpH->AdjustpH ControlHeating Control Heating Rate (1-2°C/min) RapidHeating->ControlHeating OptimizeDispersant Optimize Dispersing Agent (Type and Concentration) WrongDispersant->OptimizeDispersant UseSoftWater Use Softened/Deionized Water or Add Chelating Agent WaterHardness->UseSoftWater

Caption: Troubleshooting workflow for this compound aggregation.

ExperimentalWorkflow cluster_prep Preparation cluster_initial Initial State cluster_stress Thermal Stress cluster_final Final State cluster_analysis Analysis PrepDyebath Prepare Dyebath (Dye, Dispersant, Buffer) InitialSample Take Initial Sample PrepDyebath->InitialSample Heat Heat to 130°C (Hold for 60 min) PrepDyebath->Heat InitialFilter Filter and Observe InitialSample->InitialFilter Compare Compare Residue (Initial vs. Final) InitialFilter->Compare Cool Cool to Room Temp Heat->Cool FinalSample Take Final Sample Cool->FinalSample FinalFilter Filter and Observe FinalSample->FinalFilter FinalFilter->Compare

Caption: Experimental workflow for dyebath stability testing.

References

Overcoming challenges in the analytical quantification of Disperse Blue 106.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Disperse Blue 106. The information is tailored for researchers, scientists, and drug development professionals utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analytical quantification of this compound?

A1: The main challenges include:

  • Impurity of Commercial Dyes: Commercial this compound can be impure, containing isomers and related compounds that can interfere with accurate quantification.[1][2] This is particularly critical in toxicological and allergy studies where impurities may be the actual causative agents.[2]

  • Matrix Effects: When analyzing this compound in complex matrices such as textiles, components of the matrix can co-elute and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][4]

  • Extraction Efficiency: The efficiency of extracting this compound from solid matrices like polyester (B1180765) can vary depending on the solvent and method used, impacting the final quantitative result.[5]

  • Chromatographic Issues: Common HPLC problems like peak tailing, fronting, and poor resolution can affect the accuracy and precision of quantification.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique.[6][7]

  • HPLC-DAD: A robust method for routine quality control and quantification of known impurities. The DAD provides spectral information that can aid in peak identification.

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for detecting trace levels of this compound and its impurities, especially in complex matrices.[3][8]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Utilize a robust sample extraction and cleanup procedure to remove interfering matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[4]

  • Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled version of this compound is the ideal internal standard to correct for both matrix effects and extraction variability.

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation between this compound and co-eluting matrix components.

Troubleshooting Guides

HPLC & LC-MS/MS Issues
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column; Column overload; Inappropriate sample solvent.- Use a buffered mobile phase or operate at a lower pH. - Reduce sample concentration or injection volume. - Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times Changes in mobile phase composition; Column degradation; Pump issues.- Ensure proper mobile phase preparation and degassing. - Flush the column or replace it if necessary. - Check the HPLC pump for leaks and ensure consistent flow.
Low Signal Intensity / Sensitivity Suboptimal MS parameters; Ion suppression from matrix.- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Improve sample cleanup to reduce matrix components. - Use matrix-matched standards for calibration.
Ghost Peaks Carryover from previous injections; Contaminated mobile phase or system.- Implement a thorough needle wash protocol. - Run blank injections to identify the source of contamination. - Prepare fresh mobile phase with high-purity solvents.
High Backpressure Column frit blockage; Particulate matter in the sample or mobile phase.- Filter all samples and mobile phases before use. - Reverse-flush the column (if recommended by the manufacturer). - Replace the column inlet frit.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound.

Table 1: Mass Spectrometry Parameters for this compound

Parameter Value Reference
Chemical Formula C₁₄H₁₇N₅O₃S[9]
Molecular Weight 335.38 g/mol [9]
(M+H)⁺ m/z 336[6]
Ionization Mode Electrospray Ionization (ESI) Positive[6][7]

Table 2: Performance of a Multi-Dye LC-MS/MS Method (including this compound)

Parameter Value Reference
Linearity (r²) >0.993[3]
LOD Range (for 47 dyes) 0.02 – 1.35 ng/mL[3]
LOQ Range (for 47 dyes) 0.06 – 4.09 ng/mL[3]
Recovery (at 10 ng/mL) 81.8% – 114.1%[3]
Recovery (at 50 ng/mL) 84.9% – 104.1%[3]
Matrix Effect Range 63.0% – 120.9%[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Textile Samples

This protocol is based on a general method for extracting synthetic dyes from textiles.

Materials:

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1 gram of the textile sample and cut it into small pieces.

  • Place the sample in a suitable container and add 20 mL of methanol.

  • Sonicate the sample at 50°C for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-DAD Method for Separation of Disperse Dyes

This is a general method that can be adapted for this compound analysis.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Column: XBridge C18, 2.1 x 150 mm, 5.0 µm (or equivalent)

Mobile Phase:

  • A: Water

  • B: Methanol

Gradient Conditions:

  • 0 min: 40% B

  • 7 min: 60% B

  • 17 min: 98% B

  • 24 min: 98% B

  • Followed by re-equilibration to initial conditions.

Detection:

  • Monitor at the wavelength of maximum absorbance for this compound.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow sample_prep Sample Preparation (Textile Extraction) hplc_separation HPLC Separation (C18 Column) sample_prep->hplc_separation detection Detection (DAD or MS) hplc_separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis result Final Concentration data_analysis->result

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting Logic for Poor Peak Shape in HPLC

troubleshooting_peak_shape start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions? start->cause1 solution1 Use Buffered Mobile Phase or Lower pH cause1->solution1 Yes cause2 Column Overload? cause1->cause2 No solution2 Reduce Sample Concentration or Injection Volume cause2->solution2 Yes cause3 Inappropriate Solvent? cause2->cause3 No solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3 Yes

Caption: A decision tree for troubleshooting common causes of poor peak shape in HPLC analysis.

References

Technical Support Center: Enhancing the Stability of Disperse Blue 106 in High-Temperature Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of Disperse Blue 106 during high-temperature dyeing experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the high-temperature dyeing of polyester (B1180765) with this compound.

Issue Potential Cause Recommended Solution
Poor Color Yield or Shade Change Dye Degradation: this compound, an azo dye, is susceptible to hydrolysis at elevated temperatures, especially in alkaline conditions (pH > 6).[1][2]pH Control: Maintain the dyebath pH within the optimal range of 4.5-5.5 using an acetic acid-based buffer system.[2][3] Regularly monitor and adjust the pH throughout the dyeing process.
Incorrect Temperature: Exceeding the optimal dyeing temperature for extended periods can accelerate dye degradation.Temperature Management: Adhere to the recommended dyeing temperature of 120-130°C for exhaust dyeing of polyester.[1] Implement a controlled heating rate (e.g., 1-2°C/minute) to ensure even temperature distribution.
Uneven Dyeing (Shade Variations) Dye Agglomeration: Poor dispersion of the dye at high temperatures can lead to the formation of dye aggregates, resulting in uneven color application.Use of Dispersing Agents: Employ a high-quality, thermally stable dispersing agent to prevent dye particle agglomeration in the dyebath.
Improper Leveling: Rapid initial dye uptake can cause unevenness, particularly with fine denier fibers.Selection of Leveling Agents: Utilize a suitable leveling agent to control the rate of dye uptake and promote even distribution.[4][5][6] The leveling agent should be compatible with this compound and stable at high temperatures.
Poor Wash Fastness Surface Dye: Unfixed dye remaining on the fiber surface after dyeing will be removed during washing.Reduction Clearing: After dyeing, perform a reduction clearing process (e.g., with sodium hydrosulfite and caustic soda) to remove any unfixed dye from the polyester surface.[7]
Thermal Migration: Subsequent heat treatments (e.g., heat setting) can cause the dye to migrate to the fiber surface, reducing wash fastness.Optimize Heat Setting: If heat setting is necessary, use the lowest effective temperature and shortest possible time to minimize thermal migration of the dye.
Inconsistent Results Between Batches Variability in Water Quality: Hard water, containing high levels of calcium and magnesium ions, can interfere with dye dispersion and stability.Water Softening: Use deionized or softened water for preparing the dyebath to ensure consistency.
Auxiliary Incompatibility: Different batches or types of auxiliary chemicals (dispersing agents, leveling agents, etc.) may interact differently with the dye.Standardize Auxiliaries: Use consistent and high-quality auxiliary chemicals from a reliable supplier. Perform compatibility testing before use in critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound at high temperatures?

The optimal pH range for dyeing polyester with this compound is between 4.5 and 5.5.[2][3] In this weakly acidic medium, the dye exhibits its highest stability.[2]

Q2: Why is maintaining an acidic pH crucial for the stability of this compound?

This compound is an azo dye, and the azo linkage (-N=N-) is susceptible to hydrolytic cleavage under alkaline conditions (pH > 6), especially at high temperatures (125-135°C).[1] This hydrolysis leads to the breakdown of the dye molecule, resulting in a loss of color or a change in shade.[1]

Q3: What is the recommended dyeing temperature for this compound on polyester?

For high-temperature exhaust dyeing of polyester, the recommended temperature range is typically 120-130°C.[1] At these temperatures, the polyester fibers swell, allowing for the diffusion and penetration of the disperse dye molecules into the fiber structure.

Q4: Can I use any dispersing agent with this compound?

It is essential to use a high-quality dispersing agent that is stable at high temperatures and compatible with this compound. The primary function of the dispersing agent is to maintain the dye in a fine and uniform dispersion throughout the dyeing process, preventing aggregation that can lead to spotting and uneven dyeing.

Q5: How can I assess the thermal stability of my this compound sample?

Thermogravimetric Analysis (TGA) is a suitable method for evaluating the thermal stability of dyes. This technique measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Stability

This protocol outlines a method to assess the stability of this compound under simulated high-temperature dyeing conditions by measuring the change in its absorbance over time.

Materials:

  • This compound

  • Deionized water

  • Acetic acid

  • Sodium acetate (B1210297)

  • High-temperature dyeing apparatus (e.g., laboratory-scale dyeing machine)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • pH meter

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetone (B3395972) or dimethylformamide) and then dilute with deionized water to create a working solution.

  • Prepare a buffer solution with a pH of 4.5 by mixing appropriate volumes of acetic acid and sodium acetate solutions.

  • Set up the dyeing apparatus to the desired experimental temperature (e.g., 130°C).

  • Prepare the test solutions by adding a known volume of the this compound working solution to separate vessels containing the pH 4.5 buffer. Also, prepare a control solution with a neutral or alkaline pH (e.g., pH 7 or 8) to demonstrate the effect of pH on stability.

  • Place the vessels in the pre-heated dyeing apparatus.

  • At specific time intervals (e.g., 0, 15, 30, 45, and 60 minutes), carefully withdraw an aliquot from each vessel.

  • Cool the aliquots rapidly to room temperature and dilute them to a suitable concentration for spectrophotometric analysis.

  • Measure the absorbance of each diluted aliquot at the maximum absorption wavelength (λmax) of this compound using the UV-Vis spectrophotometer.

  • Calculate the percentage of dye remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of dye remaining versus time for each condition to visualize the degradation kinetics.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

This protocol provides a framework for using HPLC to separate and identify potential degradation products of this compound.

Materials:

  • This compound (treated under high-temperature/varied pH conditions as in Protocol 1)

  • HPLC system with a suitable detector (e.g., PDA or MS detector)

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Prepare samples by taking aliquots from the stability experiment (Protocol 1) at different time points.

  • Filter the samples through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with a C18 column and a mobile phase gradient suitable for separating azo dyes and their potential degradation products (e.g., a gradient of water and acetonitrile with a small percentage of formic acid).

  • Inject a standard solution of pure this compound to determine its retention time.

  • Inject the filtered samples from the stability experiment.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak over time.

  • If using a mass spectrometer (MS) detector, analyze the mass spectra of the new peaks to help identify the molecular weights of the degradation products.

Visualizations

Hydrolysis_Pathway cluster_conditions Influencing Factors DB106 This compound (Azo Form) TransitionState Transition State DB106->TransitionState High Temperature (120-130°C) Products Hydrolysis Products (e.g., Aromatic Amines) TransitionState->Products Alkaline Conditions (pH > 6) + H₂O LossOfColor Loss of Color/ Shade Change Products->LossOfColor Temperature Temperature pH pH Time Dyeing Time Troubleshooting_Workflow Start Dyeing Instability Observed (e.g., Poor Color Yield) Check_pH Check Dyebath pH Start->Check_pH Check_Temp Check Dyeing Temperature Check_pH->Check_Temp pH is 4.5-5.5 Adjust_pH Adjust pH to 4.5-5.5 Check_pH->Adjust_pH pH > 6 Check_Dispersion Evaluate Dye Dispersion Check_Temp->Check_Dispersion Correct Optimize_Temp Optimize Temperature Profile Check_Temp->Optimize_Temp Incorrect Check_Auxiliaries Verify Auxiliary Compatibility Check_Dispersion->Check_Auxiliaries Good Improve_Dispersion Improve Dispersing Agent/ Procedure Check_Dispersion->Improve_Dispersion Poor Select_Auxiliaries Select Compatible Auxiliaries Check_Auxiliaries->Select_Auxiliaries Incompatible Solution Stable Dyeing Achieved Check_Auxiliaries->Solution Compatible Adjust_pH->Solution Optimize_Temp->Solution Improve_Dispersion->Solution Select_Auxiliaries->Solution

References

Technical Support Center: pH Control for Optimal Disperse Blue 106 Dye Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the uptake of Disperse Blue 106 dye in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester (B1180765) with this compound?

A1: The optimal pH range for dyeing polyester with disperse dyes, including this compound, is weakly acidic, typically between 4.5 and 5.5.[1][2][3] Maintaining the pH within this range is crucial for the stability of the dye dispersion and for ensuring a consistent rate of dye uptake by the polyester fibers.[4]

Q2: Why is a weakly acidic pH necessary for this compound dyeing?

A2: A weakly acidic environment is essential for several reasons. Firstly, it ensures the stability of the disperse dye, preventing its degradation at the high temperatures required for dyeing polyester. Secondly, it helps to avoid the hydrolysis of the polyester fiber itself, which can occur under alkaline conditions at high temperatures.[5] Finally, it promotes optimal dye exhaustion from the dyebath onto the fiber.[1][3]

Q3: What happens if the pH of the dyebath is too high or too low?

A3: Deviations from the optimal pH range of 4.5-5.5 can lead to several problems.

  • High pH (alkaline): At a pH above 6, many disperse dyes, including those with ester groups, can undergo hydrolysis, leading to a lighter color and altered shade.[5][6] This can also negatively impact the stability of the dye dispersion.[6]

  • Low pH (strongly acidic): While disperse dyes are generally more stable in acidic conditions, a very low pH is not typically necessary and may not provide any additional benefit for dye uptake.[6]

Q4: What chemicals are commonly used to control the pH of the dyebath?

A4: Acetic acid is the most commonly used reagent to adjust and maintain the weakly acidic pH of the dyebath for dyeing with disperse dyes.[1][3][7] A buffer system, such as an acetic acid/acetate buffer, can also be employed for more stable pH control throughout the dyeing process.

Q5: How does temperature interact with pH during the dyeing process?

A5: Temperature and pH are critical, interrelated parameters in the dyeing of polyester with disperse dyes. High temperatures (typically 130-135°C) are necessary to swell the polyester fibers, allowing the dye molecules to penetrate.[1] Maintaining the optimal pH of 4.5-5.5 at these high temperatures is crucial for both dye stability and fiber integrity.[6]

Troubleshooting Guide

Issue 1: Uneven dyeing, streaks, or blotches.

  • Question: My dyed polyester fabric shows uneven color, with streaks and blotches. Could this be a pH-related issue?

  • Answer: Yes, improper pH control is a common cause of uneven dyeing.[8][9] If the pH of the dyebath is not uniform or fluctuates during the process, it can lead to an inconsistent rate of dye uptake, resulting in an uneven appearance.[8]

    • Troubleshooting Steps:

      • Verify pH: Ensure the initial pH of your dyebath was accurately adjusted to the 4.5-5.5 range.

      • Use a Buffer: Consider using a buffer system (e.g., acetic acid/sodium acetate) to maintain a stable pH throughout the high-temperature dyeing cycle.

      • Check for Contaminants: Ensure the fabric is properly scoured and free of any alkaline contaminants from previous processing steps.

      • Ensure Proper Circulation: Inadequate circulation in the dyeing vessel can lead to localized pH and temperature variations.[8][10]

Issue 2: Poor color yield or pale shades.

  • Question: The color of my fabric is much lighter than expected. Can pH be the cause?

  • Answer: Yes, an incorrect pH can lead to poor dye uptake. If the pH is too high (alkaline), the this compound dye may have degraded, resulting in a lower concentration of active dye in the bath.[6]

    • Troubleshooting Steps:

      • Confirm Dyebath pH: Double-check that the pH was maintained in the optimal 4.5-5.5 range.

      • Review Dye Preparation: Ensure the dye was properly dispersed before adding it to the dyebath.

      • Check Temperature: Verify that the dyeing temperature reached and was held at the recommended level (typically 130°C for high-temperature methods).[1]

Issue 3: Inconsistent results between batches.

  • Question: I am getting different shades of blue in different experimental batches, even though I'm using the same protocol. Could pH be the culprit?

  • Answer: Inconsistent pH control is a very likely cause of batch-to-batch shade variation.[4] Small differences in the initial pH or fluctuations during the dyeing process can lead to significant differences in the final color.

    • Troubleshooting Steps:

      • Standardize pH Measurement: Calibrate your pH meter before each use.

      • Implement a Buffer System: Using a buffer will provide more robust pH control and improve reproducibility.

      • Control Water Quality: Variations in the alkalinity of the water used can affect the final pH of the dyebath.[6] Use deionized or distilled water for consistency.

      • Document Everything: Keep detailed records of the pH, temperature, and other parameters for each batch to help identify the source of variation.

Quantitative Data Summary

The following table summarizes the expected qualitative effect of pH on the dye uptake of this compound on polyester fabric. Optimal dye uptake is observed in the weakly acidic range.

pH of DyebathExpected Dye Uptake (Qualitative)K/S (Color Strength) ValueObservations
3.0 - 4.0GoodModerate to HighDye is stable, but may not be the optimal range for exhaustion.
4.5 - 5.5 Excellent High Optimal range for dye stability and exhaustion. [1][2][3]
6.0 - 7.0Moderate to LowDecreasingRisk of dye hydrolysis begins to increase, especially at high temperatures.[6]
> 7.0 (Alkaline)PoorLowSignificant dye degradation and potential for fiber damage.[5][6]

Experimental Protocols

1. High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

  • Materials:

    • 100% Polyester fabric

    • This compound dye

    • Dispersing agent

    • Acetic acid

    • High-temperature, high-pressure (HTHP) laboratory dyeing machine

    • Beakers, graduated cylinders, and a magnetic stirrer

    • pH meter

  • Procedure:

    • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent to remove any impurities. Rinse thoroughly with hot and then cold water.

    • Dye Dispersion Preparation: Accurately weigh the required amount of this compound. Make a paste with a small amount of dispersing agent and warm water. Stir until a fine, lump-free dispersion is obtained.

    • Dyebath Preparation:

      • Set the laboratory dyeing machine to the desired liquor ratio (e.g., 1:10).

      • Fill the dyeing vessel with the required volume of deionized water.

      • Add a dispersing agent (e.g., 1 g/L).

      • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

      • Add the prepared dye dispersion to the dyebath.

    • Dyeing Cycle:

      • Place the polyester fabric sample in the dyebath at 60°C.

      • Run for 10 minutes to ensure even wetting.

      • Raise the temperature from 60°C to 130°C at a rate of 1.5°C per minute.

      • Hold the temperature at 130°C for 45-60 minutes.

      • Cool the dyebath to 70°C.

    • Reduction Clearing (After-treatment):

      • Drain the dyebath.

      • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

      • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.

      • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralization and Drying:

      • Neutralize the fabric with a dilute solution of acetic acid.

      • Rinse with cold water and air dry.

2. Spectrophotometric Determination of Dye Uptake (% Exhaustion)

This protocol outlines the measurement of dye uptake by determining the concentration of the dye remaining in the dyebath after dyeing.

  • Equipment:

    • UV-Vis Spectrophotometer

    • Cuvettes

    • Volumetric flasks

    • Pipettes

  • Procedure:

    • Prepare a Calibration Curve:

      • Prepare a stock solution of known concentration of this compound in a suitable solvent (e.g., acetone (B3395972) or dimethylformamide) and then dilute with water containing the same auxiliaries as the dyebath.

      • Prepare a series of standard solutions of known concentrations from the stock solution.

      • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

      • Plot a graph of absorbance versus concentration to create a calibration curve.

    • Measure Initial Dyebath Absorbance (A₀): Before adding the fabric, take an aliquot of the initial dyebath, dilute it to a known volume that falls within the range of the calibration curve, and measure its absorbance.

    • Measure Final Dyebath Absorbance (A₁): After the dyeing process is complete, take an aliquot of the final dyebath, dilute it by the same factor as the initial sample, and measure its absorbance.

    • Calculate Dye Uptake:

      • Use the calibration curve to determine the initial (C₀) and final (C₁) concentrations of the dye in the dyebath.

      • Calculate the percentage of dye exhaustion (%E) using the following formula:

        %E = ((C₀ - C₁) / C₀) * 100

Diagrams

TroubleshootingWorkflow start Dyeing Issue Encountered issue_uneven Uneven Dyeing / Streaks? start->issue_uneven issue_pale Pale Shade / Poor Color Yield? start->issue_pale issue_inconsistent Inconsistent Batches? start->issue_inconsistent check_ph Check Dyebath pH (Target: 4.5-5.5) issue_uneven->check_ph check_fabric_prep Review Fabric Scouring Protocol issue_uneven->check_fabric_prep improve_circulation Ensure Adequate Dyebath Circulation issue_uneven->improve_circulation issue_pale->check_ph issue_inconsistent->check_ph check_temp Verify Temperature Profile (Ramp & Hold) check_ph->check_temp pH OK use_buffer Implement pH Buffer System check_ph->use_buffer pH incorrect / unstable check_dispersion Inspect Dye Dispersion Quality check_temp->check_dispersion Temp OK standardize_protocol Standardize All Parameters (pH, Temp, Water Quality) check_dispersion->standardize_protocol Dispersion OK solution Problem Resolved check_fabric_prep->solution use_buffer->solution improve_circulation->solution standardize_protocol->solution

Caption: Troubleshooting workflow for common issues in this compound dyeing.

Caption: Experimental workflow for dyeing polyester with this compound.

References

Validation & Comparative

Comparative Analysis of Disperse Blue 106 and Disperse Blue 124: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of two prevalent azo dyes, Disperse Blue 106 and Disperse Blue 124, reveals key differences in their chemical properties, textile performance, and biological impact. While both are effective for dyeing synthetic fabrics, their distinct toxicological profiles, particularly their roles as potent contact allergens, are of significant interest to the scientific community.

This compound and Disperse Blue 124 are widely used in the textile industry to achieve deep blue and other dark shades on synthetic fibers like polyester (B1180765) and acetate (B1210297).[1][2] Their prevalence in everyday textiles, from clothing to bedding, has led to extensive research into their performance and safety.[1][2] This guide provides a comprehensive comparative analysis of these two dyes, focusing on data relevant to researchers, scientists, and professionals in drug development who may encounter these compounds in various contexts, including as potential haptens in allergic contact dermatitis studies.

Chemical and Physical Properties

This compound and Disperse Blue 124 are both classified as monoazo dyes.[3] They are characterized by their low solubility in water, a property inherent to disperse dyes that facilitates their application to hydrophobic fibers.[4] While sparingly soluble in water, they show solubility in organic solvents.[2] A detailed comparison of their fundamental properties is presented in Table 1.

PropertyThis compoundDisperse Blue 124
CI Name This compoundDisperse Blue 124
CAS Number 12223-01-761951-51-7
Molecular Formula C₁₄H₁₇N₅O₃SC₁₆H₁₉N₅O₄S
Molecular Weight 335.38 g/mol 377.42 g/mol
Chemical Structure 5-Nitrothiazol-2-amine diazo, and 3-(Ethyl(m-tolyl)amino)propanenitrile coupling5-Nitrothiazol-2-amine diazo, and 2-(Ethyl(m-tolyl)amino)ethyl acetate coupling

Table 1: Chemical and Physical Properties of this compound and Disperse Blue 124.

Performance in Textile Applications

The primary function of these dyes is to impart color to textiles. Their performance is evaluated based on various fastness properties, which indicate the resistance of the color to different environmental factors. Both dyes are known for their generally good lightfastness and washfastness properties.[2][5]

Performance MetricThis compoundDisperse Blue 124
Lightfastness (ISO 105-B02) GoodGood
Washfastness (ISO 105-C06) GoodGood

Table 2: Comparative Textile Performance of this compound and Disperse Blue 124. Note: Specific standardized ratings were not consistently available in the reviewed literature for a direct quantitative comparison.

Biological Activity and Toxicological Profile

The most significant biological effect of both this compound and Disperse Blue 124 is their potential to cause allergic contact dermatitis (ACD).[6] They are recognized as potent haptens, small molecules that can elicit an immune response when bound to a carrier protein.[7]

Allergic Contact Dermatitis

Numerous studies have identified this compound and Disperse Blue 124 as leading causes of textile dye dermatitis.[6] A retrospective study of 788 patients patch-tested for textile dye allergies found that 82.5% reacted to this compound and 80% reacted to Disperse Blue 124.[8] This high rate of sensitization has led to the recommendation of using these dyes as screening allergens for textile dye dermatitis.[6]

The mechanism of ACD involves a T-cell mediated delayed-type hypersensitivity reaction. The process is initiated by the penetration of the hapten (the disperse dye) through the skin, followed by its binding to endogenous proteins. This hapten-protein conjugate is then recognized and processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[1][9] These activated APCs migrate to the draining lymph nodes to prime naive T-cells, leading to the generation of effector T-cells. Upon subsequent exposure to the same hapten, these memory T-cells are recruited to the skin, where they release pro-inflammatory cytokines, resulting in the characteristic eczematous reaction of ACD.[9]

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis/Dermis cluster_lymph_node Lymph Node cluster_reexposure Re-exposure Site (Skin) Hapten Disperse Blue Dye (Hapten) Hapten_Protein Hapten-Protein Conjugate Hapten->Hapten_Protein Haptenation Protein Skin Protein Protein->Hapten_Protein LC Langerhans Cell (APC) Hapten_Protein->LC Uptake & Processing Activated_LC Activated APC LC->Activated_LC Migration Naive_TCell Naive T-Cell Activated_LC->Naive_TCell Antigen Presentation Effector_TCell Effector T-Cell Naive_TCell->Effector_TCell Activation & Proliferation Inflammation Inflammation (Dermatitis) Effector_TCell->Inflammation Cytokine Release

Allergic contact dermatitis induction by Disperse Blue dyes.
Cytotoxicity

Biological EffectThis compoundDisperse Blue 124
Allergic Contact Dermatitis Potent sensitizerPotent sensitizer
Cytotoxicity (HaCaT cells) Data not availableData not available

Table 3: Comparative Biological Activity of this compound and Disperse Blue 124.

Experimental Protocols

Patch Testing for Allergic Contact Dermatitis

A standard method for diagnosing ACD to textile dyes is patch testing. The following is a general protocol based on common practices described in the literature:

  • Allergen Preparation: this compound and Disperse Blue 124 are typically prepared in petrolatum at concentrations of 0.3% to 1.0%.

  • Application: A small amount of the allergen preparation is applied to a Finn Chamber®, which is then affixed to the patient's back.

  • Occlusion: The patches are left in place for 48 hours.

  • Reading: The test sites are evaluated for an eczematous reaction at 48 hours and again at 72 or 96 hours. Reactions are graded based on the severity of erythema, infiltration, and vesiculation.

Patch_Test_Workflow start Start prep Prepare Allergen (0.3-1.0% in Petrolatum) start->prep apply Apply to Finn Chamber® on Patient's Back prep->apply occlude Occlude for 48 hours apply->occlude read1 First Reading (48h) Evaluate for Reaction occlude->read1 read2 Second Reading (72-96h) Final Evaluation read1->read2 end End read2->end

Workflow for patch testing with Disperse Blue dyes.
In Vitro Cytotoxicity Assay (HaCaT Cells)

The following is a generalized protocol for assessing the cytotoxicity of a substance on human keratinocytes (HaCaT cells), based on standard cell culture and assay techniques:

  • Cell Culture: HaCaT cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., Disperse Blue dye). A vehicle control (e.g., DMSO) and a positive control are included.

  • Incubation: The cells are incubated with the test substance for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

This compound and Disperse Blue 124 are structurally similar azo dyes with comparable performance in textile applications. Their most significant shared characteristic is their high potential to induce allergic contact dermatitis, making them important allergens to consider in dermatological and toxicological research. While general information on their cytotoxicity is emerging, a lack of specific, directly comparable quantitative data on their fastness ratings and IC50 values on relevant skin cell lines highlights an area for future investigation. A deeper understanding of their specific signaling pathways in ACD and their precise cytotoxic profiles will be crucial for a complete risk assessment and for the development of safer alternatives in the textile industry and for providing better guidance to individuals with textile dye allergies.

References

A Comparative Guide to Disperse Blue 106 and Its Alternatives for High-Performance Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Disperse Blue 106 against alternative blue disperse dyes commonly used in the textile industry. The information presented herein is intended to assist researchers, scientists, and professionals in making informed decisions regarding dye selection for various applications, with a particular focus on performance and potential allergenic effects.

Introduction to Disperse Blue Dyes

Disperse dyes are a class of non-ionic dyes with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and acetate. They are known for their ability to produce vibrant, long-lasting colors with good fastness properties. This compound is a widely used azo dye that produces a dark blue shade and is frequently found in textiles colored dark blue, brown, black, purple, and some greens. However, a significant consideration with this compound is its known potential to cause allergic contact dermatitis. This has led to a search for alternative blue disperse dyes with comparable or superior performance and a more favorable safety profile.

This guide will compare the properties of this compound with two common alternatives: Disperse Blue 79 and Disperse Blue 354.

Performance Data Comparison

The following table summarizes the available performance data for this compound and its alternatives. The data is compiled from various sources and is intended for comparative purposes. Performance can vary depending on the specific substrate, dyeing process, and finishing treatments used.

PropertyThis compoundDisperse Blue 79Disperse Blue 354
C.I. Name This compoundDisperse Blue 79Disperse Blue 354
Chemical Class AzoAzoMethine
Typical Substrates Polyester, AcetatePolyester, AcetatePolyester
Shade Dark BlueNavy BlueBright Blue
Lightfastness (ISO 105-B02) Data not availableGoodExcellent
Wash Fastness (ISO 105-C06) Data not availableGoodExcellent
Rubbing Fastness (ISO 105-X12) Data not availableGoodData not available
Sublimation Fastness (ISO 105-P01) Data not availableGoodExcellent
Allergenic Potential HighLowLow

Experimental Protocols for Performance Evaluation

To ensure a standardized and objective comparison of dye performance, the following experimental protocols, based on internationally recognized standards, are recommended.

Dyeing Protocol for Polyester

This protocol outlines a standard procedure for dyeing polyester fabric with disperse dyes.

Materials:

  • Polyester fabric

  • Disperse dye (e.g., this compound, 79, or 354)

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • High-temperature, high-pressure dyeing machine

Procedure:

  • Prepare a dyebath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).

  • Add the disperse dye (e.g., 1% on weight of fiber), dispersing agent (e.g., 1 g/L), and acetic acid to achieve a pH of 4.5-5.5.

  • Introduce the polyester fabric into the dyebath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C per minute.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebath to 70°C.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Perform a reduction clearing process to remove unfixed dye from the fabric surface. This typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.

  • Rinse the fabric again and dry.

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color to laundering.

Apparatus:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls

  • Multifiber test fabric

  • Grey Scale for assessing color change and staining

Procedure:

  • Prepare a composite specimen by sewing a piece of the dyed fabric to a piece of multifiber test fabric.

  • Place the specimen in a stainless-steel container with a specified amount of standard detergent solution and stainless-steel balls.

  • Agitate the container in the Launder-Ometer at a specified temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

  • Rinse the specimen and dry it.

  • Evaluate the change in color of the dyed fabric and the staining of the multifiber test fabric using the Grey Scales.

Colorfastness to Light (ISO 105-B02)

This test determines the resistance of the color to the fading effect of light.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool standards

  • Grey Scale for assessing color change

Procedure:

  • Expose a specimen of the dyed fabric to the light from a xenon arc lamp under specified conditions of temperature and humidity.

  • Simultaneously expose a set of blue wool standards with known lightfastness ratings.

  • The exposure is continued until a specified fading of the specimen or a blue wool standard is achieved.

  • Assess the lightfastness by comparing the fading of the specimen with that of the blue wool standards.

Colorfastness to Rubbing (Crocking) (ISO 105-X12)

This test evaluates the amount of color transferred from the fabric surface by rubbing.

Apparatus:

  • Crockmeter

  • Standard white cotton crocking cloth

  • Grey Scale for assessing staining

Procedure:

  • A specimen of the dyed fabric is mounted on the base of the Crockmeter.

  • A dry and a wet piece of white crocking cloth are rubbed against the specimen for a specified number of cycles under a specified pressure.

  • The amount of color transferred to the white cloths is assessed using the Grey Scale for Staining.

Colorfastness to Dry Heat (Sublimation) (ISO 105-P01)

This test assesses the resistance of the color to dry heat, which is relevant for processes like ironing and heat-setting, and indicates the dye's sublimation fastness.

Apparatus:

  • Heating device capable of maintaining a specified temperature

  • Undyed cotton fabric

  • Grey Scale for assessing color change and staining

Procedure:

  • A specimen of the dyed fabric is placed between two pieces of undyed cotton fabric.

  • The composite specimen is subjected to a specified temperature (e.g., 180°C, 200°C, or 220°C) for a specified time (e.g., 30 seconds) in the heating device.

  • The change in color of the specimen and the staining of the undyed cotton fabric are assessed using the Grey Scales.

Allergic Contact Dermatitis Signaling Pathway

This compound is a known sensitizer (B1316253) that can cause allergic contact dermatitis (ACD), a type IV delayed-type hypersensitivity reaction. The following diagram illustrates the general signaling pathway for ACD induced by small molecule haptens like azo dyes.

AllergicContactDermatitis cluster_skin Epidermis/Dermis cluster_lymph Lymph Node cluster_reexposure Elicitation Phase (Re-exposure) Hapten Disperse Dye (Hapten) Protein Skin Protein Hapten->Protein Haptenation Keratinocytes Keratinocytes Hapten->Keratinocytes Stress Signal HaptenProtein Hapten-Protein Complex (Antigen) Protein->HaptenProtein LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Uptake & Processing Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) LC->Cytokines Release MigratingLC Migrating LC LC->MigratingLC Migration Keratinocytes->Cytokines Stress Signal NaiveTCell Naive T-Cell ActivatedTCell Activated & Proliferated Effector T-Cells NaiveTCell->ActivatedTCell Activation & Clonal Expansion EffectorTCell Effector T-Cells ActivatedTCell->EffectorTCell Circulation to Skin MigratingLC->NaiveTCell Antigen Presentation Inflammation Inflammation (Dermatitis) EffectorTCell->Inflammation Apoptosis Keratinocyte Apoptosis EffectorTCell->Apoptosis

Caption: Allergic contact dermatitis pathway for disperse dyes.

Conclusion

The selection of a blue disperse dye requires a careful balance between performance, cost, and safety. While this compound has been a workhorse in the industry for achieving deep blue shades on synthetic fibers, its significant allergenic potential is a major drawback, particularly for applications with prolonged skin contact.

Alternative dyes such as Disperse Blue 79 and Disperse Blue 354 offer viable options with potentially better fastness properties and a lower risk of causing allergic contact dermatitis. Disperse Blue 79 provides a good all-around performance for navy shades, while Disperse Blue 354 is an excellent choice for brilliant blue hues with high fastness requirements.

It is crucial for researchers and manufacturers to conduct thorough performance testing using standardized protocols to determine the most suitable dye for their specific application. This guide provides the foundational knowledge and experimental framework to facilitate such an evaluation. By prioritizing both efficacy and safety, the textile industry can continue to innovate and produce high-quality, consumer-friendly products.

Performance evaluation of Disperse Blue 106 in different textile applications.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Key Blue Disperse Dyes for Researchers and Textile Scientists

Disperse Blue 106, a monoazo dye, is a widely utilized colorant in the textile industry for imparting deep blue, black, and other dark shades to synthetic fibers, particularly polyester (B1180765), acetate, and their blends.[1][2] While valued for its dyeing properties, its performance against other common blue disperse dyes and its notable allergenic nature necessitate a thorough evaluation for informed selection in research and development. This guide provides a comparative analysis of the performance of this compound against two common alternatives, C.I. Disperse Blue 56 and C.I. Disperse Blue 79, with a focus on their application on polyester fabric. The comparison is based on key fastness properties, supported by standardized experimental data.

At a Glance: Comparative Fastness Properties

The durability of a dye on a textile substrate is paramount. The following tables summarize the fastness properties of this compound, Disperse Blue 56, and Disperse Blue 79 on polyester fabric, evaluated according to International Organization for Standardization (ISO) standards. Higher ratings indicate better performance.

Table 1: Light Fastness

DyeC.I. NumberLight Fastness Rating (ISO 105-B02, Xenon Arc)
This compound1119354
Disperse Blue 56632855-6
Disperse Blue 79113456-7

Table 2: Wash Fastness (Color Change)

DyeC.I. NumberWash Fastness Rating (ISO 105-C06)
This compound111935Data Not Available
Disperse Blue 56632854-5
Disperse Blue 79113454-5

Table 3: Rubbing Fastness (Staining)

DyeC.I. NumberDry Rubbing (ISO 105-X12)Wet Rubbing (ISO 105-X12)
This compound111935Data Not AvailableData Not Available
Disperse Blue 56632854-54-5
Disperse Blue 791134544

Table 4: Sublimation Fastness (Staining)

DyeC.I. NumberSublimation Fastness Rating (ISO 105-P01, 180°C, 30s)
This compound1119353-4
Disperse Blue 56632854-5
Disperse Blue 79113454-5

In-Depth Performance Analysis

This compound demonstrates moderate light fastness and good sublimation fastness, making it suitable for applications with average light exposure and heat treatments.[3] However, the lack of readily available data on its wash and rubbing fastness from standardized tests is a notable gap for a comprehensive assessment. Its primary drawback remains its classification as a frequent contact allergen, which can cause textile dermatitis.[4]

Disperse Blue 56 , an anthraquinone (B42736) dye, exhibits good to very good light and wash fastness.[5] Its sublimation fastness is also rated highly.[6] This positions it as a reliable choice for applications demanding good all-around performance.

C.I. Disperse Blue 79 stands out for its excellent light fastness and very good wash and sublimation fastness. Its robust performance makes it a suitable candidate for high-performance applications where color durability is critical.

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on ISO standards.

Light Fastness Test (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

  • Apparatus : A xenon arc fading lamp, conforming to the requirements of the standard, is used.

  • Test Specimen : A representative sample of the dyed polyester fabric is prepared.

  • Procedure : The specimen is exposed to the light from the xenon arc lamp under controlled conditions of temperature, humidity, and irradiance. Simultaneously, a set of blue wool references with known light fastness ratings (1-8) are exposed under the same conditions. The color change of the test specimen is periodically compared with the fading of the blue wool references.

  • Evaluation : The light fastness rating is the number of the blue wool reference that shows a similar degree of color change to the test specimen.

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus : A laboratory washing machine (e.g., Launder-Ometer) capable of providing controlled temperature and rotational speed.

  • Test Specimen : A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric (containing strips of common textile fibers like acetate, cotton, nylon, polyester, acrylic, and wool).

  • Procedure : The composite specimen is washed in a stainless-steel container with a specified volume of soap solution, a specified number of steel balls (to provide abrasive action), and at a specified temperature and duration (e.g., 40°C for 30 minutes).

  • Evaluation : After washing and drying, the change in color of the dyed specimen and the degree of staining on each fiber of the multifiber strip are assessed using the respective Grey Scales.

Rubbing Fastness Test (ISO 105-X12)

This test determines the resistance of the color of a textile to rubbing off and staining other materials.

  • Apparatus : A Crockmeter, which consists of a rubbing finger of specified dimensions and weight.

  • Test Specimen : A piece of the dyed fabric is mounted on the base of the Crockmeter.

  • Procedure :

    • Dry Rubbing : A dry, white cotton rubbing cloth is fixed to the rubbing finger, which is then passed back and forth over the test specimen for a specified number of cycles (typically 10).

    • Wet Rubbing : The procedure is repeated with a wet rubbing cloth that has been wetted to a specific moisture content.

  • Evaluation : The amount of color transferred to the white rubbing cloths is assessed using the Grey Scale for Staining.

Sublimation Fastness Test (ISO 105-P01)

This test evaluates the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Apparatus : A heating device capable of maintaining a uniform temperature and applying a specified pressure.

  • Test Specimen : A specimen of the dyed fabric is placed between two pieces of undyed fabric.

  • Procedure : The composite specimen is placed in the heating device and subjected to a specific temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds).

  • Evaluation : After cooling, the change in color of the test specimen and the staining of the undyed fabrics are assessed using the Grey Scales.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the performance evaluation process for disperse dyes in textile applications.

G cluster_prep 1. Preparation cluster_app 2. Application cluster_eval 3. Performance Evaluation cluster_analysis 4. Data Analysis Dye Disperse Dye Selection (Blue 106, 56, 79) Dyeing High-Temperature Dyeing (e.g., 130°C, pH 4.5-5.5) Dye->Dyeing Fabric Substrate Preparation (Polyester Fabric) Fabric->Dyeing Aftertreatment Reduction Clearing Dyeing->Aftertreatment Light Light Fastness (ISO 105-B02) Aftertreatment->Light Wash Wash Fastness (ISO 105-C06) Aftertreatment->Wash Rub Rubbing Fastness (ISO 105-X12) Aftertreatment->Rub Sublimate Sublimation Fastness (ISO 105-P01) Aftertreatment->Sublimate Compare Comparative Analysis (Grey Scale Ratings) Light->Compare Wash->Compare Rub->Compare Sublimate->Compare

Experimental Workflow for Performance Evaluation

Conclusion

The selection of a disperse dye is a critical decision in textile development and manufacturing, balancing performance, cost, and safety. This compound offers a viable option for achieving dark shades on synthetic fabrics, with moderate light and good sublimation fastness. However, its significant potential as a skin sensitizer (B1316253) and the current lack of comprehensive, standardized fastness data present considerable drawbacks.

In contrast, C.I. Disperse Blue 56 and C.I. Disperse Blue 79 emerge as strong alternatives, demonstrating superior light fastness and well-documented, high-performance characteristics across a range of critical fastness tests. For applications demanding high durability and color retention, particularly with significant light exposure, Disperse Blue 79 appears to be the most robust choice. Researchers and drug development professionals investigating textile-related contact dermatitis will find this compound a key compound of interest, while textile scientists and manufacturers will likely favor the more resilient and less allergenic alternatives for most mainstream applications. Further independent, comparative testing under identical conditions would be invaluable for a definitive, side-by-side performance assessment.

References

A Comparative Analysis of Azo and Anthraquinone Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Disperse dyes are a critical class of colorants for hydrophobic synthetic fibers like polyester (B1180765) and nylon, owing to their low water solubility and ability to diffuse into the polymer structure.[1][2][3] Among the various chemical classes of disperse dyes, azo and anthraquinone (B42736) types are the most commercially significant, each offering a distinct profile of properties, performance, and environmental considerations.[1][4] This guide provides a detailed comparison of these two dye classes, supported by experimental data and methodologies, to inform researchers and scientists in their selection and application.

General Characteristics

Azo Domes , characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic dyes.[5][6] They offer a wide spectrum of vibrant colors and are generally cost-effective to manufacture.[4][7] The color and properties of azo dyes can be readily modified by altering the chemical structure of the aromatic or heterocyclic components.[7][8]

Anthraquinone Domes , derived from the anthraquinone chemical structure, are renowned for their exceptional stability, brightness, and good fastness properties, particularly in the blue, green, and red shade areas.[5][9][10] While they often exhibit superior performance characteristics, they are generally more expensive to produce than their azo counterparts.[4]

Performance Comparison

The performance of disperse dyes is evaluated based on several key fastness properties, which indicate the durability of the coloration when subjected to various environmental factors.

PropertyAzo-Type Disperse DyesAnthraquinone-Type Disperse Dyes
Color Range Very WideGood (strong in blues, greens, violets)[11]
Color Strength (Molar Extinction Coefficient) Generally Higher[4]Generally Lower[9]
Brightness/Brilliance HighHigh[11]
Light Fastness (Blue Wool Scale 1-8) Varies widely (can be good to excellent)[2][3][5]Generally Superior[5][6][12]
Wash Fastness (Grey Scale 1-5) Varies (moderate to good)[2][3]Generally Superior[5][6][12]
Rubbing Fastness (Dry/Wet) (Grey Scale 1-5) Good[13]Good[13]
Sublimation Fastness Moderate to GoodGood to Excellent

Note: The data presented is a synthesis from multiple sources and represents typical performance. Actual fastness properties can vary significantly depending on the specific dye structure, substrate, and dyeing conditions.

Environmental and Health Impact

The environmental footprint and potential health effects of disperse dyes are of increasing concern.

Environmental ParameterAzo-Type Disperse DyesAnthraquinone-Type Disperse Dyes
Aquatic Toxicity Generally lower to moderate toxicity.[14]Generally moderate to high toxicity.[14]
Biodegradability Can be biodegradable under specific conditions, but may form toxic aromatic amines.[14]Generally more resistant to biodegradation.[14]
Effluent Characteristics Contribute to high Chemical Oxygen Demand (COD) and color in wastewater.[14]Contribute to high Chemical Oxygen Demand (COD) and intense color in wastewater.[14]

A significant concern with some azo dyes is their potential to break down under reductive conditions to form carcinogenic aromatic amines.[15][16][17] In contrast, anthraquinone dyes are generally more resistant to biodegradation.[14]

Synthesis Overview

The synthesis routes for azo and anthraquinone disperse dyes are fundamentally different, influencing their cost and environmental impact.

Azo Dye Synthesis: The synthesis of azo dyes typically involves a two-step process: diazotization and coupling.[6][8][18]

G A Aromatic Amine B Diazonium Salt A->B Diazotization (NaNO2, HCl, 0-5°C) D Azo Dye B->D Coupling C Coupling Component C->D

Caption: General synthesis pathway for azo dyes.

Anthraquinone Dye Synthesis: The synthesis of anthraquinone dyes often starts with anthraquinone itself, which is then modified through reactions like sulfonation, nitration, and subsequent substitution.[19][20]

G A Anthraquinone B Anthraquinone Sulfonic Acid or Nitroanthraquinone A->B Sulfonation or Nitration C Substituted Anthraquinone (e.g., Aminoanthraquinone) B->C Substitution (e.g., with NH3) D Anthraquinone Dye C->D Further Modification

Caption: General synthesis pathway for anthraquinone dyes.

Experimental Protocols

Standardized testing methods are crucial for accurately comparing the performance of disperse dyes.

Light Fastness Testing (ISO 105-B02 / AATCC Test Method 16)

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Methodology:

  • A specimen of the dyed textile is exposed to a controlled artificial light source (e.g., a xenon arc lamp) under specified conditions of temperature and humidity.

  • Simultaneously, a set of Blue Wool standards (references 1-8) is exposed under the same conditions.

  • The exposure is continued until a specified change in color of the specimen or a reference standard is observed.

  • The lightfastness is assessed by comparing the change in color of the specimen with that of the Blue Wool standards. The rating is given on a scale of 1 (very poor) to 8 (excellent).[5]

Wash Fastness Testing (ISO 105-C06 / AATCC Test Method 61)

Objective: To evaluate the resistance of the color of textiles to domestic or commercial laundering procedures.

Methodology:

  • A specimen of the dyed textile, in contact with a specified multifiber test fabric, is laundered in a stainless steel container containing a specified volume of detergent solution.

  • The laundering is carried out under controlled conditions of temperature, time, and mechanical agitation.

  • After laundering, the specimen and the multifiber fabric are rinsed and dried.

  • The change in color of the specimen and the degree of staining on the multifiber fabric are assessed using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. The rating is on a scale of 1 (poor) to 5 (excellent).[5]

Chromatographic Analysis for Dye Identification (e.g., HPLC, LC-MS)

Objective: To separate, identify, and quantify the disperse dyes present in a sample.

Methodology:

  • The dye is extracted from the textile material using a suitable solvent (e.g., dimethylformamide).[21]

  • The extract is then analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22][23]

  • The separation is typically performed on a C18 column with a gradient elution system.[22]

  • Detection can be done using a photodiode array (PDA) detector to obtain the UV-Vis spectrum of each component and a mass spectrometer for molecular weight determination and structural elucidation.[22][24]

G A Dyed Textile Sample B Solvent Extraction A->B C Dye Extract B->C D HPLC / LC-MS Analysis C->D E Data Analysis (Chromatograms, Spectra) D->E F Dye Identification & Quantification E->F

Caption: Experimental workflow for dye analysis.

Conclusion

The choice between azo-type and anthraquinone-type disperse dyes involves a trade-off between performance, cost, and environmental impact. Azo dyes offer a vast color palette and are economically advantageous, with some modern heterocyclic azo dyes rivaling the performance of anthraquinones.[7] However, the potential for the formation of harmful aromatic amines from certain azo dyes is a significant drawback.[16] Anthraquinone dyes generally provide superior light and wash fastness and are valued for their bright and stable shades, particularly in the blue and red regions.[5][6][12] Their higher production costs and greater aquatic toxicity are key considerations.[4][14] For researchers and professionals in drug development, a thorough understanding of these characteristics, supported by standardized experimental evaluation, is essential for selecting the appropriate dye for a specific application.

References

Unraveling the Allergic Potential of Disperse Blue 106: A Comparative Guide to Cross-Reactivity in Textile Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-reactivity of Disperse Blue 106, a prevalent textile dye allergen, reveals significant immunological overlap with other disperse dyes, particularly Disperse Blue 124. This guide provides a comprehensive comparison of their allergic potential, supported by experimental data from patch test studies, to inform researchers, scientists, and drug development professionals in the field of contact dermatitis.

This compound (DB 106) is a well-established sensitizer (B1316253) in textile dye allergy, frequently causing allergic contact dermatitis. Its cross-reactivity with other disperse dyes is a critical consideration in diagnostic patch testing and in understanding the immunological mechanisms of this common allergy. This guide synthesizes findings from multiple studies to present a clear comparison of DB 106's cross-reactivity profile.

High Rate of Cross-Reactivity with Disperse Blue 124

The most significant and well-documented cross-reaction of this compound is with Disperse Blue 124 (DB 124). Numerous studies have demonstrated a high frequency of simultaneous positive patch test reactions to both dyes. This strong association is attributed to their close structural similarity; both are monoazo dyes containing a 5-nitrothiazol-2-yl group, which is believed to be a key component of the antigenic determinant.

A retrospective study analyzing patch test results in 788 patients found that of the 40 patients who reacted to textile dyes, 82.5% (33 patients) were positive for this compound and 80% (32 patients) were positive for Disperse Blue 124, highlighting the strong correlation in sensitization.[1]

Co-sensitization with Other Disperse Dyes

Beyond the pronounced cross-reactivity with DB 124, individuals sensitized to DB 106 may also exhibit reactions to other disperse dyes. This can be due to either true cross-reactivity (where the immune system recognizes similar epitopes on different molecules) or co-sensitization (the development of independent allergies to multiple dyes, often due to simultaneous exposure from textiles).

To investigate these patterns, textile dye mixes (TDMs) are often used in patch testing. These mixes typically include a panel of common sensitizing dyes. Data from studies using TDMs provide insights into the broader sensitization profiles of individuals allergic to DB 106. For instance, a multicentre study involving 2,250 dermatitis patients utilized a TDM containing this compound, Disperse Blue 124, Disperse Red 1, Disperse Orange 3, and others. The results showed that 55.6% of patients positive to the TDM also reacted to p-phenylenediamine (B122844) (PPD), a common screening agent for hair dye and textile dye allergies.[2]

The Challenge of Impurities

A significant confounding factor in assessing cross-reactivity is the presence of impurities in commercial dye preparations used for patch testing. Studies have shown that some individuals may react to these impurities rather than the primary dye itself. One study found that approximately 25% of patients diagnosed with an allergy to commercial DB 106 or DB 124 did not react to the purified main component of the dye, but to other spots on a thin-layer chromatography plate, indicating a reaction to contaminants.[3] This underscores the importance of using purified allergens in research settings to accurately determine cross-reactivity.

Experimental Data Summary

The following tables summarize quantitative data from key studies on the prevalence of sensitization and patterns of cross-reactivity and co-sensitization involving this compound.

Table 1: Prevalence of Positive Patch Test Reactions to this compound and Disperse Blue 124 in Textile Dye Allergic Patients

StudyTotal Patients TestedPatients with Textile Dye Allergy% Positive to this compound% Positive to Disperse Blue 124
Pratt et al. (2000)[1]7884082.5%80%
Nijman et al. (2023)209544.8%Not specified
Uter et al. (2007)[4]Not specifiedNot specified0.56% (combined with DB 124)0.56% (combined with DB 106)

Table 2: Co-sensitization Patterns with this compound in a Textile Dye Mix Patch Test Study

StudyTextile Dye Mix Components% of TDM Positive Patients also Positive to PPD
Ryberg et al. (2020)[2]Disperse Blue 35, Disperse Yellow 3, Disperse Orange 1 & 3, Disperse Red 1 & 17, this compound & 12455.6%
Ryberg et al. (2014)[5]Disperse Blue 35, Disperse Yellow 3, Disperse Orange 1 & 3, Disperse Red 1 & 17, this compound & 12453%

Experimental Protocols

Patch Testing Methodology

The primary method for assessing sensitization to textile dyes is epicutaneous patch testing. A standardized protocol is crucial for obtaining reliable and comparable results.

  • Allergen Preparation: Allergens, such as this compound, are typically prepared in petrolatum at a concentration of 1.0% (w/w). Textile dye mixes are also used, containing a panel of disperse dyes at specified concentrations.[6]

  • Application: Small amounts of the allergen preparations are applied to aluminum chambers (e.g., Finn Chambers®) mounted on adhesive tape.

  • Placement: The patches are applied to the upper back of the patient.

  • Duration: The patches remain in place for 48 hours.

  • Reading: The test sites are evaluated for allergic reactions at 48 hours (after patch removal) and again at 72 or 96 hours. Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria, ranging from a weak positive reaction (+, erythema and infiltration) to a strong positive reaction (+++, intense erythema, infiltration, vesicles, and bullae).

Visualizing the Allergic Pathway and Experimental Workflow

To better understand the processes involved in textile dye allergy and its investigation, the following diagrams illustrate the key signaling pathways and experimental workflows.

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis/Dermis cluster_lymph_node Lymph Node cluster_reexposure Re-exposure to Allergen Hapten This compound (Hapten) Protein Skin Protein Hapten->Protein Haptenation HaptenProtein Hapten-Protein Complex Protein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake & Processing TCell_Naive Naive T-Cell LangerhansCell->TCell_Naive Antigen Presentation LangerhansCell->TCell_Naive TCell_Memory Memory T-Cell Hapten2 This compound Inflammation Inflammatory Response (Dermatitis) TCell_Memory->Inflammation Activation TCell_Effector Effector T-Cell TCell_Naive->TCell_Effector Activation & Clonal Expansion TCell_Effector->TCell_Memory Hapten2->TCell_Memory

Caption: Signaling pathway of allergic contact dermatitis to this compound.

Patch_Test_Workflow Start Patient with Suspected Textile Dye Allergy PatchApplication Application of Patch Tests (DB 106, DB 124, TDM, etc.) Start->PatchApplication Incubation 48-hour Incubation PatchApplication->Incubation Reading1 First Reading (48h) Incubation->Reading1 Reading2 Second Reading (72-96h) Reading1->Reading2 Interpretation Interpretation of Results (Positive, Negative, Irritant) Reading2->Interpretation Diagnosis Diagnosis of Allergic Contact Dermatitis Interpretation->Diagnosis End Patient Counseling & Avoidance Advice Diagnosis->End

Caption: Standardized workflow for patch testing in textile dye allergy.

Cross_Reactivity_Relationship DB106 This compound DB124 Disperse Blue 124 DB106->DB124 High Cross-Reactivity (Structural Similarity) OtherDyes Other Disperse Dyes (e.g., DR 1, DO 3) DB106->OtherDyes Potential Co-sensitization/ Cross-reactivity DB124->OtherDyes Potential Co-sensitization/ Cross-reactivity

Caption: Logical relationship of cross-reactivity for this compound.

Conclusion

The available evidence strongly supports a high degree of cross-reactivity between this compound and Disperse Blue 124, likely due to their structural homology. While co-sensitization with other disperse dyes is observed, the distinction from true cross-reactivity requires further investigation with purified allergens and advanced immunological methods. For accurate diagnosis and management of textile dye allergy, it is crucial for clinicians and researchers to be aware of these complex reactivity patterns. Future research should focus on elucidating the specific T-cell epitopes involved in the cross-reactivity between these common sensitizers to aid in the development of improved diagnostic tools and potentially safer alternative dyes.

References

Comparative Guide to the Validation of Analytical Methods for Disperse Blue 106 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Disperse Blue 106 in environmental matrices. The following sections detail the performance of various techniques, offering a clear basis for methodological selection, supported by experimental protocols and a generalized analytical workflow.

Data Presentation: Performance of Analytical Methods

The efficacy of an analytical method is determined by its validation parameters. The tables below summarize the performance of High-Performance Liquid Chromatography (HPLC) coupled with various detectors for the analysis of disperse dyes, including this compound, in environmental and related samples.

Table 1: HPLC Method Performance for Azo Dye Detection

Analyte(s)MatrixMethodLinearity (R²)LODLOQRecovery (%)Precision (RSD %)Reference
Disperse Blue 1Workplace AirHPLC-DAD0.99990.52 ng/mL1.6 ng/mL93-96< 4.34[1]
Nine Azo DyesTurmericHPLC-DAD≥ 0.99980.01-0.04 mg/kg0.04-0.12 mg/kg96.0-102.60.16-2.01[2]
Nine Disperse DyesAqueous SolutionSPE-LC-ESI-MS/MS> 0.99~2.0 ng/L~8.0 ng/L> 70< 13 (interday)[3][4]

Table 2: Liquid Chromatography Methods for Disperse Dyes

InstrumentColumnMobile PhaseDetectorApplicationReference
Agilent 1100 LC system--MSD TOFAnalysis of polar and thermally labile disperse dyes[5]
ACQUITY Arc SystemXBridge C18, 2.1 x 150 mm, 5 µmA: 10 mmol Ammonium (B1175870) acetate (B1210297) (pH 3.6), B: Acetonitrile (B52724)PDA and ACQUITY QDaAnalysis of nine disperse dyes, including this compound[6][7]
HPLC SystemUltra C18Acetonitrile: Ammonium acetate solution (45:55)DADDetermination of Disperse Blue 1 in workplace air[1]
UPLC H-Class System--ACQUITY QDaScreening of 23 azo dyes[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the extraction and analysis of this compound from different environmental samples, based on established methods for disperse dyes.

Sample Preparation and Extraction

a) Water Samples (Adapted from SPE-LC-ESI-MS/MS method): [3][4]

  • Solid Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by Milli-Q water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with Milli-Q water to remove interferences.

  • Elution: Elute the retained analytes, including this compound, with a suitable organic solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

b) Solid Samples (Soil, Sediment - General Procedure):

  • Homogenization: Homogenize the solid sample to ensure uniformity.

  • Solvent Extraction: Extract the dye using a suitable solvent such as methanol, acetonitrile, or a mixture with an aqueous buffer.[9] The extraction efficiency can be enhanced by methods like ultrasonication or vortexing.[9]

  • Clean-up: The resulting extract is often filtered through a 0.22 or 0.45 µm syringe filter before injection into the analytical instrument to remove particulate matter.[9]

Analytical Instrumentation and Conditions

a) HPLC-DAD Analysis (Adapted from Disperse Blue 1 method): [1]

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: Ultra C18 or equivalent reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate solution). A typical composition could be a 45:55 ratio of acetonitrile to ammonium acetate solution.[1]

  • Flow Rate: A constant flow rate, for example, 1.0 mL/min.

  • Detection: Monitor the absorbance at the maximum wavelength for this compound.

  • Column Temperature: Maintain a constant column temperature, for instance, 30°C.[1]

b) LC-MS/MS Analysis: [3][4]

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water, often containing additives like formic acid or ammonium acetate to improve ionization.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

  • Detection: Use Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the target analyte.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the validation of analytical methods for this compound in environmental samples.

Analytical Workflow for this compound cluster_0 Sample Collection & Preparation cluster_1 Analytical Determination cluster_2 Method Validation cluster_3 Data Analysis & Reporting S1 Environmental Sample (Water, Soil, Sediment) S2 Extraction (SPE or Solvent Extraction) S1->S2 S3 Clean-up & Concentration S2->S3 A1 Instrumental Analysis (HPLC-DAD, LC-MS/MS) S3->A1 A2 Data Acquisition A1->A2 V1 Linearity & Range A2->V1 D1 Quantification A2->D1 V2 LOD & LOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Recovery V3->V4 V5 Specificity V4->V5 D2 Statistical Analysis V5->D2 D1->D2 D3 Reporting D2->D3

References

Ecotoxicity of Disperse Blue 106: A Comparative Analysis with Other Textile Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the environmental impact of a widely used textile dye, presenting available data, standardized testing protocols, and a workflow for ecotoxicity assessment.

Introduction

Disperse Blue 106 (DB106), a monoazo dye, is extensively used in the textile industry for dyeing synthetic fibers such as polyester (B1180765) and acetate. Its prevalence in a wide range of colored fabrics necessitates a thorough evaluation of its potential environmental impact. This guide provides a comparative ecotoxicity assessment of this compound against other common textile dyes, supported by available experimental data. It also outlines the standardized methodologies for key ecotoxicity experiments and visualizes a typical workflow for such assessments. While specific quantitative ecotoxicity data for this compound is limited in publicly available literature, this guide compiles existing information and contextualizes it with data from other dyes to offer a valuable resource for environmental risk assessment.

Comparative Ecotoxicity Data

Dye NameDye ClassTest OrganismExposure DurationEndpointToxicity Value (mg/L)
Methylene BlueThiazineChlorella vulgaris (Algae)96hEC505.43
Methylene BlueThiazineSpirulina platensis (Algae)96hEC501.08
Drimarene BlueReactiveChlorella vulgaris (Algae)-EC5034.13
Optilan YellowAcidChlorella vulgaris (Algae)-EC5046.40
Lanasyn BrownMetal-complexChlorella vulgaris (Algae)-EC5036.27
Remazol Parrot GreenAzoDaphnia magna (Crustacean)48hEC5055.32[2]
Remazol Golden YellowAzoDaphnia magna (Crustacean)48hEC5046.84[2]
Maxilon Blue 5GBasicDanio rerio (Zebrafish)96hLC50166.04
Reactive Blue 203ReactiveDanio rerio (Zebrafish)96hLC50278.32

EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a specific biological response (e.g., growth inhibition in algae, immobilization in Daphnia magna). A lower EC50 value indicates higher toxicity. LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. A lower LC50 value indicates higher toxicity.

Experimental Protocols

The following are detailed methodologies for standard ecotoxicity tests as prescribed by the Organisation for Economic Co-operation and Development (OECD). These protocols are crucial for generating reliable and comparable ecotoxicity data.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

  • Principle: Exponentially growing cultures of the test algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.

  • Procedure:

    • A geometric series of at least five concentrations of the test substance is prepared.

    • Triplicate cultures for each concentration and a control group (without the test substance) are inoculated with a low density of exponentially growing algae.

    • The cultures are incubated for 72 hours.

    • Algal growth is measured at least every 24 hours using methods such as cell counts, fluorometry, or spectrophotometry.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. The EC50 value is calculated from the concentration-response curve.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans.

  • Test Organism: Daphnia magna is the most commonly used species.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • A series of test concentrations and a control are prepared in a suitable aqueous medium.

    • A specified number of daphnids are introduced into each test vessel.

    • The test is conducted for 48 hours under controlled temperature and light conditions.

    • The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Endpoint: The primary endpoint is the EC50 at 48 hours, representing the concentration at which 50% of the daphnids are immobilized.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

  • Test Organism: Common species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Principle: Fish are exposed to the test substance, typically for a period of 96 hours.

  • Procedure:

    • A range of concentrations of the test substance is prepared, along with a control group.

    • A specified number of fish are placed in each test tank.

    • The exposure period is 96 hours, with observations of mortality and any sublethal effects recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour period.

Ecotoxicity Assessment Workflow

The following diagram illustrates a generalized workflow for conducting an ecotoxicity assessment of a chemical substance like a textile dye.

Ecotoxicity_Workflow cluster_0 Phase 1: Characterization & Planning cluster_1 Phase 2: Experimental Testing cluster_2 Phase 3: Data Analysis & Assessment A Substance Identification (e.g., this compound) B Review Existing Data (Phys-Chem, Toxicity) A->B C Test Strategy Development (Selection of Organisms & Endpoints) B->C D Algal Growth Inhibition Test (OECD 201) C->D E Daphnia Acute Immobilisation Test (OECD 202) C->E F Fish Acute Toxicity Test (OECD 203) C->F G Determine EC50 / LC50 Values D->G E->G F->G H Hazard Classification G->H I Risk Assessment (PEC/PNEC Ratio) H->I

Caption: Generalized workflow for ecotoxicity assessment of a chemical substance.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways affected by this compound in aquatic organisms have not been detailed in the available literature, the general mechanisms of toxicity for many textile dyes, particularly azo dyes, involve the generation of reactive oxygen species (ROS), leading to oxidative stress. This can disrupt cellular functions, damage DNA, and impair vital physiological processes such as growth, reproduction, and survival. Further research is needed to elucidate the precise molecular initiating events and key event pathways associated with the ecotoxicity of this compound.

Conclusion

The ecotoxicity assessment of this compound is hampered by a notable lack of publicly available quantitative data. While its Safety Data Sheet suggests a low hazard to the aquatic environment, this is a qualitative statement that should be substantiated with empirical data from standardized tests.[1] The comparative data for other textile dyes reveal a wide range of toxicities, with some demonstrating significant effects on algae, invertebrates, and fish at relatively low concentrations. To ensure a comprehensive understanding of the environmental risks posed by this compound, further research employing standardized OECD protocols is imperative. This will enable a more accurate hazard classification and inform risk management strategies for this widely used dye.

References

A Comparative Analysis of Disperse Blue 106: Lightfastness and Wash Fastness Benchmarked Against Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate dyes is critical for a variety of applications, from textile dyeing to inclusion in specialized formulations. This guide provides an objective comparison of the lightfastness and wash fastness of Disperse Blue 106 against other commonly used disperse dyes. The data presented is supported by standardized experimental protocols to ensure accuracy and reproducibility.

Performance Data Summary

The following table summarizes the lightfastness and wash fastness properties of this compound and selected alternative disperse dyes. Lightfastness is rated on the Blue Wool Scale (1-8), where a higher number indicates better resistance to fading. Wash fastness is evaluated using the Grey Scale for color change and staining (1-5), with higher values signifying superior performance.

DyeC.I. NameLightfastness (Blue Wool Scale)Wash Fastness (Grey Scale - Color Change)
This compound1119356[1]4[1]
Disperse Yellow 54-64-5
Disperse Red 60-54
Disperse Blue 79-44

Experimental Protocols

The fastness data presented in this guide is determined by standardized testing methods to ensure consistency and comparability. The following are detailed methodologies for the key experiments cited.

Lightfastness Testing Protocol (AATCC Test Method 16.3-2020)

This test determines the resistance of a textile to the fading effects of light.

Apparatus:

  • Xenon-arc lamp fading apparatus

  • AATCC Blue Wool Lightfastness Standards

  • Grey Scale for Color Change

Procedure:

  • Specimen Preparation: A specimen of the dyed textile is mounted on a specimen holder. A portion of the specimen is covered to serve as an unexposed original for comparison.

  • Exposure: The mounted specimen and the Blue Wool Lightfastness Standards are simultaneously exposed to the light from a xenon-arc lamp under controlled conditions of temperature and humidity. The exposure continues for a specified number of AATCC Fading Units (AFUs) or until a specific Blue Wool Standard shows a color change corresponding to Grade 4 on the Grey Scale for Color Change.

  • Evaluation: The color change of the exposed portion of the specimen is evaluated by comparing it with the unexposed portion using the Grey Scale for Color Change. The lightfastness rating is the number of the Blue Wool Standard that shows a similar amount of fading.

Wash Fastness Testing Protocol (AATCC Test Method 61-2013, Test No. 2A)

This accelerated test is designed to simulate five typical home or commercial launderings.

Apparatus:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel containers and steel balls.

  • Multifiber test fabric.

  • AATCC Standard Reference Detergent.

  • Grey Scale for Color Change and Grey Scale for Staining.

Procedure:

  • Specimen Preparation: A dyed fabric specimen is cut and attached to a multifiber test fabric.

  • Washing: The specimen and multifiber test fabric are placed in a stainless steel container with a specified amount of AATCC Standard Reference Detergent solution and 10 stainless steel balls. The container is sealed and placed in the Launder-Ometer.

  • Agitation: The Launder-Ometer is operated for 45 minutes at a constant temperature of 49°C (120°F).

  • Rinsing and Drying: After the test, the specimen is removed, rinsed with deionized water, and dried at a temperature not exceeding 71°C.

  • Evaluation:

    • Color Change: The change in color of the dyed specimen is evaluated by comparing the tested specimen with an untested sample of the original fabric using the Grey Scale for Color Change.

    • Staining: The degree of staining on each of the fibers in the multifiber test fabric is evaluated using the Grey Scale for Staining.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the lightfastness and wash fastness of disperse dyes.

G Experimental Workflow for Dye Fastness Testing cluster_lightfastness Lightfastness Testing (AATCC 16.3) cluster_washfastness Wash Fastness Testing (AATCC 61 - 2A) lf_start Start: Lightfastness Test lf_prep Prepare Dyed Textile Specimen lf_start->lf_prep Initiate lf_mount Mount Specimen & Blue Wool Standards lf_prep->lf_mount lf_expose Expose in Xenon-Arc Apparatus lf_mount->lf_expose lf_eval Evaluate Color Change vs. Unexposed & Blue Wool Standards lf_expose->lf_eval After Exposure lf_report Report Lightfastness Rating (1-8) lf_eval->lf_report lf_end End: Lightfastness Test lf_report->lf_end end_node Comparative Analysis Complete lf_end->end_node wf_start Start: Wash Fastness Test wf_prep Prepare Specimen with Multifiber Fabric wf_start->wf_prep Initiate wf_wash Wash in Launder-Ometer with Steel Balls wf_prep->wf_wash wf_rinse_dry Rinse and Dry Specimen wf_wash->wf_rinse_dry wf_eval_color Evaluate Color Change (Grey Scale) wf_rinse_dry->wf_eval_color wf_eval_stain Evaluate Staining on Multifiber Fabric (Grey Scale) wf_rinse_dry->wf_eval_stain wf_report Report Wash Fastness Ratings (1-5) wf_eval_color->wf_report wf_eval_stain->wf_report wf_end End: Wash Fastness Test wf_report->wf_end wf_end->end_node start_node Dye Sample Received start_node->lf_start start_node->wf_start

Caption: Workflow for Lightfastness and Wash Fastness Testing.

References

Comparative study of Disperse Blue 106 degradation by different advanced oxidation processes.

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of recalcitrant pollutants like Disperse Blue 106, a common textile dye, from wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as highly effective methods for the degradation of such complex organic molecules. This guide provides a comparative overview of different AOPs for the degradation of this compound and similar disperse dyes, supported by experimental data from various studies.

Comparative Degradation Efficiency of AOPs

The efficiency of AOPs in degrading disperse dyes is influenced by numerous factors, including the type of AOP, pH, catalyst concentration, and reaction time. The following table summarizes the performance of various AOPs on this compound and other similar disperse dyes.

Advanced Oxidation Process (AOP)Target DyeInitial ConcentrationDegradation Efficiency (%)Reaction TimeKey ParametersReference
FentonDisperse Blue 7960 mg/L85% (Color Removal), 75% (COD Removal)60 minpH 3, [Fe²⁺] = 20 mg/L, [H₂O₂] = 150 mg/L[1][2]
Photo-FentonBezathrene Blue RSNot Specified77.09%3 hourspH 3, [Fe²⁺] = 3.29 × 10⁻⁴ mol/L, [H₂O₂] = 0.7 × 10⁻³ mol/L, UV irradiation[3]
Helio-Photo-FentonBezathrene Blue RSNot Specified97.84%3 hourspH 3, [Fe²⁺] = 3.29 × 10⁻⁴ mol/L, [H₂O₂] = 0.7 × 10⁻³ mol/L, Sunlight[3]
OzonationDisperse Blue 79150-600 mg/LHigh (Decolorization)Not SpecifiedOptimal at basic pH (10-12)[3]
OzonationC.I. Direct Blue 106600 mg/LHigh (Decolorization)60 minpH ~12, O₃ flow rate 1g/L h[4]
OzonationC.I. Disperse Blue 56Not Specified67%3 minOzone concentration 12.8 ± 0.3 mg/min[5]
Electrochemical OxidationDisperse DyesNot Specified90% (Color Removal), 79% (COD Removal)40 minAcidic pH, Ti/Pt-Ir anode[6]
Photocatalytic DegradationDisperse Blue 943 x 10⁻⁵ MHighNot SpecifiedpH 7.0, 0.25g SrCrO₄/100mL[7]
UV/TiO₂/H₂O₂Disperse Blue 1Not SpecifiedHighNot SpecifiedDegussa P25 TiO₂ found to be more efficient[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the experimental protocols for some of the key AOPs.

Fenton Process for Disperse Blue 79 Degradation:

  • Reactor: Batch reactor.

  • Reactants: Disperse Blue 79 dye (60 mg/L), hydrogen peroxide (H₂O₂), and ferrous sulfate (B86663) (FeSO₄·7H₂O).

  • Procedure: The pH of the dye solution was adjusted to 3. The Fenton reaction was initiated by the sequential addition of FeSO₄·7H₂O (to a final concentration of 20 mg/L) and H₂O₂ (to a final concentration of 150 mg/L). The solution was stirred at a constant speed for 60 minutes.[1][2]

  • Analysis: Decolorization was monitored using a UV-Vis spectrophotometer at the maximum wavelength of the dye. Chemical Oxygen Demand (COD) was measured to determine the extent of mineralization.[1]

Photo-Fenton Process for Bezathrene Blue RS Degradation:

  • Reactor: Photoreactor equipped with a UV lamp.

  • Reactants: Bezathrene Blue RS dye, ferrous sulfate (FeSO₄), and hydrogen peroxide (H₂O₂).

  • Procedure: The experiment was conducted at a pH of 3 and a temperature of 25°C. The optimal concentrations of FeSO₄ and H₂O₂ were determined to be 3.29 × 10⁻⁴ mol/L and 0.7 × 10⁻³ mol/L, respectively. The solution was irradiated with a UV lamp for 3 hours.[3]

  • Analysis: The degradation rate was determined by monitoring the decrease in the dye concentration over time.[3]

Ozonation of C.I. Direct Blue 106:

  • Reactor: Semi-batch bubble column reactor.

  • Reactants: C.I. Direct Blue 106 dye solution (600 mg/L) and ozone gas.

  • Procedure: Ozone gas was bubbled through the dye solution at a flow rate of 1 g/L per hour. The pH of the solution was maintained at approximately 12. The treatment was carried out for 60 minutes.[4][9][10]

  • Analysis: Decolorization was monitored using VIS spectroscopy. Total Organic Carbon (TOC) was measured to assess mineralization.[10]

Photocatalytic Degradation of Disperse Blue 94:

  • Reactor: A suitable vessel for photocatalysis with a light source (2 x 200 W Tungsten lamps).

  • Reactants: Disperse Blue 94 dye (3 x 10⁻⁵ M) and Strontium Chromate (SrCrO₄) as the photocatalyst.

  • Procedure: The photocatalyst (0.25g per 100mL of solution) was suspended in the dye solution. The pH was maintained at 7.0. The suspension was irradiated with the light source to initiate the photocatalytic reaction.[7]

  • Analysis: The degradation of the dye was followed by measuring the decrease in its absorbance at its maximum wavelength (630 nm) using a spectrophotometer.[7]

Visualizing the Processes

To better understand the experimental workflows and the underlying mechanisms, the following diagrams are provided.

AOP_Workflow cluster_prep Sample Preparation cluster_aop Advanced Oxidation Process cluster_analysis Analysis Wastewater Dye-Contaminated Wastewater pH_adjust pH Adjustment Wastewater->pH_adjust Reagents Addition of Reagents/Catalyst (e.g., Fe²⁺/H₂O₂, O₃, TiO₂) pH_adjust->Reagents Reactor Reactor Reagents->Reactor Energy Energy Input (e.g., UV, Ultrasound) Energy->Reactor Sampling Sampling at Time Intervals Reactor->Sampling Analysis Spectrophotometry (Degradation) TOC/COD (Mineralization) Sampling->Analysis

Caption: A generalized experimental workflow for the degradation of this compound using Advanced Oxidation Processes.

AOP_Mechanism AOP Advanced Oxidation Process OH Hydroxyl Radicals (•OH) AOP->OH generates Dye This compound (Complex Organic) OH->Dye attacks Intermediates Simpler Organic Intermediates Dye->Intermediates degrades to EndProducts CO₂, H₂O, Mineral Salts (Mineralization) Intermediates->EndProducts further oxidizes to

Caption: The fundamental mechanism of dye degradation by Advanced Oxidation Processes, highlighting the role of hydroxyl radicals.

References

Evaluating the Cost-Effectiveness of Disperse Blue 106 in Industrial Dyeing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial textile dyeing, the selection of colorants is a critical decision that directly impacts product quality, production efficiency, and overall cost. Disperse Blue 106 is a widely utilized dye for synthetic fibers such as polyester (B1180765) and acetate, known for its ability to produce deep and vibrant dark shades.[1] However, a comprehensive evaluation of its cost-effectiveness necessitates a thorough comparison with viable alternatives. This guide provides an objective analysis of this compound against two common alternatives, Disperse Blue 79 and Disperse Blue 124, supported by experimental data to inform researchers, scientists, and drug development professionals in making data-driven decisions.

Performance and Cost Analysis

The true cost of a dye is not limited to its purchase price but encompasses a range of performance factors that influence the final product quality and manufacturing costs. Key performance indicators for disperse dyes include light fastness, wash fastness, and sublimation fastness. Dyes with superior fastness properties can reduce the need for costly reprocessing and minimize product rejection rates. Furthermore, the allergenic potential of a dye is a critical consideration, particularly for textiles that come into direct contact with skin.

Table 1: Comparison of Key Performance Indicators and Allergenic Potential

DyeLight Fastness (Xenon Arc)Wash Fastness (ISO 105-C06)Sublimation Fastness (180°C, 30s)Allergenic Potential
This compound 4-544High[2]
Disperse Blue 79 6-744-5Low
Disperse Blue 124 4-553-4High[2]

Note: Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, where a higher number indicates better performance.

Table 2: Approximate Cost Comparison

DyeApproximate Price (USD/kg)
This compound $20 - $25
Disperse Blue 79 $10 - $15
Disperse Blue 124 $25 - $35

Note: Prices are for industrial-grade dyes and can vary based on supplier, purity, and order volume.

In-Depth Analysis of Alternatives

Disperse Blue 79 emerges as a strong contender from a cost-effectiveness standpoint. It exhibits superior light fastness compared to both this compound and Disperse Blue 124, making it a more suitable choice for applications requiring high resistance to fading from sunlight.[3] Its wash and sublimation fastness are comparable or slightly better than this compound.[3] A significant advantage of Disperse Blue 79 is its lower allergenic potential, which is a crucial factor for manufacturers of apparel and other textiles with prolonged skin contact. Furthermore, its lower approximate price per kilogram contributes to its overall cost-effectiveness.

Disperse Blue 124 offers excellent wash fastness, surpassing both this compound and Disperse Blue 79.[4] However, its light fastness is comparable to this compound and its sublimation fastness is slightly lower.[4] A major drawback of Disperse Blue 124 is its high allergenic potential, similar to this compound, making it a less desirable option for many textile applications.[2] Additionally, its higher price point makes it a less economically favorable choice when compared to Disperse Blue 79.

Experimental Protocols

To ensure objective and reproducible results, the following standardized experimental protocols are recommended for evaluating the performance of disperse dyes.

Light Fastness Test (ISO 105-B02:2014)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

Methodology:

  • Specimen Preparation: A dyed fabric specimen of a specified size is prepared.

  • Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with an unexposed sample of the same fabric using the Grey Scale for assessing change in colour (ISO 105-A02). The rating is given on a scale of 1 to 8, where 8 indicates the highest light fastness.[5]

Wash Fastness Test (ISO 105-C06:2010)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.[6]

Methodology:

  • Specimen Preparation: A specimen of the dyed textile is attached to a multi-fiber adjacent fabric.

  • Washing: The composite specimen is mechanically agitated in a soap solution at a specified temperature and for a specific duration. Stainless steel balls are added to the container to simulate the mechanical action of a domestic washing machine.[6]

  • Rinsing and Drying: The specimen is rinsed and dried.

  • Evaluation: The change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the Grey Scales (ISO 105-A02 and ISO 105-A03, respectively). The rating is on a scale of 1 to 5, where 5 represents the best fastness.[6]

Sublimation Fastness Test (ISO 105-P01:1993)

This method determines the resistance of the color of textiles to the action of dry heat, simulating processes like ironing or heat-setting.

Methodology:

  • Specimen Preparation: A specimen of the dyed fabric is placed in contact with a specified undyed fabric on both sides.

  • Heat Treatment: The composite specimen is placed in a heating device at a specified temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds).

  • Evaluation: The change in color of the dyed specimen and the staining of the adjacent undyed fabrics are assessed using the Grey Scales. The rating is on a scale of 1 to 5, with 5 indicating the highest resistance to sublimation.

Logical Workflow for Dye Selection

The selection of a cost-effective disperse dye involves a systematic evaluation of performance requirements and economic factors. The following diagram illustrates a logical workflow for this process.

DyeSelectionWorkflow A Define End-Product Performance Requirements B Identify Potential Alternative Dyes A->B C Evaluate Performance Data (Light, Wash, Sublimation Fastness) B->C D Assess Allergenic Potential C->D E Analyze Cost (Price per kg, Dyeing Process Costs) D->E F Conduct Laboratory and Pilot-Scale Dyeing Trials E->F G Select Most Cost-Effective Dye F->G

Caption: Logical workflow for selecting a cost-effective disperse dye.

Experimental Workflow for Performance Evaluation

The following diagram outlines the key steps in the experimental evaluation of disperse dye performance.

PerformanceEvaluationWorkflow cluster_prep Sample Preparation cluster_tests Fastness Testing cluster_eval Evaluation cluster_data Data Analysis Prep Prepare Dyed Fabric Specimens Light Light Fastness Test (ISO 105-B02) Prep->Light Wash Wash Fastness Test (ISO 105-C06) Prep->Wash Sublimation Sublimation Fastness Test (ISO 105-P01) Prep->Sublimation Eval Assess Color Change and Staining (Grey Scales) Light->Eval Wash->Eval Sublimation->Eval Data Compile and Compare Fastness Ratings Eval->Data

Caption: Experimental workflow for evaluating disperse dye performance.

Conclusion

While this compound is a commonly used dye for achieving dark shades on synthetic fibers, a comprehensive cost-effectiveness analysis reveals that Disperse Blue 79 presents a more advantageous alternative in many industrial applications. Its superior light fastness, comparable wash and sublimation fastness, lower allergenic potential, and more competitive pricing make it a compelling choice for manufacturers seeking to optimize both product quality and production costs. Disperse Blue 124, despite its excellent wash fastness, is hampered by its high allergenic potential and higher cost. Ultimately, the selection of the most appropriate disperse dye will depend on the specific performance requirements of the end product and a thorough evaluation of the total cost of ownership. By following the detailed experimental protocols and logical workflows presented in this guide, researchers and industry professionals can make informed decisions to enhance the quality and cost-effectiveness of their dyeing processes.

References

Safety Operating Guide

Proper Disposal of Disperse Blue 106: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Disperse Blue 106, a synthetic dye used in laboratory and industrial applications. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its Safety Data Sheet (SDS). This substance is harmful if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and may trigger an allergic skin reaction.[1]

Personal Protective Equipment (PPE): All personnel handling this compound, in solid or solution form, must wear the following:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields.[2]

  • Skin Protection: Use chemical-impermeable gloves and a lab coat or other protective clothing.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder form where dust or aerosols may be generated, use a full-face respirator or other appropriate respiratory protection.[1][2]

Ventilation: All handling of this compound powder should occur in a well-ventilated area. A fume hood is recommended to minimize dust generation and accumulation.

Hazard and Precautionary Information

The following table summarizes the key hazard classifications and precautionary statements for this compound based on the Globally Harmonized System (GHS).[1]

CategoryGHS Classification & Statement
Hazard Class Acute Toxicity (Oral, Dermal, Inhalational), Category 4; Serious Eye Irritation, Category 2; Skin Sensitization, Category 1
Signal Word Warning
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P312: Call a POISON CENTRE/doctor if you feel unwell. P501: Dispose of contents/container to industrial combustion plant.

Step-by-Step Disposal Procedures

The primary disposal method for this compound is through an industrial combustion plant.[1] It is crucial to prevent its release into the environment by avoiding drains and waterways.[1]

Disposal of Solid this compound Waste

Solid waste includes expired dye powder, contaminated PPE (such as gloves and weigh boats), and other contaminated lab materials.

  • Step 1: Collection Carefully collect all solid waste. When handling the powder, avoid creating dust. If necessary, slightly dampen the material with water to prevent it from becoming airborne.

  • Step 2: Containerization Place all solid waste into a clearly labeled, sealable, and chemically compatible container. The container must be marked "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound").[3]

  • Step 3: Storage Store the sealed container in a designated satellite accumulation area for hazardous waste, following your institution's specific guidelines.

Disposal of Liquid this compound Waste

This procedure applies to solutions containing this compound and contaminated cleaning liquids.

  • Step 1: Collection Collect all liquid waste in a dedicated, sealed container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Step 2: Labeling Label the container "Hazardous Waste" and include the full chemical name ("Liquid Waste: this compound solution"), along with an estimate of the concentration and volume.[3]

  • Step 3: Storage Store the sealed container in a designated hazardous waste accumulation area pending collection by your institution's waste management service.

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Step 1: Evacuate and Secure Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[1]

  • Step 2: Control and Contain

    • For Solid Spills: Gently cover the spill with a damp paper towel to prevent the dust from becoming airborne.[3]

    • For Liquid Spills: Use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.

  • Step 3: Cleanup Wearing appropriate PPE, mechanically take up the spilled material.[1] Place the collected material and any contaminated absorbents into a labeled hazardous waste container.[1][3]

  • Step 4: Decontamination Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and dispose of them as hazardous waste.[3]

  • Step 5: Reporting Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisperseBlue106_Disposal_Workflow cluster_waste_id Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_spill Spill Cleanup cluster_final Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_collect Collect solid waste (e.g., powder, contaminated PPE) waste_type->solid_collect Solid liquid_collect Collect liquid waste (e.g., solutions) waste_type->liquid_collect Liquid spill_contain Contain spill with appropriate material waste_type->spill_contain Spill solid_container Place in sealed, labeled 'Hazardous Waste' container solid_collect->solid_container storage Store in designated satellite accumulation area solid_container->storage liquid_container Place in dedicated, sealed, labeled 'Hazardous Waste' container liquid_collect->liquid_container liquid_container->storage spill_collect Collect spill residue and cleanup materials spill_contain->spill_collect spill_container Place in sealed, labeled 'Hazardous Waste' container spill_collect->spill_container spill_container->storage disposal Arrange for collection by EHS/Waste Management for Industrial Combustion storage->disposal

References

Personal protective equipment for handling Disperse Blue 106

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Disperse Blue 106. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Summary

This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary risks associated with this compound are summarized below.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Eye Irritation Causes serious eye irritation.[1]
Skin Sensitization May cause an allergic skin reaction.[1]
Environmental Hazard Slightly soluble in water and can be a source of water pollution.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Wear chemical-impermeable gloves.[3]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[3]
Skin and Body Protection Wear fire/flame resistant and impervious clothing.[3]
Respiratory Protection In case of inadequate ventilation or exceeding exposure limits, use a full-face respirator.[1][3]

Experimental Workflow and Safety Protocols

A systematic approach to handling this compound is crucial for laboratory safety. The following diagram illustrates the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don appropriate PPE: - Gloves - Safety Goggles - Lab Coat B->C D Weigh/handle in a designated area C->D E Avoid dust formation and inhalation D->E G Evacuate and ventilate the area D->G If spill occurs F Prevent contact with skin and eyes E->F J Collect waste in labeled, sealed containers F->J H Contain spill and clean up mechanically G->H I Follow First-Aid procedures H->I H->J K Dispose of as hazardous waste via industrial combustion plant J->K

Caption: Procedural workflow for the safe handling and disposal of this compound.

Step-by-Step Handling Procedures

1. Pre-Experiment Preparation:

  • Review Documentation: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[1]

  • Ventilation: Ensure the work area is well-ventilated. Use a chemical fume hood if available.[1][3]

  • PPE: Put on all required personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

2. Handling the Compound:

  • Designated Area: Conduct all manipulations of this compound in a designated area, such as a chemical fume hood, to contain any potential dust or vapors.

  • Avoid Dust: Handle the solid material carefully to avoid the formation of dust.[3]

  • Prevent Contact: Avoid direct contact with skin and eyes.[3] Do not eat, drink, or smoke in the work area.[1]

3. Emergency Procedures:

  • In case of skin contact: Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

  • In case of eye contact: Immediately rinse with clean, fresh water for at least 10 minutes, holding the eyelids apart.[1] Remove contact lenses if present and easy to do.[1]

  • If inhaled: Move the person to fresh air.[1] If breathing is difficult, seek medical attention.[1]

  • If swallowed: Rinse the mouth with water (only if the person is conscious).[1] Do not induce vomiting.[1] Call a poison center or doctor if you feel unwell.[1]

4. Spill Management:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and keep it away from drains.[1]

  • Clean-up: Mechanically take up the spilled material and place it in appropriate, labeled containers for disposal.[1]

5. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the contents and container at an industrial combustion plant or according to local, state, and federal regulations.[1] Do not empty into drains or release into the environment.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.